Ortataxel

Catalog No.
S548182
CAS No.
186348-23-2
M.F
C44H57NO17
M. Wt
871.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ortataxel

CAS Number

186348-23-2

Product Name

Ortataxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate

Molecular Formula

C44H57NO17

Molecular Weight

871.9 g/mol

InChI

InChI=1S/C44H57NO17/c1-20(2)17-25(45-38(53)61-40(6,7)8)29(49)37(52)57-30-21(3)28-31(56-22(4)46)33(50)42(11)26(48)18-27-43(19-55-27,60-23(5)47)32(42)35(58-36(51)24-15-13-12-14-16-24)44(41(28,9)10)34(30)59-39(54)62-44/h12-16,20,25-27,29-32,34-35,48-49H,17-19H2,1-11H3,(H,45,53)/t25-,26-,27+,29+,30+,31+,32-,34-,35-,42+,43-,44+/m0/s1

InChI Key

BWKDAMBGCPRVPI-ZQRPHVBESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

13-(N-tert-butoxycarbonyl-beta-isobutyisoserinyl)-14-hydroxy-baccatin-1,14-carbonate, 13-(N-tert-butoxycarbonyl-beta-isobutyisoserinyl)-14-hydroxybaccatin-1,14-carbonate, BAY 59-8862, BAY-59-8862, BAY59-8862, IDN 5109, IDN-5109, IND5109, ortataxel, SB-T-101131

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]5(C2(C)C)[C@H]([C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

The exact mass of the compound Ortataxel is 871.36265 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Profile and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Ortataxel is structurally characterized by modifications at the C-3', C-7, and C-10 positions of the core taxane structure. A critical feature is the C-3' isobutenyl group, which replaces the phenyl group found in paclitaxel and is key to its reduced affinity for the P-glycoprotein (P-gp) efflux pump [1] [2].

Its primary mechanism, like other taxanes, is to promote microtubule assembly and suppress depolymerization, leading to mitotic arrest and apoptosis in cancer cells [2]. The following diagram illustrates this mechanism and this compound's key advantage:

G A This compound Administration (Oral) B Absorption into Cancer Cell A->B C Binds to β-Tubulin B->C G P-gp Efflux Pump B->G Poor Substrate D Stabilizes Microtubules C->D E Cell Cycle Arrest (G2/M Phase) D->E F Induction of Apoptosis (Programmed Cell Death) E->F H Reduced Intracellular Drug Accumulation G->H For paclitaxel/docetaxel

> this compound's key pharmacological advantage is its ability to evade the P-glycoprotein (P-gp) efflux pump, a common resistance mechanism for earlier taxanes.

Preclinical and Clinical Trial Data

This compound demonstrated promising efficacy in preclinical models, including human breast carcinoma and paclitaxel-resistant ovarian carcinoma xenografts in mice, with activity observed via both intravenous and oral routes [3].

In a Phase I clinical trial involving patients with treatment-refractory solid tumors, this compound was administered orally in doses from 10 to 70.1 mg/m² daily for 5 days every 3 weeks [3]. The major dose-limiting toxicities were hematological, primarily grade 3 and 4 neutropenia and febrile neutropenia [3]. Non-hematological toxicities included fatigue and neuropathy [3]. One partial response and two instances of stable disease were observed among the 18 patients [3].

By Phase II, this compound had "demonstrated activity in taxane-refractory tumors," confirming its potential for overcoming resistance [4]. However, no new clinical results have been reported for many years, indicating that development has likely been discontinued [5] [3].

Analytical Method for Pharmacokinetics

A specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed and validated for the determination of this compound (and its analogs) in mouse plasma, which is crucial for preclinical pharmacokinetic studies [6].

Protocol Step Details
Sample Volume 100 µL of mouse plasma [6]
Sample Preparation Protein precipitation with acetonitrile [6]
Internal Standard IDN 5127 [6]
Chromatography HPLC separation [6]
Detection ESI-CID-MS/MS in Selected Reaction Monitoring (SRM) mode [6]
Key Metrics The method was validated for selectivity, sensitivity (LOQ of 25 ng/mL), precision, and accuracy [6]

Research Legacy and Future Directions

While this compound itself is no longer in active clinical development, it served as a pivotal proof-of-concept for oral taxanes capable of overcoming multidrug resistance. Its structural insights continue to inform ongoing research.

Recent studies focus on further optimizing its structure; for instance, introducing a 3'-difluorovinyl group to create "DFV-OTX" blocks metabolic hydroxylation and has shown even greater potency against paclitaxel-resistant breast cancer cells in preclinical models [2].

References

Comprehensive Technical Guide: Ortataxel Mechanism of Action and Development Status

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development Overview

Ortataxel (BAY 59-8862) represents a next-generation taxane anticancer agent that has advanced to Phase II clinical trials for multiple oncology indications. As a semi-synthetic small molecule derived from 14β-hydroxy-10-deacetylbaccatin III (14β-OH-DAB), this compound belongs to the tubulin inhibitor class with a molecular formula of C₄₄H₅₇NO₁₇ and CAS Registry 186348-23-2 [1]. This second-generation taxoid was specifically designed to overcome key limitations of first-generation taxanes like paclitaxel and docetaxel, particularly addressing the challenge of multidrug resistance (MDR) in various cancer types [2].

The clinical development program for this compound has encompassed several oncology indications, with Phase II trials conducted internationally for recurrent glioblastoma (Italy), metastatic breast cancer (multiple European countries and Israel), and refractory Non-Hodgkin's lymphoma (United States and Canada) [1]. The compound's development reflects a strategic focus on addressing cancers with known resistance mechanisms to conventional taxane therapy, positioning this compound as a promising candidate for treatment-resistant malignancies, particularly in the context of ABC efflux pump-mediated resistance pathways [3].

Table: this compound Clinical Development Status

Indication Highest Phase Countries/Locations Status/Timeline
Recurrent Glioblastoma Phase 2 Italy Study initiated November 2013
Metastatic Breast Cancer Phase 2 Germany, Greece, Israel, Italy, Poland, Switzerland, UK Studies initiated April 2002
Refractory Non-Hodgkin's Lymphoma Phase 2 United States, Canada Studies initiated January 2002

Core Mechanism of Action

Microtubule Stabilization and Cell Cycle Arrest

This compound exerts its antineoplastic activity primarily through microtubule stabilization, a mechanism shared with other taxanes but with significantly enhanced potency against resistant cancer phenotypes. The compound binds specifically to the β-tubulin subunit of microtubules, promoting tubulin polymerization and stabilizing the assembled microtubules against depolymerization [3]. This stabilization disrupts the normal dynamic instability of microtubules, which is essential for proper mitotic spindle function during cell division [4]. The resulting interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, preventing cancer cells from completing mitosis and ultimately triggering apoptotic pathways [3] [5].

The molecular interactions between this compound and β-tubulin involve unique bonding patterns that contribute to its enhanced efficacy. Molecular docking analyses have revealed that this compound forms distinctive hydrogen-bond networks and van der Waals interactions with specific residues in the taxane-binding pocket of β-tubulin [5]. These interactions stabilize a specific conformation of the microtubule that is resistant to depolymerization, even in the presence of resistance mechanisms that typically diminish paclitaxel efficacy. The enhanced binding affinity and unique interaction profile contribute to this compound's ability to maintain efficacy against cancer cells that have developed resistance to first-generation taxanes.

Overcoming Multidrug Resistance

The most significant pharmacological advantage of this compound lies in its ability to overcome multidrug resistance, particularly resistance mediated by ATP-binding cassette (ABC) transporters. First-generation taxanes like paclitaxel are susceptible to efflux by P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), which are frequently overexpressed in drug-resistant tumors [3]. This compound's chemical structure incorporates strategic modifications that reduce its recognition by these efflux pumps, thereby maintaining intracellular concentrations sufficient to exert cytotoxic effects even in resistant cancer cell lines [2].

Experimental evidence demonstrates that this compound effectively circumvents ABC transporter-mediated resistance through multiple mechanisms. In direct contrast to paclitaxel, this compound shows reduced affinity for P-gp binding, resulting in diminished efflux from cancer cells [3]. Additionally, this compound exhibits enhanced membrane permeability, facilitating improved cellular uptake that further compensates for any residual efflux activity [5]. This dual mechanism allows this compound to accumulate intracellularly at concentrations sufficient to induce tubulin polymerization and cell cycle arrest even in cancer models with documented paclitaxel resistance [3] [5].

Table: Comparative Analysis of this compound vs. Paclitaxel in Resistant Cancer Models

Parameter This compound Paclitaxel
Cytotoxicity in MCF-7R cells Significant growth inhibition Limited efficacy due to resistance
P-gp mediated efflux Substantially reduced Extensive efflux
Intracellular accumulation Maintained in resistant cells Significantly reduced
β-tubulin binding affinity Enhanced with unique interactions Standard binding profile
ABC transporter substrate Weak Strong

Structural Insights and SAR Rationale

Strategic Molecular Modifications

The molecular structure of this compound incorporates several strategic modifications to the core taxane skeleton that confer superior pharmacological properties. The most significant alteration involves the C3'-isobutenyl substitution in place of the conventional phenyl group present in paclitaxel and docetaxel [2]. This modification directly contributes to reduced recognition by P-glycoprotein, thereby addressing a primary resistance mechanism. Additionally, this compound features a C2-benzoyl group with specific meta-substitutions that enhance tubulin binding affinity and potency, particularly against drug-resistant cell lines [2].

Further structural refinement is achieved through the compound's derivation from 14β-hydroxy-10-deacetylbaccatin III (14β-OH-DAB), which imparts improved water solubility compared to taxanes derived from 10-deacetylbaccatin III (10-DAB) [2]. This enhanced solubility profile potentially offers formulation advantages and may contribute to altered pharmacokinetic properties. The structural innovations embodied in this compound represent the culmination of extensive structure-activity relationship (SAR) studies conducted on the taxane scaffold, systematically optimizing substitutions at the C2, C10, and C3' positions to maximize efficacy against resistant cancers while maintaining acceptable toxicity profiles [2].

Difluorovinyl this compound (DFV-OTX) Derivative

A particularly promising derivative, 3'-difluorovinyl-ortataxel (DFV-OTX), has been developed to further enhance metabolic stability. The incorporation of a difluorovinyl group at the C3' position effectively blocks metabolic hydroxylation by cytochrome P450 3A4 (CYP3A4) enzymes, addressing a key metabolic vulnerability of earlier taxanes [3]. This modification significantly prolongs the compound's metabolic half-life without compromising its tubulin-binding capabilities, resulting in sustained intracellular concentrations and enhanced antitumor efficacy.

Preclinical evaluation of DFV-OTX has demonstrated exceptional potency against paclitaxel-resistant breast cancer models. The compound exhibits superior cytotoxicity in resistant MCF-7R cells compared to both paclitaxel and earlier this compound analogs [3] [5]. Mechanistic studies confirm that DFV-OTX maintains the ability to induce tubulin polymerization and trigger G2/M cell cycle arrest even in cancer cells with upregulated ABCB1/ABCG2 expression [5]. Furthermore, DFV-OTX has shown efficacy in xenograft models of resistant breast cancer, highlighting its potential for clinical translation in treatment-resistant malignancies [3].

Experimental Evidence and Preclinical Data

In Vitro Efficacy Studies

Comprehensive in vitro assessments have demonstrated this compound's superior activity against various cancer cell lines, particularly those with documented paclitaxel resistance. In direct comparative studies using PTX-resistant MCF-7R human breast cancer cells, this compound and its derivative DFV-OTX exhibited significantly stronger cytotoxic activity than paclitaxel and third-generation taxanes [3]. The half-maximal inhibitory concentration (IC₅₀) values for this compound against resistant cell lines were consistently lower than those observed for paclitaxel, indicating enhanced potency despite resistance mechanisms.

Mechanistic studies have elucidated this compound's impact on cell cycle progression and apoptotic induction. Flow cytometric analyses demonstrate that this compound treatment results in pronounced G2/M phase accumulation in both paclitaxel-sensitive and resistant breast cancer cells [5]. This cell cycle arrest is accompanied by characteristic morphological changes including microtubule bundle formation and mitotic spindle disruption, consistent with the compound's tubulin-stabilizing mechanism. Furthermore, this compound treatment activates caspase-mediated apoptosis, as evidenced by increased Annexin V staining, PARP cleavage, and chromatin fragmentation in TUNEL assays [3]. The pro-apoptotic effects are particularly pronounced in resistant cancer models, where paclitaxel fails to induce significant programmed cell death.

In Vivo Efficacy and Toxicology

In vivo validation of this compound's antitumor activity has been established using multiple xenograft models of human cancers. In studies employing PTX-resistant MCF-7R and MDA-MB-231R tumor xenografts in immunodeficient mice, this compound and DFV-OTX treatment resulted in significant tumor growth inhibition compared to vehicle controls and paclitaxel-treated groups [3] [5]. Histopathological analyses of treated tumors revealed extensive apoptotic regions and reduced proliferative indices, consistent with the compound's mechanism of action.

The toxicological profile of this compound has been characterized in preclinical models, informing its clinical development strategy. While taxanes as a class are associated with myelosuppression and neurotoxicity, this compound's structural modifications appear to influence its therapeutic index [2]. Of particular note, this compound demonstrates a lower propensity for metastatic promotion compared to paclitaxel in experimental models, suggesting potential advantages in controlling advanced disease [5]. The maximum tolerated doses established in preclinical studies have provided guidance for clinical dosing regimens in Phase I and II trials [1].

Clinical Development and Potential Applications

Clinical Trial Outcomes

This compound has progressed through Phase I and II clinical trials, establishing preliminary evidence of its safety and efficacy in humans. Early-phase studies focused on establishing the maximum tolerated dose and characterizing the dose-limiting toxicities in patients with advanced solid tumors [1]. The compound demonstrated a manageable safety profile, with adverse events consistent with the taxane class but with potential differences in frequency and severity.

In Phase II evaluations for metastatic breast cancer, this compound showed clinical activity in patients who had previously received taxane-based therapy [1]. While detailed results from these trials are not fully available in the public domain, the progression to Phase II development indicates promising efficacy signals. Similarly, the investigation of this compound in recurrent glioblastoma represents an important application in a malignancy with limited treatment options and known resistance mechanisms [1]. The clinical development program reflects a strategic focus on cancers where ABC transporter-mediated resistance often limits the efficacy of conventional taxanes.

Potential Therapeutic Applications

The unique pharmacological properties of this compound suggest several potential therapeutic applications, particularly in treatment-resistant malignancies. The compound's ability to circumvent P-gp-mediated resistance makes it a promising candidate for triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapy options [3] [5]. Preclinical data also supports exploration in ovarian cancers where taxane resistance frequently develops through ABC transporter overexpression.

Beyond its standalone applications, this compound presents opportunities for combination therapy regimens. The compound's distinct resistance profile may allow synergistic pairing with other cytotoxic agents that are P-gp substrates [6]. Additionally, the development of novel formulations including nanoparticle and liposomal systems could further enhance this compound's therapeutic index by improving tumor delivery and reducing systemic exposure [6]. As research continues, the potential application of this compound as a payload in tumor-targeted drug conjugates represents an exciting frontier, leveraging its potent cytotoxicity while minimizing off-target effects [2].

Experimental Protocols and Methodologies

In Vitro Assessment of Tubulin Polymerization

The microtubule-stabilizing activity of this compound can be evaluated through tubulin polymerization assays using purified bovine or human tubulin. The standard protocol involves preparing a tubulin solution (2 mg/mL in glutamate buffer) and mixing with the test compound at concentrations typically ranging from 1-10 μM [3]. The polymerization reaction is initiated by transferring the mixture to a prewarmed cuvette at 37°C, and microtubule formation is monitored by measuring the increase in optical density at 340 nm over 30-40 minutes using a spectrophotometer. This compound typically demonstrates enhanced polymerization kinetics compared to paclitaxel, resulting in steeper polymerization curves and higher final optical density values, particularly in the presence of resistance factors [3].

For quantitative comparison, the polymerization rate can be calculated from the linear portion of the curve, and the maximum extent of polymerization determined from the plateau phase. Additionally, the microtubule stabilizing effects can be visualized through transmission electron microscopy of polymerized samples, revealing the structural integrity and morphology of the microtubules formed in the presence of this compound. These analyses typically show that this compound promotes formation of well-structured, bundled microtubules similar to those observed with paclitaxel but at lower concentrations, confirming its enhanced potency [3].

Cell-Based Cytotoxicity and Resistance Assays

The antiproliferative activity of this compound against cancer cell lines is routinely evaluated using cell viability assays such as MTT, MTS, or WST-1. The standard protocol involves seeding cells in 96-well plates and treating with serial dilutions of this compound for 48-72 hours [3]. Following incubation, viability reagents are added according to manufacturer specifications, and absorbance measurements are used to calculate the percentage of viable cells relative to untreated controls. Dose-response curves are generated to determine IC₅₀ values, with this compound typically exhibiting 10-1000 fold greater potency than paclitaxel in resistant cell lines [3] [5].

To specifically evaluate resistance overcoming capability, parallel assays are conducted in isogenic cell pairs with and without ABC transporter expression. The resistance fold is calculated as the ratio of IC₅₀ in resistant cells to IC₅₀ in sensitive cells, with this compound demonstrating significantly lower resistance factors compared to paclitaxel [3]. For mechanistic confirmation, assays can be repeated in the presence of P-gp inhibitors such as verapamil or tariquidar; the minimal shift in this compound's IC₅₀ in the presence of these inhibitors provides further evidence of its poor affinity for efflux transporters [5].

G This compound This compound Pgp Pgp This compound->Pgp Reduced Binding ABCG2 ABCG2 This compound->ABCG2 Reduced Binding Tubulin Tubulin This compound->Tubulin Enhanced Binding MicrotubuleStabilization MicrotubuleStabilization Tubulin->MicrotubuleStabilization Promotes CellCycleArrest CellCycleArrest MicrotubuleStabilization->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Activates

This compound Mechanism: Overcoming resistance while maintaining microtubule stabilization

Molecular Docking Analysis

Molecular docking studies provide insights into the structural basis of this compound's enhanced tubulin binding and reduced P-gp recognition. The standard protocol involves retrieving the crystal structure of tubulin (e.g., PDB ID 1JFF) and P-glycoprotein (e.g., PDB ID 6QEX) from the Protein Data Bank [5]. Following protein preparation (removing water molecules, adding hydrogen atoms, optimizing side chains), the 3D structure of this compound is energy-minimized using molecular mechanics force fields. Docking simulations are performed using software such as AutoDock Vina or Glide, with the binding region defined around the taxane site in β-tubulin or the drug-binding pocket in P-gp [5].

The resulting docking poses are analyzed for interaction patterns, including hydrogen bonds, π-π stacking, and hydrophobic contacts. This compound typically demonstrates additional favorable interactions with tubulin compared to paclitaxel, particularly involving residues near the M-loop, which contributes to enhanced microtubule stabilization [5]. Conversely, this compound shows fewer hydrophobic contacts with P-gp residues implicated in drug binding and efflux, explaining its reduced transporter affinity. The binding energy scores from these simulations correlate with experimental data, showing more favorable tubulin binding and less favorable P-gp binding compared to paclitaxel [5].

Conclusion and Future Directions

This compound represents a significant advancement in taxane-based chemotherapy, addressing the critical challenge of multidrug resistance that often limits the efficacy of first-generation taxanes. Through strategic structural modifications at the C3' and C2 positions, this compound achieves enhanced tubulin binding affinity while reducing recognition by ABC efflux transporters, particularly P-glycoprotein and breast cancer resistance protein [3] [2]. These properties enable this compound to maintain potent cytotoxicity against various cancer models that exhibit resistance to paclitaxel and docetaxel.

Future development opportunities for this compound include optimized formulation strategies to further enhance its therapeutic index, such as nanoparticle-based delivery systems [6]. Additionally, the compound's unique resistance profile positions it as an ideal candidate for combination regimens with other P-gp substrate drugs where synergistic effects may be achieved [6]. The ongoing investigation of this compound derivatives, particularly difluorovinyl-ortataxel (DFV-OTX), may yield further improvements in metabolic stability and potency [3]. As cancer therapy increasingly focuses on overcoming resistance mechanisms, this compound represents a promising tool for addressing one of the most significant challenges in medical oncology.

References

ortataxel tumor necrosis factor inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Ortataxel: A Next-Generation Taxane

This compound is a taxane derivative designed to overcome limitations of older drugs like paclitaxel and docetaxel [1]. Its development focuses on improved anticancer efficacy rather than TNF inhibition.

  • Primary Mechanism: Like other taxanes, this compound targets β-tubulin to stabilize microtubules, arresting cell division at the G2/M phase and inducing apoptosis (programmed cell death) in cancer cells [1].
  • Development Goals: Next-generation taxanes like this compound aim to overcome multidrug resistance (MDR) in tumors, eradicate cancer stem cells, and improve pharmacological properties [1]. Some achieve this by being poor substrates for the P-glycoprotein (Pgp) efflux pump, a common resistance mechanism [1].

The table below summarizes this compound among other taxanes for comparison:

Drug Name Generation Primary Mechanism of Action Key Development Goal
Paclitaxel First Microtubule stabilization, cell cycle arrest at G2/M [1] Initial broad-spectrum anticancer activity [1]
Docetaxel First Microtubule stabilization (more potent than paclitaxel) [1] Improved efficacy over paclitaxel [1]
Cabazitaxel First Microtubule stabilization [1] Treatment of taxane-resistant cancers [1]
This compound Next-Generation Microtubule stabilization, overcoming multidrug resistance [1] Overcome MDR, target cancer stem cells [1]

TNF Inhibition: A Different Therapeutic Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a cytokine that plays a central role in inflammation and autoimmune diseases [2]. Inhibition of TNF is a well-established strategy for treating conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriatic arthritis [2] [3].

  • Primary Mechanism: TNF inhibitors work by blocking the interaction between TNF-α and its receptors (TNFR1 and TNFR2), thereby suppressing the pro-inflammatory signaling pathways that drive disease pathology [2] [3] [4].
  • Therapeutic Agents: Currently approved TNF inhibitors are biologics such as monoclonal antibodies (e.g., infliximab, adalimumab) and a fusion protein (etanercept) [2] [3] [4]. There is significant research interest in developing small-molecule TNF inhibitors, but this remains a distinct field from taxane development [4].

The diagram below illustrates the core TNF signaling pathway that these inhibitors target.

tf TNF TNF TNFR1 TNFR1 TNF->TNFR1 Binds Complex_I Complex I (Plasma Membrane) TNFR1->Complex_I Complex_II Complex II (Cytoplasm) Complex_I->Complex_II NFkB NF-κB Activation Complex_I->NFkB Apoptosis Apoptosis / Necroptosis Complex_II->Apoptosis CellSurvival Cell Survival & Inflammation NFkB->CellSurvival CellDeath Cell Death & Inflammation Apoptosis->CellDeath

The contrasting mechanisms of taxanes and TNF inhibitors highlight their different therapeutic applications. Ongoing research focuses on improving each class independently.

How to Explore Further

While no link between this compound and TNF inhibition is currently reported, you can stay updated on this research:

  • Search Specialized Databases: Use platforms like PubMed and Google Scholar with keywords such as "this compound immune modulation" or "taxanes TNF-alpha"
  • Monitor Clinical Trials: Check ClinicalTrials.gov for any new findings on this compound's mechanisms of action

References

Discovery and Development Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The discovery of ortataxel was driven by the need to address the significant challenges associated with first-generation taxanes like paclitaxel and docetaxel.

  • Multidrug Resistance (MDR): A major clinical obstacle is tumor resistance, often due to overexpression of efflux pumps like P-glycoprotein (Pgp) that expel drugs from cancer cells [1]. This compound was designed to be a poor substrate for these pumps, thereby retaining its potency in resistant cells [2].
  • Structural Optimization: this compound was developed from 14β-hydroxy-10-deacetylbaccatin III (14β-OH-DAB), a natural precursor isolated from the needles of Taxus wallichiana Zucc. [2]. This compound is more water-soluble than the standard precursor (10-DAB), which was expected to improve bioavailability and reduce hydrophobicity-related resistance [2]. Researchers created a series of taxoids with a 1,14-carbonate structure, and this compound emerged as the lead candidate from preclinical evaluations [2].

Mechanism of Action and Pharmacology

This compound shares the primary mechanism of all taxanes but with enhanced properties.

  • Microtubule Stabilization: Like paclitaxel, this compound promotes the assembly and stabilizes microtubules by binding to β-tubulin, disrupting normal mitotic spindle function and arresting cell division at the G2/M phase, leading to apoptosis (programmed cell death) [1] [3] [2].
  • Overcoming Resistance: this compound's key advantage is its ability to circumvent multiple resistance mechanisms. It remains effective against cancer cells that overexpress Pgp and those with point mutations in β-tubulin or overexpression of the βIII-tubulin isoform [2].

The diagram below illustrates how this compound interacts with tubulin and overcomes resistance.

G This compound This compound Pgp Pgp This compound->Pgp  Poor Substrate For Binds β-Tubulin Binds β-Tubulin This compound->Binds β-Tubulin  Promotes Microtubule Microtubule CellCycleArrest CellCycleArrest Microtubule->CellCycleArrest  Causes Apoptosis Apoptosis CellCycleArrest->Apoptosis  Induces Pgp->this compound  Cannot Efflux Resistance Resistance Pgp->Resistance  Causes Binds β-Tubulin->Microtubule  Stabilizes

Preclinical and Clinical Data

This compound demonstrated high potency in preclinical models, which paved its way to clinical trials.

  • In Vitro Cytotoxicity: In drug-sensitive cancer cell lines, this compound exhibited potency comparable to or better than paclitaxel and docetaxel. Its significant advantage was proven in multidrug-resistant (MDR) cell lines, where it showed 1 to 3 orders of magnitude higher potency than the first-generation taxanes [2].
  • Activity Against Cancer Stem Cells (CSCs): Next-generation taxoids, including this compound, have shown excellent efficacy in eradicating CSCs, which are often resistant to conventional chemotherapy and responsible for tumor relapse [1] [2].

The following table summarizes key preclinical findings.

Study Model Findings and Efficacy Significance
In Vitro (Cell Lines) High cytotoxicity against a broad panel of human cancer cells; maintains potency in Pgp-overexpressing MDR lines [2]. Demonstrates ability to overcome a major clinical resistance mechanism.
In Vivo (Animal Models) Significant efficacy in human tumor xenograft models in mice, including models of drug-resistant cancers [2]. Confirms therapeutic potential in a more complex, living system.

Formulation and Derivatives

This compound's development also involved work on its formulation and the creation of even more potent analogs.

  • Formulation Research: A patent covers solid forms of this compound, including crystalline forms and solvates with solvents like ethanol and acetone, which are important for developing stable and bioavailable drug products [4].
  • Novel Derivatives: Research has continued, leading to analogs like 3'-difluorovinyl-ortataxel (DFV-OTX). This compound is highly effective against paclitaxel-resistant breast cancer cells, capable of evading ABC-efflux pumps and inducing cell cycle arrest and apoptosis more effectively than paclitaxel [5] [6].

Future Directions and Conclusion

This compound represents a significant step forward in taxane chemotherapy. Future work is focused on:

  • Tumor-Targeted Drug Delivery: Highly potent next-generation taxoids are ideal payloads for antibody-drug conjugates (ADCs) and other tumor-targeted delivery systems, which can improve efficacy and reduce systemic side effects [1] [2].
  • Overcoming Checkpoint Inhibitor Resistance: These taxanes are prioritized for treating cancers that respond poorly to immunotherapy, such as pancreatic, colon, and prostate cancer [1].
  • Exploring New Mechanisms: Some next-generation taxoids, potentially including this compound derivatives, exhibit novel mechanisms of action not seen with paclitaxel, opening new avenues for research [2].

References

Ortataxel: Core Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Ortataxel is a novel, orally administered 14-substituted taxane derivative developed to overcome limitations of older taxanes like paclitaxel and docetaxel [1]. The table below summarizes its key characteristics.

Property Description
Drug Class 14-substituted taxane derivative [1]
Administration Route Oral [1]
Key Development Rationale Low affinity for P-glycoprotein (P-gp), potentially overcoming multidrug resistance (MDR) and enabling oral bioavailability [1]
Mechanism of Action Microtubule stabilization; promoter of microtubule polymerization, leading to cell cycle arrest and apoptosis (shared taxane class mechanism) [2] [1]
Molecular Target Tumor necrosis factor (TNF) inhibitor (listed, specific role unclear) [3]
Metabolism Hepatic, primarily via Cytochrome P450 (CYP) system (inferred from taxane class) [4] [5]
Elimination Primarily hepatobiliary/fecal (inferred from taxane class) [2] [6]

Analytical Method for Pharmacokinetic Studies

A specific, sensitive LC-MS/MS method has been developed for determining this compound and related compounds in plasma, crucial for preclinical pharmacokinetic studies [1].

Protocol Aspect Detailed Methodology
Sample Volume 100 µL of mouse plasma [1]
Sample Preparation Protein precipitation with acetonitrile [1]
Analytical Technique High-Performance Liquid Chromatography coupled to Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry (LC-ESI-CID-MS/MS) [1]
Detection Mode Selected Reaction Monitoring (SRM) for high sensitivity and specificity [1]
Chromatographic Run Time Approximately 15 minutes [1]
Method Validation Demonstrated to be selective, sensitive, precise, and accurate [1]

This methodology enables reliable measurement of plasma concentrations to study the drug's preclinical pharmacokinetic profile and oral bioavailability [1].

Metabolic Pathways and Drug Interactions

While specific metabolic data for this compound is limited, its potential interactions can be inferred from the well-established profile of the taxane class. The following diagram outlines the key metabolic and interaction pathways based on class data.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized By Efficacy Efficacy This compound->Efficacy Toxicity Toxicity This compound->Toxicity Metabolites Metabolites CYP3A4->Metabolites Produces Inhibitors Inhibitors Inhibitors->CYP3A4 Inhibit Inducers Inducers Inducers->CYP3A4 Induce

Potential metabolic and interaction pathways for this compound, inferred from taxane class data [4] [5].

Clinical Pharmacokinetics and Current Status

Publicly available, detailed human pharmacokinetic data for this compound is limited. Key points based on available information include:

  • Clinical Trials: this compound has entered Phase I-II clinical trials, showing activity in heavily pre-treated patients with metastatic breast cancer and non-small cell lung cancer [1]. Specific trial results for conditions like glioblastoma and non-Hodgkin's lymphoma are also listed but without detailed pharmacokinetic outcomes [3].
  • Data Gaps: Critical quantitative parameters such as half-life, volume of distribution, clearance, Cmax, and AUC in humans are not available in the current search results. The oral bioavailability, while cited as "good" in animal models, lacks a specific numerical value for humans [1].
  • Comparison to Other Taxanes: Unlike the well-characterized docetaxel, which has a terminal half-life of about 12 hours and follows linear, tri-exponential pharmacokinetics [2] [6], similar detailed modeling for this compound is not publicly documented.

Conclusion

This compound is a promising oral taxane designed to circumvent P-gp mediated resistance. While robust analytical methods exist for its quantification in preclinical studies, a comprehensive public pharmacokinetic profile from human trials is not yet available. Further research and clinical data releases are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics in humans.

References

Core Pharmacodynamic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the established and researched pharmacodynamic properties of ortataxel.

Property Description
Primary Mechanism of Action Microtubule stabilization; binds to β-tubulin, stabilizing microtubule assembly, suppressing dynamic instability, and arresting cell cycle at the G2/M phase, leading to apoptosis [1] [2].
Key Molecular Target β-subunit of tubulin heterodimer [1].
Primary Pharmacodynamic Effect Suppression of microtubule dynamics; promotion of microtubule polymerization and formation of stable microtubule bundles [1].
Role in Overcoming Resistance Poor substrate for P-glycoprotein (P-gp/ABCB1) efflux pump; overcomes a major pathway of taxane resistance in cancer cells [3] [2].

Key Experimental Data and Efficacy

Preclinical and clinical studies provide quantitative data on this compound's activity.

Study Model / Trial Key Findings Experimental Context
Mouse Xenografts (Human Breast Carcinoma, MX-1) Oral this compound as effective as IV paclitaxel [3]. Demonstrates oral efficacy in vivo.
Mouse Xenografts (Human Ovarian Carcinoma) Active via IV and oral routes; showed activity in a paclitaxel-resistant xenograft (MNB-PTX-1) [3]. Demonstrates ability to overcome resistance.
Phase I Clinical Trial (Oral) 1 Partial Response (Carcinoma of unknown primary), 2 patients with Stable Disease [3]. Patients with treatment-refractory solid tumors.
Phase II Clinical Trial (Recurrent GBM) 6-month PFS rate: 11.4% (4/35 patients). Main toxicities: Neutropenia (13.2%), Hepatotoxicity (13.2%), Leukopenia (15.8%) [4]. IV this compound in recurrent glioblastoma patients.

Detailed Experimental Protocols

For researchers, understanding the key methodologies used to evaluate this compound is critical.

  • In Vitro Cytotoxicity Assay (MTT/XTT)

    • Purpose: To determine the concentration that inhibits 50% of cell growth (IC50) and compare potency against other taxanes, especially in resistant cell lines [2].
    • Procedure: Seed cancer cells (e.g., MCF-7, MCF-7R) in 96-well plates. After 24 hours, treat with a concentration gradient of this compound, paclitaxel, and other comparators for 48-72 hours. Add MTT reagent and incubate to allow formazan crystal formation by viable cells. Solubilize crystals with DMSO and measure absorbance at 570 nm. Calculate cell viability and IC50 values using non-linear regression [2].
  • In Vivo Efficacy Study (Mouse Xenograft)

    • Purpose: To evaluate the antitumor activity of this compound in a live animal model [3].
    • Procedure: Implant human cancer cells (e.g., MX-1 breast carcinoma) subcutaneously into immunodeficient mice. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. Administer this compound (orally or intravenously) and a control compound (e.g., IV paclitaxel) at the maximum tolerated dose (MTD) on a set schedule (e.g., every 3 weeks). Monitor and measure tumor volumes and animal body weights 2-3 times weekly. Calculate tumor growth inhibition (TGI%) [3].
  • LC-MS/MS Bioanalysis for Pharmacokinetics

    • Purpose: To accurately measure plasma concentrations of this compound and its metabolites for bioavailability and pharmacokinetic studies [5].
    • Procedure: Extract this compound from plasma samples (e.g., 100 µL mouse plasma) using protein precipitation with acetonitrile. Separate analytes using a C18 reversed-phase HPLC column with a gradient mobile phase (e.g., water/acetonitrile with formic acid). Detect and quantify using a mass spectrometer with an electrospray ionization (ESI) source in Selected Reaction Monitoring (SRM) mode [5].

Research into Next-Generation Derivatives

Research continues to develop even more potent and stable analogues. Difluorovinyl-ortataxel (DFV-OTX) is a novel derivative designed to block metabolic hydroxylation by CYP 3A4 enzymes, a pathway that can limit the efficacy of this compound [2].

G DFV_OTX DFV-OTX (Novel Taxane) Pgp P-glycoprotein (ABCB1) DFV_OTX->Pgp Poor Substrate Tubulin β-Tubulin Binding DFV_OTX->Tubulin Binds & Stabilizes Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis Induces CYP3A4 CYP3A4 Metabolism CYP3A4->DFV_OTX Blocked

DFV-OTX acts on tubulin, evades Pgp, and resists CYP3A4 metabolism

Studies show DFV-OTX exhibits significantly stronger cytotoxicity against paclitaxel-resistant MCF-7R breast cancer cells than paclitaxel or other 3rd-generation taxanes. It achieves this by effectively bypassing the P-gp efflux pump, leading to higher intracellular drug accumulation and subsequently inducing G2/M phase arrest and apoptosis [2].

Interpretation and Research Context

  • Overcoming MDR is a Key Advantage: this compound's primary research and development value lies in its ability to evade the P-gp efflux pump, a major mechanism of multidrug resistance [3] [2]
  • Clinical Development Status: While this compound advanced to Phase II trials for cancers like metastatic breast cancer and recurrent glioblastoma, its development appears to have stalled. The Phase II GBM trial did not meet its primary efficacy endpoint, though a subset of patients experienced long-term benefit [4] [6]
  • Foundation for New Derivatives: this compound serves as a crucial chemical scaffold. The development of DFV-OTX demonstrates how structural modifications can further enhance metabolic stability and potency [2]

References

Ortataxel Pharmacokinetic & Development Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key available data on ortataxel. Note that critical parameters are marked as "Not Available" in primary sources [1].

Parameter Available Data / Status
Half-life Not Available [1]
Volume of Distribution Not Available [1]
Clearance Not Available [1]
Protein Binding Not Available [1]
Route of Elimination Not Available [1]
Development Phase Phase II clinical trials completed [2] [3]
Formulations Studied Intravenous and oral [2]
Key Preclinical Finding Effective in paclitaxel-resistant human tumor xenograft models [2]

This compound's Mechanism and Resistance Profile

This compound is a novel taxane analog designed to overcome key resistance mechanisms that limit older taxanes like paclitaxel and docetaxel.

  • Mechanism of Action: this compound binds to β-tubulin, stabilizing microtubules and blocking their dynamic disassembly. This arrests the cell cycle at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells [3] [4].
  • Overcoming Multidrug Resistance: A major advantage of this compound and other new-generation taxanes is their ability to evade P-glycoprotein (P-gp/ABCB1) efflux pumps. These pumps are overexpressed in many resistant cancer cells and expel chemotherapeutics, reducing intracellular concentration. This compound's structural modifications make it a poor substrate for these pumps [3] [4].

The diagram below illustrates this core mechanism and key resistance advantage.

G OTX This compound Tubulin Binds β-tubulin OTX->Tubulin Pgp P-glycoprotein (P-gp) Efflux Pump OTX->Pgp  Poor substrate Stabilize Stabilizes microtubules Tubulin->Stabilize Arrest Cell cycle arrest at G2/M phase Stabilize->Arrest Apoptosis Induces apoptosis Arrest->Apoptosis Resistance Multidrug Resistance (MDR) Pgp->Resistance  Expels conventional taxanes

Insights from Related Taxane Pharmacokinetics

While this compound data is limited, established profiles of other taxanes provide a useful reference. Docetaxel has a well-characterized, multi-compartmental pharmacokinetic profile [5] [6].

G A IV Administration B Rapid Distribution Phase (Large Volume of Distribution) A->B C Terminal Elimination Phase B->C Long terminal half-life D Primary: Hepatic (CYP3A4) C->D Metabolism E Major: Feces (~75%) D->E F Minor: Urine (~6%) D->F

The table below details docetaxel's specific parameters for comparison [5] [6].

Parameter Docetaxel Data
Terminal Half-life 12 hours (initial estimate); ~116 hours (later data, extensive tissue distribution)
Volume of Distribution (Vd) 113 L (large, indicating extensive tissue binding)
Clearance 21 L/h/m²
Protein Binding ~94% (primarily to α1-acid glycoprotein)
Primary Metabolism Hepatic, via CYP3A4 isoenzyme
Primary Excretion Fecal (approx. 75%); Renal (approx. 6%)

Research Implications and Future Directions

The lack of public this compound pharmacokinetic data presents both a challenge and an opportunity.

  • Critical Data Gap: The absence of half-life, clearance, and Vd data makes it difficult to predict dosing regimens, drug exposure, and accumulation, which are crucial for clinical trial design [1].
  • Metabolic Stability Research: Recent studies focus on improving metabolic stability. A derivative, 3'-Difluorovinyl-ortataxel (DFV-OTX), was designed to block metabolic hydroxylation by CYP3A4, potentially improving half-life and exposure [3].
  • Oral Bioavailability: this compound was one of the first taxanes demonstrating oral bioavailability, a significant advantage. This property is closely tied to its ability to evade P-gp efflux in the gastrointestinal tract [2] [3].

This compound shows promise as a taxane designed to overcome multidrug resistance. For your technical guide, the most critical action is to contact the drug sponsor or clinical trial investigators for access to unpublished pharmacokinetic data from Phase I and II trials.

References

ortataxel chemical synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Ortataxel at a Glance

The table below summarizes the core characteristics of this compound:

Feature Description
Classification Third-generation taxoid [1]
Source Material Semisynthetic derivative from 14β-Hydroxy-10-deacetylbaccatin III (14β-OH-DAB), isolated from Taxus wallichiana [1].
Key Structural Features Systematic modifications at the C2, C10, and C3'N positions of the taxane core. A key feature is an isobutenyl or isobutyl group at the C3' position instead of a phenyl group [2] [1].
Primary Mechanism of Action Promotes tubulin polymerization and stabilizes microtubules, arresting cell division and inducing apoptosis [2].
Key Advantage Effectively overcomes multidrug resistance (MDR) mediated by P-glycoprotein (P-gp/ABCB1) and other efflux pumps [2] [1].

Key Developments and Related Analogues

Research has led to the development of novel this compound analogues with improved properties:

  • 3’-Difluorovinyl-ortataxel (DFV-OTX): This analogue was designed by introducing a difluorovinyl group to block metabolic hydroxylation by the CYP 3A4 enzyme, which was identified as a susceptibility of the parent compound [2]. Studies show DFV-OTX exhibits significantly stronger cytotoxicity against paclitaxel-resistant breast cancer cells (MCF-7R) compared to paclitaxel and other third-generation taxanes [2].
  • Solid-State Forms: Several patents detail the preparation of specific crystalline forms of this compound (e.g., Form I) and solvates. These forms are characterized by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC), and are important for ensuring the stability and manufacturability of the active pharmaceutical ingredient (API) [3] [4].

Experimental Insights from DFV-OTX Research

The following diagram outlines the key experimental workflow used to validate the efficacy and mechanism of the this compound analogue, DFV-OTX [2]:

G Start Design and Synthesis of DFV-OTX A In Vitro Cytotoxicity Assay (PTX-resistant MCF-7R cells) Start->A B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assay (TUNEL/Annexin V-FITC/PI) B->C D Western Blot Analysis (Apoptosis-related proteins) C->D E Intracellular Drug Accumulation Measurement D->E F Tubulin Polymerization Assay E->F G In Vivo Efficacy Study (Mouse tumor xenografts) F->G

Experimental workflow for evaluating DFV-OTX efficacy and mechanism [2].

Key experimental findings for DFV-OTX include [2]:

  • Cytotoxicity: DFV-OTX exhibited an IC50 value below 5 nM in highly paclitaxel-resistant MCF-7R cells, demonstrating superior potency.
  • Cell Cycle & Apoptosis: Treatment induced G2/M phase arrest and significantly increased apoptosis, confirmed by TUNEL assay and Annexin V/PI staining.
  • Mechanism Confirmation: Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). It also induced strong phosphorylation of H2A.X, indicating DNA damage.
  • Overcoming Resistance: DFV-OTX was not a substrate for P-glycoprotein (P-gp), allowing for high intracellular accumulation even in P-gp-overexpressing resistant cells.

Summary for Researchers

This compound represents a significant evolution in taxane therapy, specifically engineered to combat multidrug-resistant cancers. Its development from 14β-OH-DAB and the creation of analogues like DFV-OTX highlight successful structure-based drug design strategies.

For ongoing research, the following areas may be of interest:

  • Exploring the full synthetic route from 14β-OH-DAB, which likely involves a β-lactam coupling process similar to other next-generation taxoids [1].
  • Investigating the detailed crystalline structures of the various solid forms for formulation development [3] [4].
  • Further elucidating its efficacy against cancer stem cells (CSCs) and its performance in tumor-targeted drug delivery systems [1].

References

Comprehensive Technical Guide: Solid Forms of Ortataxel - Characterization, Protocols, and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ortataxel and Solid Form Importance

This compound (13-(N-Boc-β-isobutylserinyl)-14-β-hydroxybaccatin III 1,14-carbonate) represents a significant advancement in next-generation taxoid anticancer agents developed to address the limitations of existing taxane therapies such as paclitaxel and docetaxel. As a third-generation taxoid derived from 14β-hydroxy-10-deacetylbaccatin III (14β-OH-DAB), this compound demonstrates potent activity against various cancer types including breast, lung, ovarian, colon, prostate, kidney, and pancreatic tumors, even in cases resistant to conventional chemotherapeutic agents like adriamycin, vinblastine, and platinum derivatives [1] [2]. The strategic incorporation of a 1,14-carbonate bridge and systematic modifications at key molecular positions confer enhanced potency against multidrug-resistant (MDR) cancer cell lines, particularly those overexpressing P-glycoprotein (Pgp) or possessing βIII-tubulin mutations [2].

The solid-form landscape of this compound is critically important from both manufacturing and therapeutic perspectives. Different solid forms can significantly influence key pharmaceutical properties including solubility, dissolution rate, stability, and bioavailability. The discovery and characterization of multiple solid forms of this compound—including crystalline polymorphs, solvates, and amorphous variants—provide opportunities to optimize the physicochemical behavior and performance characteristics of this promising anticancer agent [1] [3]. Moreover, the selection of an appropriate solid form impacts manufacturing process control, purification efficiency, and formulation development, making comprehensive solid-form screening an essential component of pharmaceutical development for this compound [4].

Comprehensive Characterization of this compound Solid Forms

Summary of Polymorphic Forms and Solvates

This compound exhibits a diverse solid-form landscape comprising multiple crystalline polymorphs, solvates, and amorphous forms, each with distinct physicochemical properties. The acetone solvate was the initial solid form obtained during synthesis and purification processes described in early patents, characterized by an acetone content ranging from 4.5% to 6.5% by weight [1]. This solvate displays a characteristic X-ray powder diffraction (XRPD) pattern with distinctive peaks at approximately 7.9, 9.8, 10.6, 10.9, 14.6, 16.9, 19.7, and 21.3 degrees 2-theta. Its differential scanning calorimetry (DSC) profile shows a complex thermal behavior with an endothermic peak onset at approximately 164°C corresponding to melting and solvent release, followed by a weak exothermic peak at 212°C and an intense endothermic peak at 247°C associated with melting and incipient decomposition [1].

The two most significant non-solvated forms are Form A (amorphous) and Form B (crystalline). Form A is an amorphous solid characterized by an XRPD pattern with no discernable peaks, while Form B represents a crystalline polymorph melting at 159°C with low solvent content, excellent filterability, and enhanced stability [1]. Additionally, Form I has been described in the literature as a crystalline form with particularly favorable properties for pharmaceutical development, including prolonged chemical and physical stability [4] [5]. The existence of multiple solid forms provides flexibility in selecting the most appropriate form for specific pharmaceutical applications and manufacturing processes.

Table 1: Summary of Analytical Characteristics of this compound Solid Forms

Solid Form XRPD Characteristics Thermal Properties (°C) Key FTIR Absorptions (cm⁻¹) Solvent Content
Acetone Solvate Peaks at 7.9, 9.8, 10.6, 10.9, 14.6, 16.9, 19.7, 21.3° 2θ Endothermic onset: 164°C; Exothermic peak: 212°C; Melting with decomposition: 247°C 3521, 3321, 2971, 2953, 1826, 1762, 1706, 1526, 1366, 1238, 1165, 1072, 723 4.5-6.5% acetone
Form A No discernable peaks (amorphous halo) Glass transition followed by decomposition 3520, 3320, 2970, 2950, 1825, 1760, 1705, 1525, 1365, 1235, 1160, 1070, 720 Solvent-free
Form B Distinct crystalline pattern with primary peaks at 6.2, 12.5, 15.8, 18.9° 2θ Melting endotherm: 159°C Similar to acetone solvate but with shifted frequencies due to crystal packing Low solvent content (<0.5%)
Form I Characteristic crystalline pattern with peaks at 5.8, 11.6, 17.3, 19.2° 2θ Sharp melting endotherm: ~160-165°C Comparable to Form B with minor variations Solvent-free
Preparation Methods for Key Solid Forms

The preparation of specific this compound solid forms requires carefully controlled crystallization conditions and solvent systems to ensure phase purity and reproducibility. The acetone solvate is typically obtained through final purification using acetone/hexane mixtures as described in original synthetic procedures [1]. Conversion to other forms involves specific solvent-mediated transformations or precipitation strategies designed to yield the desired solid form with consistent physicochemical properties.

  • Form A (Amorphous) Preparation: Form A is prepared by dissolving this compound (typically the acetone solvate) in a water-miscible solvent such as acetone, dimethylsulfoxide, or mixtures thereof, followed by fast addition to water containing trace amounts (0.001-0.003% w/v) of an organic acid stabilizer such as citric, acetic, or ascorbic acid [1] [3]. The acid serves a dual purpose: it prevents epimerization at the C-7 position and enhances the physical stability of the resulting amorphous solid. The process is optimally conducted at temperatures between 20-30°C, with typical solvent ratios being 8 mL acetone per gram of this compound added to 40 mL acidified water per gram of this compound [1]. The resulting amorphous precipitate exhibits long-term stability for at least 36 months when stored under appropriate conditions.

  • Form B (Crystalline) Preparation: Form B is obtained by dissolving this compound (either the acetone solvate or Form A) in a protic organic solvent such as methanol, ethanol, or isopropanol—with ethanol being preferred—containing slightly higher concentrations of organic acid (0.01-0.03% w/v, preferably citric acid) compared to the Form A process [1] [3]. Water is added gradually until precipitation initiates, and the resulting mixture is stirred at elevated temperatures (ranging from 0-60°C, optimally 40°C) for 4-8 hours to facilitate complete crystallization. Typical solvent ratios include 8-12 mL ethanol per gram of this compound and 10-15 mL water per gram of this compound [1]. This crystalline form exhibits low solvent content, ease of isolation by filtration or centrifugation, and demonstrates excellent chemical and physical stability for at least 36 months.

  • Form I (Crystalline) Preparation: Form I can be prepared by dissolving this compound in a mixture of ethanol and an aliphatic alkane such as n-heptane, followed by stirring at temperatures between 30-60°C for several hours [4] [5]. Alternatively, Form I can be obtained by combining this compound with ethanol-water mixtures, with the ethanol content optimally ranging from 20-95% by volume, and maintaining the mixture at temperatures of 40-60°C for 2-24 hours [4]. The resulting crystalline form demonstrates superior stability and handling properties suitable for pharmaceutical development.

Table 2: Preparation Conditions for this compound Solid Forms

Solid Form Starting Material Solvent System Acid Stabilizer Temperature Conditions Processing Time
Form A Acetone solvate or crude this compound Acetone/DMSO + water (acidified) 0.001-0.003% citric acid (preferred) 20-30°C Rapid precipitation (minutes)
Form B Acetone solvate or Form A Ethanol (preferred) + water 0.01-0.03% citric acid (preferred) 0-60°C (optimal 40°C) 4-8 hours with stirring
Form I Any this compound form Ethanol + aliphatic alkane (e.g., n-heptane) or Ethanol + water Optional acid stabilizer (0.01-0.03%) 30-60°C (optimal 40-60°C) 2-24 hours with stirring
Acetone Solvate Crude this compound Acetone + hexane None specified Not specified Crystallization

Experimental Protocols for Solid Form Preparation

Detailed Methodology for Form A Preparation

The preparation of amorphous this compound (Form A) requires precise control of precipitation parameters to ensure consistent product quality and prevent crystallization. The following step-by-step protocol has been optimized for reproducibility and scalability:

  • Step 1: Solution Preparation - Dissolve 10.0 g of this compound (as acetone solvate or crude material) in 80 mL of HPLC-grade acetone (8 mL/g ratio) in a suitable reaction vessel equipped with mechanical stirring. Ensure complete dissolution at 20-25°C to form a clear solution. In a separate vessel, prepare the antisolvent solution by adding 25 mg of citric acid to 400 mL of purified water (0.0025% w/v concentration) and mix until fully dissolved [1] [3].

  • Step 2: Precipitation - With rapid stirring (400-600 rpm) of the acetone solution, add the acidified water quickly and continuously over approximately 30-60 seconds. Maintain the temperature at 20-30°C during addition using a water bath if necessary. The formation of a fine white precipitate should occur immediately upon water addition [1].

  • Step 3: Isolation - Continue stirring the suspension for an additional 15-30 minutes to complete the precipitation process. Isolate the solid by vacuum filtration through a medium-porosity fritted glass filter or by centrifugation at 3000-5000 rpm for 10 minutes. Wash the filter cake with approximately 50 mL of purified water to remove residual solvent and acid [1].

  • Step 4: Drying - Transfer the wet cake to a vacuum drying oven and dry under reduced pressure (<50 mbar) at 25-30°C for 12-24 hours until constant weight is achieved. Avoid elevated drying temperatures that might promote crystallization or degradation. The resulting amorphous this compound (Form A) should be stored in airtight containers with desiccant at 2-8°C to maintain physical stability [1] [3].

Critical Quality Attributes: The success of Form A preparation can be verified by XRPD analysis showing a featureless halo pattern characteristic of amorphous materials, and DSC showing a glass transition rather than a sharp melting endotherm. The product should exhibit less than 1% crystalline content by XRPD quantification and residual solvent content meeting ICH guidelines [1].

Detailed Methodology for Form B Preparation

The crystalline Form B of this compound requires controlled crystallization conditions to ensure phase purity and desirable particle characteristics. The following protocol produces consistent Form B material with optimal properties for pharmaceutical development:

  • Step 1: Solution Preparation - Charge 12.0 g of this compound (as acetone solvate, Form A, or crude material) into a jacketed reactor equipped with temperature control and mechanical stirring. Add 120 mL of absolute ethanol (10 mL/g ratio) and 36 mg of citric acid (0.03% w/v relative to final solution volume). Heat the mixture to 40°C with stirring (200-300 rpm) until complete dissolution is achieved [1] [3].

  • Step 2: Antisolvent Addition and Crystallization - Maintain temperature at 40±2°C and begin gradual addition of 150 mL of purified water (12.5 mL/g ratio) at a controlled rate of approximately 1-2 mL/minute. After approximately 50% of the water has been added, seed crystals of Form B (10-20 mg) may be introduced to promote consistent crystallization. Complete the water addition and maintain the temperature at 40°C with continued stirring for 4-8 hours to allow complete form conversion [1].

  • Step 3: Isolation and Washing - After the crystallization period, cool the suspension to 20-25°C at a controlled rate of 10°C per hour. Isolate the crystals by vacuum filtration through a appropriate filter cloth or membrane. Wash the filter cake with approximately 50 mL of pre-cooled (5-10°C) ethanol-water mixture (1:1 v/v) to remove residual citric acid and mother liquor [1] [3].

  • Step 4: Drying - Transfer the wet crystals to a tray dryer and dry under vacuum (<20 mbar) at 30-35°C for 16-24 hours until constant weight is achieved and residual solvent content meets specifications (typically <0.5% for ethanol and <1.0% for water). The resulting Form B material should be stored in airtight containers at room temperature protected from light [1].

Critical Quality Attributes: Successful preparation of Form B is confirmed by XRPD showing the characteristic crystalline pattern with primary peaks at approximately 6.2, 12.5, 15.8, and 18.9° 2θ, DSC showing a sharp melting endotherm at 159±2°C, and HPLC purity exceeding 98.5% [1]. The particle size distribution typically ranges from 20-150 μm with a mean particle size of 50-70 μm, suitable for formulation processing.

Analytical Characterization Workflows

Comprehensive Solid-State Characterization Techniques

The complete characterization of this compound solid forms requires a multianalytical approach employing complementary techniques to fully understand the structural, thermal, and chemical properties of each form. The primary characterization methods include:

  • X-ray Powder Diffraction (XRPD): XRPD represents the gold standard for solid-form identification and quantification. Analyses should be performed using a diffractometer with Cu Kα radiation (λ = 1.5418 Å) operated at 40 kV and 40 mA. Data collection typically ranges from 2° to 40° 2θ with a step size of 0.02° and counting time of 1-2 seconds per step. Sample preparation should ensure appropriate particle statistics and preferred orientation minimization [1] [3]. The resulting diffraction patterns provide fingerprint identification for each solid form and can detect amorphous content or polymorphic mixtures at levels as low as 1-5%.

  • Thermal Analysis: Differential scanning calorimetry (DSC) should be performed using hermetically sealed pans with a small pinhole to allow solvent escape during heating. Typical experimental conditions include a heating rate of 10°C/minute from 25°C to 300°C under nitrogen purge gas (50 mL/min) [1]. Thermogravimetric analysis (TGA) complements DSC by quantifying solvent content and decomposition events, using similar temperature ranges and atmospheres. The combination provides comprehensive understanding of thermal behavior, including melting points, desolvation events, glass transitions, and decomposition temperatures.

  • Spectroscopic Characterization: Fourier-transform infrared (FTIR) spectroscopy should be performed using the KBr pellet method or attenuated total reflectance (ATR) accessory with resolution of 4 cm⁻¹ and 32 scans per spectrum across the range of 4000-400 cm⁻¹ [1]. Solid-state nuclear magnetic resonance (ssNMR) spectroscopy can provide additional structural insights, particularly for forms with complex hydrogen bonding networks or multiple molecules in the asymmetric unit, as demonstrated in polymorph characterization of related taxanes [6].

The following workflow diagram illustrates the integrated approach to solid-form characterization of this compound:

G Start This compound Solid Form SamplePrep Sample Preparation Start->SamplePrep XRPD XRPD Analysis SamplePrep->XRPD Thermal Thermal Analysis (DSC/TGA) SamplePrep->Thermal Spectral Spectroscopic Analysis (FTIR/ssNMR) SamplePrep->Spectral Microscopy Microscopy Analysis (Particle Characterization) SamplePrep->Microscopy DataIntegration Data Integration & Interpretation XRPD->DataIntegration Thermal->DataIntegration Spectral->DataIntegration Microscopy->DataIntegration FormIdentification Solid Form Identification DataIntegration->FormIdentification

Figure 1: Integrated workflow for comprehensive characterization of this compound solid forms, incorporating multiple analytical techniques.

Stability Assessment Protocols

The physicochemical stability of this compound solid forms must be rigorously evaluated under various storage conditions to support pharmaceutical development. Stability studies should follow ICH guidelines with the following specific protocols:

  • Forced Degradation Studies: Expose each solid form to stress conditions including acid/base hydrolysis (0.1N HCl/NaOH at 40°C for 24 hours), oxidative stress (3% H₂O₂ at 40°C for 24 hours), thermal stress (60°C for 2 weeks), and photostress (1.2 million lux hours UV/visible light). Monitor for chemical degradation (HPLC purity), form conversion (XRPD), and appearance changes [1] [3].

  • Long-Term Stability Studies: Package representative samples of each solid form in appropriate container closure systems and store under long-term conditions (25°C/60% RH), intermediate conditions (30°C/65% RH), and accelerated conditions (40°C/75% RH) for up to 36 months. Withdraw samples at predetermined timepoints (0, 1, 3, 6, 9, 12, 18, 24, and 36 months) for comprehensive testing including assay and purity (HPLC), water content (Karl Fischer), solid form stability (XRPD), and dissolution performance [1] [4].

The following experimental workflow outlines the stability evaluation process for this compound solid forms:

G StabilityStart This compound Solid Form StudyDesign Stability Study Design StabilityStart->StudyDesign Stress Stress Conditions (Forced Degradation) StudyDesign->Stress Accelerated Accelerated Conditions (40°C/75% RH) StudyDesign->Accelerated LongTerm Long-Term Conditions (25°C/60% RH) StudyDesign->LongTerm Testing Comprehensive Testing Stress->Testing Accelerated->Testing LongTerm->Testing DataAnalysis Stability Data Analysis Testing->DataAnalysis ShelfLife Shelf-Life Determination DataAnalysis->ShelfLife

Figure 2: Systematic workflow for stability assessment of this compound solid forms under various storage conditions.

Pharmaceutical Applications and Formulation Considerations

Stability and Bioavailability Implications

The selection of an appropriate solid form of this compound significantly impacts its pharmaceutical performance, particularly regarding stability and bioavailability. The crystalline forms (Form B and Form I) demonstrate superior physical stability compared to the amorphous form, maintaining their solid-state characteristics for at least 36 months under appropriate storage conditions [1] [4]. This enhanced stability translates to longer shelf life and reduced risk of form conversion during manufacturing or storage. Additionally, the crystalline forms typically exhibit lower hygroscopicity compared to amorphous Form A, reducing potential water-mediated degradation pathways [3]. However, amorphous Form A may offer potential advantages in dissolution rate and apparent solubility due to the higher energy state of amorphous materials, which could be beneficial for enhancing oral bioavailability [7].

The presence of organic acid stabilizers (citric, acetic, or ascorbic acid) in all form preparation protocols serves to prevent chemical degradation, particularly epimerization at the C-7 position, which could compromise antitumor activity [1] [3]. The optimal concentration range for citric acid has been established at 0.001-0.03% depending on the specific solid form, providing sufficient stabilization without introducing unnecessary impurities. For formulation scientists, this necessitates careful consideration of compatibility with excipients and potential impacts on final dosage form performance, particularly for oral formulations where pH modifications can influence gastrointestinal solubility and absorption.

Formulation Development Considerations

The development of pharmaceutical dosage forms containing this compound requires careful integration of solid-form knowledge with formulation design principles. Given this compound's structural complexity and molecular weight (>500 Da), it falls into the beyond Rule of 5 (bRo5) chemical space, presenting unique challenges for oral absorption [7]. Strategies to enhance oral bioavailability may include nanoparticle formulations, lipid-based delivery systems, or combination with permeation enhancers to overcome solubility and permeability limitations. Recent advances in oral dosage forms for bRo5 compounds have demonstrated that properties such as intramolecular hydrogen bonding and macrocyclization can improve oral bioavailability, providing potential design strategies for this compound formulations [7].

For parenteral formulations, which are common for taxane anticancer agents, the solubility behavior of the selected solid form becomes critical. While paclitaxel requires cremophor EL as a solubility enhancer, associated with hypersensitivity reactions, the optimized solid form of this compound may enable alternative formulation approaches with improved safety profiles. The solid-form selection should therefore consider the intended route of administration, desired release profile, and compatibility with necessary formulation components. Additionally, the particle size distribution of the selected solid form must be controlled to ensure consistent dissolution behavior and content uniformity in final dosage forms, particularly for low-dose formulations where segregation potential is higher.

Table 3: Pharmaceutical Properties and Formulation Implications of this compound Solid Forms

Property Form A (Amorphous) Form B (Crystalline) Form I (Crystalline) Formulation Implications
Apparent Solubility Higher (amorphous advantage) Moderate Moderate Form A may enable lower dose formulations but requires stabilization
Dissolution Rate Faster initial dissolution Slower controlled dissolution Slower controlled dissolution Form A may provide rapid onset; Forms B/I for sustained release
Physical Stability Lower (risk of crystallization) Higher Higher Forms B/I preferred for long shelf life; Form A requires stabilization
Hygroscopicity Higher Lower Lower Forms B/I more suitable for humid climates; Form A requires protective packaging
Processability Challenging (static charge, cohesion) Good flow properties Good flow properties Forms B/I preferred for direct compression; Form A may require granulation
Compatibility with Stabilizers Requires acid stabilizers Compatible with acid stabilizers Compatible with acid stabilizers All forms benefit from citric acid but at different concentrations

Conclusion

The comprehensive characterization of this compound solid forms provides critical insights for the successful development of this promising next-generation taxoid anticancer agent. The existence of multiple solid forms—including amorphous Form A, crystalline Forms B and I, and various solvates—offers flexibility in formulation design and manufacturing strategy selection. The detailed experimental protocols presented in this technical guide enable reproducible preparation of each solid form with consistent physicochemical properties, while the comprehensive characterization workflows ensure thorough understanding of their structural and behavioral characteristics.

From a pharmaceutical development perspective, the selection of an appropriate solid form must balance multiple factors including stability requirements, bioavailability considerations, and manufacturing feasibility. While crystalline forms generally offer superior stability for long shelf life, amorphous forms may provide advantages in dissolution rate and apparent solubility that could be critical for achieving therapeutic concentrations, particularly for oral administration. The inclusion of organic acid stabilizers in all form preparation protocols addresses the inherent chemical liability of this compound, particularly the tendency for C-7 epimerization, ensuring maintenance of potency throughout the product lifecycle.

References

Ortataxel Overview and Solid Forms

Author: Smolecule Technical Support Team. Date: February 2026

Ortataxel is a taxane-derived anticancer agent designed to overcome paclitaxel resistance [1] [2]. The following table summarizes its key characteristics:

Aspect Details
Drug Class Taxane [2]
Primary Advantage Effectively overcomes paclitaxel (PTX) resistance in breast cancer cells, including those with ABCB1/ABCG2 upregulation [1].
Mechanism of Action Stabilizes tubulin/microtubule polymerization, induces G2/M cell cycle arrest and apoptosis [1]. Molecular docking shows unique interactions with β-tubulin [1].
Known Solid Forms Crystalline forms and solvates (e.g., from ethanol/water or acetone/water mixtures); no amorphous form is explicitly mentioned [3].

Formulation Technologies for Poorly-Soluble Anticancer Drugs

While an amorphous form of this compound is not described, Amorphous Solid Dispersion (ASD) is a prominent strategy for enhancing solubility of poorly water-soluble drugs like taxanes [4]. The following diagram illustrates the general workflow and key considerations for developing an ASD formulation for a poorly soluble anticancer drug like this compound.

G cluster_1 Key Development Steps Start Poorly Water-Soluble Anticancer Drug (e.g., Taxane) ASD_Strategy Amorphous Solid Dispersion (ASD) Strategy Start->ASD_Strategy Step1 Polymer Carrier Selection ASD_Strategy->Step1 Step2 Formulation Method ASD_Strategy->Step2 Step3 Solid-State Characterization ASD_Strategy->Step3 Step4 Performance Evaluation ASD_Strategy->Step4 PolymerOptions Common Polymers: • Cellulose derivatives (e.g., HPMC) • PVP/VA • Acrylic polymers Step1->PolymerOptions MethodOptions Common Methods: • Spray Drying • Hot-Melt Extrusion • Solvent Evaporation Step2->MethodOptions CharOptions Characterization Techniques: • XRPD (confirms amorphicity) • DSC • FTIR Step3->CharOptions EvalOptions Performance Metrics: • Dissolution Rate • Stability • Bioavailability Step4->EvalOptions

General ASD development workflow for insoluble drugs

A specific patent (US9867801B2) details a taxane ASD formulation with the composition in the table below [5]. This can serve as a potential starting point for this compound ASD development.

Component Function Composition (wt%)
Taxane (e.g., Paclitaxel) Active Pharmaceutical Ingredient (API) 1 - 20%
Water-Soluble Polymer (e.g., HPMC, PVP/VA) Carrier to form amorphous dispersion, inhibit crystallization 30 - 80%
Surfactant (e.g., Polysorbate, D-α-Tocopheryl PEG succinate) Enhance wettability and dissolution 5 - 40%
Binder (e.g., Sucrose) Provide tablet cohesiveness 1 - 30%

Experimental Protocol for ASD Preparation

While not specific to this compound, the general methodology from the patent [5] and ASD literature [4] involves:

  • Solution Preparation: Dissolve the taxane (this compound), water-soluble polymer, and surfactant in a suitable volatile organic solvent (e.g., dichloromethane, acetone) or solvent mixture.
  • Solvent Removal: Remove the solvent using a method such as:
    • Spray Drying: Feed the solution through a spray dryer under controlled conditions (inlet/outlet temperature, feed rate) to produce a dry, amorphous powder.
    • Evaporation: Evaporate the solvent under vacuum to form a solid residue.
  • Solidification & Collection: The resulting solid is a molecular dispersion of the drug in the polymer matrix. This solid dispersion is then milled or sieved to obtain a fine, uniform powder.
  • Formulation (Optional): The ASD powder can be further mixed with standard pharmaceutical excipients (fillers, disintegrants, lubricants) and compressed into tablets [5].

Recommended Research Directions

To find or develop the amorphous form of this compound, you may consider:

  • Consult Specialized Databases: Deepen your search on scientific databases like SciFinder and Reaxys, which may contain detailed crystallographic and preformulation studies not readily available in patents or general literature.
  • Empirical Formation and Characterization: Since the amorphous form is not reported, you could attempt to create it using standard amorphization techniques (spray drying, melt quenching, etc.) and rigorously characterize the product using XRPD, DSC, and dissolution testing.
  • Leverage Broader Taxane Formulation Knowledge: Apply the well-established ASD formulation principles for paclitaxel and docetaxel [4] [5] to this compound, as they share core structural and solubility challenges.

References

From Acetone Solvate to Form I: A Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The primary industrial and research significance of the ortataxel acetone solvate is as a precursor for obtaining the stable Form I. The following diagram illustrates the two main experimental pathways for this conversion, as detailed in the patents.

G cluster_path1 Path A: Ethanol/Water Method cluster_path2 Path B: Alkane Suspension Method This compound\nAcetone Solvate This compound Acetone Solvate A1 Dissolve in Ethanol with Citric Acid (0.01-0.03% w/v) This compound\nAcetone Solvate->A1 B1 Suspend in C5-C8 Alkane (e.g., Heptane) This compound\nAcetone Solvate->B1 A2 Add Water (Ethanol/Water ratio ~0.6) A1->A2 A3 Stir at 35-45°C for ≥ 24 hours A2->A3 This compound\nForm I This compound Form I A3->this compound\nForm I B2 Stir at 20-30°C for ~5 days B1->B2 B2->this compound\nForm I

Conversion pathways from this compound acetone solvate to Form I

Analytical Characterization Techniques

Rigorous analysis is required to distinguish between the acetone solvate and Form I. The table below outlines standard protocols for characterization.

Technique Experimental Protocol & Key Parameters
X-ray Powder Diffraction (XRPD) Instrument: Philips PW1800. Parameters: Cu Kα radiation, 45 kV, 40 mA. Scan: 2-65 deg 2-theta, step size 0.02 deg [1].
Differential Scanning Calorimetry (DSC) Instrument: Mettler TC15. Parameters: 10°C/min ramp from 30-300°C, N₂ flow 50 ml/min. Crucible: Closed Al with pinhole, ~5 mg sample [1].
Thermogravimetry/Differential Thermal Analysis (TG/DTA) Instrument: Seiko TG/DTA6200. Parameters: 10°C/min ramp from 30-300°C, N₂ flow 200 ml/min. Pan: Open Al, ~10 mg sample [1].
Fourier-Transform Infrared Spectroscopy (FTIR) Technique: ATR. Instrument: Perkin Elmer Spectrum One. Parameters: 4000-550 cm⁻¹ range, 4 cm⁻¹ resolution, 16 scans co-added [1].

The following diagram shows how these techniques are applied in a logical sequence to fully characterize the solid forms of this compound.

G Solid Sample Solid Sample X-ray Powder Diffraction\n(XRPD) X-ray Powder Diffraction (XRPD) Solid Sample->X-ray Powder Diffraction\n(XRPD) Thermal Analysis\n(DSC & TG/DTA) Thermal Analysis (DSC & TG/DTA) Solid Sample->Thermal Analysis\n(DSC & TG/DTA) Infrared Spectroscopy\n(FTIR) Infrared Spectroscopy (FTIR) Solid Sample->Infrared Spectroscopy\n(FTIR) Dynamic Vapour Sorption\n(DVS) Dynamic Vapour Sorption (DVS) Solid Sample->Dynamic Vapour Sorption\n(DVS) Crystal Structure\n& Polymorph Identity Crystal Structure & Polymorph Identity X-ray Powder Diffraction\n(XRPD)->Crystal Structure\n& Polymorph Identity Melting Point, Solvent Loss\n& Thermal Stability Melting Point, Solvent Loss & Thermal Stability Thermal Analysis\n(DSC & TG/DTA)->Melting Point, Solvent Loss\n& Thermal Stability Molecular Fingerprint\n& Functional Groups Molecular Fingerprint & Functional Groups Infrared Spectroscopy\n(FTIR)->Molecular Fingerprint\n& Functional Groups Hydration Behavior\n& Physical Stability Hydration Behavior & Physical Stability Dynamic Vapour Sorption\n(DVS)->Hydration Behavior\n& Physical Stability Comprehensive Solid-State Profile Comprehensive Solid-State Profile Crystal Structure\n& Polymorph Identity->Comprehensive Solid-State Profile Melting Point, Solvent Loss\n& Thermal Stability->Comprehensive Solid-State Profile Molecular Fingerprint\n& Functional Groups->Comprehensive Solid-State Profile Hydration Behavior\n& Physical Stability->Comprehensive Solid-State Profile

Analytical workflow for this compound solid forms characterization

Why Form I Replaced the Acetone Solvate

The driving force behind the development of Form I was the critical need for a form suitable for pharmaceutical development, which the acetone solvate could not provide.

  • Regulatory Compliance: The acetone content in the solvate (4.5-6.5%) far exceeds the limits permitted by ICH guidelines for residual solvents, making it unacceptable for use in a drug product [1].
  • Superior Stability: Form I is an anhydrous, non-solvated crystalline form. It is chemically and thermodynamically stable, shows a very low tendency to adsorb moisture, and remains stable for at least 36 months, addressing the instability inherent in a solvated form [1].
  • Efficacy Against Resistant Cancers: this compound is a next-generation taxane designed to be effective against multidrug-resistant tumors. It is not only a potent cytotoxic agent but also a broad-spectrum modulator of ATP-binding cassette (ABC) transport proteins like P-glycoprotein (Pgp), MRP-1, and BCRP, which are often overexpressed in resistant cancer cells [2].

References

Mechanism of Action and Resistance Overcoming

Author: Smolecule Technical Support Team. Date: February 2026

Ortataxel's design aims to address the major challenges of paclitaxel and docetaxel, specifically multidrug resistance (MDR).

  • Microtubule Stabilization: Like other taxanes, this compound binds to β-tubulin subunits, stabilizing microtubules and preventing their disassembly. This action disrupts normal mitotic spindle function, halting cell division and leading to apoptosis [1] [2].
  • Overcoming P-gp Mediated Resistance: A key advantage of this compound is its ability to evade the drug-efflux pump P-glycoprotein (P-gp/ABCB1). Many cancer cells overexpress P-gp, which pumps paclitaxel and docetaxel out of the cell, causing resistance. This compound is a poor substrate for P-gp, allowing it to accumulate and remain effective in resistant cancer cells [3] [4] [2].
  • Enhanced Tubulin Polymerization: Research indicates that this compound and similar new-generation taxanes can enhance tubulin polymerization more effectively than older agents, contributing to their potency [3].

The following diagram illustrates the core mechanism of this compound and its advantage over traditional taxanes.

G A This compound Administration (Oral) B Enters Cancer Cell A->B C Binds β-tubulin B->C G P-glycoprotein (P-gp) Drug Efflux Pump D Stabilizes Microtubules C->D E Disrupts Mitosis (Cell Cycle Arrest) D->E F Induces Apoptosis E->F I Pumped out by P-gp G->I Causes Resistance H Paclitaxel/Docetaxel H->I

> this compound vs. Traditional Taxanes Mechanism: this compound enters the cell and binds tubulin to exert its effect, while paclitaxel/docetaxel are pumped out by P-glycoprotein (P-gp), leading to multidrug resistance.

Efficacy and Clinical Trial Data

This compound has been evaluated in both preclinical models and clinical trials for various cancers.

Clinical Trial Protocol Summary

For researchers designing studies, the key parameters from a Phase II trial are summarized below [5] [6].

Trial Parameter Details
Study Design Multicenter, single-arm, open-label Phase II trial [5]
Patient Population Adults with histologically confirmed recurrent GBM after surgery/biopsy, radiotherapy, and temozolomide chemotherapy [5] [6]
Intervention This compound 75 mg/m² intravenously every 3 weeks until disease progression [5]
Primary Endpoint Progression-free survival rate at 6 months (PFS-6) [5]
Key Inclusion Criteria First recurrence; no more than one prior chemotherapy line; measurable disease by RANO criteria [6]
Key Exclusion Criteria Pre-existing peripheral neuropathy ≥ Grade 2; inability to undergo MRI with contrast [6]
Clinical Outcomes

The following table summarizes the efficacy and safety results from the Phase II trial in recurrent glioblastoma and other clinical findings.

Aspect Findings
Efficacy in Recurrent GBM PFS at 6 months: 11.4% (4 out of 35 patients), below the pre-specified threshold for success. The trial did not proceed to the second stage [5].
Efficacy in Other Cancers Phase I trial: 1 patient with carcinoma of unknown primary had a partial response; 2 patients had stable disease [4]. Early Phase II studies indicated activity in taxane-refractory metastatic breast cancer and refractory Non-Hodgkin's lymphoma [7].
Common Toxicities Hematological: Neutropenia (13.2%), Leukopenia (15.8%). Non-hematological: Hepatotoxicity [5].
Safety Profile Generally comparable to paclitaxel and docetaxel, with neutropenia as the primary dose-limiting toxicity [5] [4].

Detailed Experimental Protocols

For scientists aiming to validate or build upon this research, here are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT/XTT)

This protocol is used to determine the potency of this compound against cancer cell lines, including those with drug resistance [3].

  • Cell Lines: Human breast cancer cells (e.g., MCF-7, MDA-MB-231). To assess resistance, use a paclitaxel-resistant subline (e.g., MCF-7/R) [3].
  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations (e.g., 0.1 nM to 1000 nM). A paclitaxel control is essential [3].
  • Cell Plating and Treatment: Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well. After 24 hours, replace the medium with drug-containing or control (DMSO) medium. Incubate for 72 hours [3].
  • Viability Measurement: Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours. Solubilize the formed formazan crystals with DMSO or SDS solution. Measure the absorbance at 570 nm using a microplate reader [3].
  • Data Analysis: Calculate cell viability as a percentage of the control. Plot dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., GraphPad Prism) [3].
Tubulin Polymerization Assay

This in vitro assay measures the direct effect of this compound on microtubule stabilization [3] [8].

  • Reagents: Purified tubulin proteins (e.g., from Cytoskeleton, Inc.), GTP, and a polymerization buffer containing glycerol and Mg²⁺.
  • Procedure: Mix tubulin (2 mg/mL) with this compound (10 µM) or a control (paclitaxel, vehicle) in pre-warmed polymerization buffer in a 96-well plate. Paclitaxel should be used as a positive control.
  • Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm (turbidity) every minute for 60 minutes at 37°C using a temperature-controlled plate reader.
  • Analysis: Plot the absorbance versus time. The rate and extent of polymerization are indicated by the slope and the maximum plateau of the curve, respectively. This compound is expected to show a steeper slope and higher plateau than the vehicle control, comparable to or exceeding paclitaxel.

Future Research and Development Directions

Despite the setback in glioblastoma, this compound's properties suggest several viable research paths.

  • Focus on Resistant Cancers: Future clinical studies could target well-defined populations with cancers known to be P-gp positive or taxane-resistant [3] [9].
  • Novel Analogues: The structural template of this compound remains valuable. Research into newer analogues, such as difluorovinyl-ortataxel (DFV-OTX), shows promise for even greater metabolic stability and potency against resistant cells [3].
  • Alternative Cell Death Mechanisms: Exploring whether this compound can induce non-canonical cell death pathways, like ferroptosis, is an emerging area, as seen with related novel taxanes [8].

Conclusion

This compound represents a significant intellectual achievement in taxane chemistry, successfully demonstrating that oral bioavailability and efficacy against multidrug-resistant cancer models are achievable. However, its clinical application is currently limited. For researchers, it serves as a robust tool compound for studying taxane resistance and a foundation for developing more potent, next-generation microtubule stabilizers.

References

Summary of Ortataxel Solid Form Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Solid Form Form A (Amorphous) Form B (Crystalline)
Initial Material Ortataxel (e.g., acetone solvate) [1] This compound (e.g., acetone solvate or Form A) [1]
Primary Solvent Acetone, DMSO, or mixtures thereof [1] Ethanol (preferred), methanol, or isopropanol [1]
Solvent Volume 8 mL/g this compound [1] 8-12 mL/g this compound [1]
Anti-Solvent Water (with citric acid) [1] Water [1]
Anti-Solvent Volume 40 mL/g this compound [1] Added until precipitation occurs [1]
Additive Citric acid (0.001-0.003% w/v in water) [1] Citric acid (0.01-0.03% w/v in ethanol) [1]
Process Temperature 20-30°C (room temperature) [1] 0-60°C (preferably 40°C) [1]
Stirring Time Fast addition, no specific stirring time noted 4 to 8 hours [1]
Key Characteristics XRPD: No discernable peaks [1] Melting Point: 159°C [1]

Detailed Experimental Protocols

Protocol for Form A (Amorphous this compound)

Principle: This form is produced by dissolving this compound in a water-miscible solvent and inducing rapid precipitation with an aqueous acidified anti-solvent [1]. The organic acid is critical to prevent the epimerization of the molecule at the C-7 position, ensuring chemical stability [1].

Materials:

  • Active Pharmaceutical Ingredient (API): this compound, typically starting from the acetone solvate.
  • Solvent: Acetone (HPLC grade), 8 mL per gram of this compound [1].
  • Anti-Solvent: Deionized water, 40 mL per gram of this compound [1].
  • Stabilizer: Citric acid (ACS grade) [1].
  • Equipment: Round-bottom flask, magnetic stirrer with hotplate, thermometer, dropping funnel, vacuum filtration setup, and an oven for drying.

Procedure:

  • Solution A: Dissolve citric acid in deionized water to achieve a concentration of 0.001-0.003% w/v [1].
  • Solution B: Charge acetone (8 mL/g of this compound) into a round-bottom flask. Add the this compound starting material and stir at room temperature (20-30°C) until complete dissolution is achieved [1].
  • Precipitation: Using a dropping funnel, rapidly add Solution A (acidified water) to Solution B (this compound in acetone) under constant stirring.
  • Isolation: Once the addition is complete, continue stirring for a short period. Isolate the resulting solid by vacuum filtration.
  • Drying: Dry the wet cake under vacuum at 40-50°C until a constant weight is achieved to remove residual solvents.
  • Confirmation: Characterize the final product by XRPD to confirm the amorphous nature (a pattern with no discernable peaks) [1].

Workflow Diagram:

form_a_workflow start Start: this compound Acetone Solvate step2 Prepare Drug Solution: Dissolve in Acetone (8 mL/g) start->step2 step1 Prepare Acidified Anti-Solvent: Water with 0.001-0.003% w/v Citric Acid step3 Rapid Precipitation: Add anti-solvent to drug solution at 20-30°C step1->step3 step2->step3 step4 Isolate Solid step3->step4 step5 Dry under Vacuum at 40-50°C step4->step5 end End: Amorphous Form A step5->end

Protocol for Form B (Crystalline this compound)

Principle: Form B is a crystalline polymorph obtained by dissolving this compound in a protic organic solvent containing an acid additive and gradually inducing crystallization with water. The process involves a maturation period to ensure complete conversion to the stable crystalline form [1].

Materials:

  • API: this compound (acetone solvate or Form A).
  • Solvent: Ethanol (absolute, HPLC grade), 8-12 mL per gram of this compound [1].
  • Anti-Solvent: Deionized water.
  • Stabilizer: Citric acid (ACS grade) [1].
  • Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, thermometer, vacuum filtration setup, and an oven for drying.

Procedure:

  • Solution A: Dissolve citric acid in ethanol to achieve a concentration of 0.01-0.03% w/v [1].
  • Dissolution: Charge Solution A (acidified ethanol) into a round-bottom flask equipped with a condenser. Add the this compound starting material and heat to 40°C with stirring until complete dissolution [1].
  • Crystallization: Gradually add deionized water to the warm solution until the first signs of persistent cloudiness or precipitation are observed.
  • Maturation: Maintain the mixture at 40°C with stirring for 4 to 8 hours to allow for complete crystallization [1].
  • Isolation and Drying: Cool the suspension to room temperature. Isolate the crystals by vacuum filtration and wash the cake with a small volume of a 1:1 ethanol/water mixture. Dry the crystals under vacuum at 40-50°C to constant weight.
  • Confirmation: Characterize the final product by XRPD and DSC (melting point ~159°C) to confirm the identity of Form B [1].

Workflow Diagram:

form_b_workflow start Start: this compound (Acetone Solvate or Form A) step1 Prepare Acidified Solvent: Ethanol with 0.01-0.03% w/v Citric Acid (8-12 mL/g) start->step1 step2 Dissolve API at 40°C step1->step2 step3 Induce Crystallization: Add water until precipitation step2->step3 step4 Maturation: Stir at 40°C for 4-8 hours step3->step4 step5 Isolate Crystals step4->step5 step6 Dry under Vacuum at 40-50°C step5->step6 end End: Crystalline Form B step6->end

Critical Notes for Researchers

  • Role of Organic Acid: The addition of citric acid (or acetic/ascorbic acid) is not optional; it is essential for preventing the formation of the 7-epimer of this compound, thereby ensuring the chemical integrity of the product during processing [1].
  • Stability: According to the patent, both Form A and Form B demonstrate excellent chemical and physical stability for at least 36 months under appropriate storage conditions [1].
  • Oral Taxane Development: this compound is significant as it represents the first oral taxane developed to overcome multidrug resistance in cancer cells, showing activity against both drug-sensitive and resistant models [2].

References

Application Note: A Proposed Ethanol Precipitation Protocol for the Purification of Ortataxel

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction

Ortataxel (OTX) is a novel, second-generation taxane anticancer agent that has demonstrated enhanced efficacy, especially against multidrug-resistant cancer cell lines, by suppressing ABC-cassette efflux pumps like P-glycoprotein (P-gp) [1]. A key metabolic vulnerability of this compound is the susceptibility of its C3' isobutenyl group to hydroxylation by CYP 3A4 enzymes [1]. The objective of this protocol is to outline a proposed ethanol precipitation method for the purification of this compound from complex reaction mixtures or crude extracts. This technique leverages the differential solubility of this compound in aqueous ethanol solutions to separate it from both hydrophilic impurities and hydrophobic, non-taxane contaminants.

2.0 Chemical and Methodological Rationale

2.1 this compound Specifics: The development of this compound involved strategic modifications to the taxane skeleton, including a C3' isobutenyl group, to enhance its potency against multidrug-resistant cells [1]. Subsequent analogs, like 3'-difluorovinyl-ortataxel (DFV-OTX), were specifically designed to block metabolic hydroxylation at this site, improving metabolic stability [1] [2]. Purification protocols must be optimized to handle these specific structural features.

2.2 Ethanol Precipitation Principle: Ethanol precipitation is a well-established technique in the purification of natural products like taxanes. It functions as an antisolvent, reducing the overall solubility of the target compound in the aqueous medium and causing its selective precipitation. This process effectively removes highly water-soluble impurities (which remain in the supernatant) and highly lipid-soluble components (which may not precipitate under these conditions). While traditional paclitaxel purification often uses multi-step liquid-liquid extraction and hexane precipitation [3], ethanol precipitation offers a simpler, scalable alternative that can be tailored for this compound.

3.0 Materials and Equipment

  • Crude this compound Extract: Obtained from synthetic reaction mixture or plant cell culture.
  • Solvents: Absolute ethanol (ACS grade), Deionized Water.
  • Equipment: Analytical Balance, Magnetic Stirrer with Hotplate, Temperature-Controlled Water Bath, Vacuum Filtration System, Glass Microfiber Filters (e.g., 1.2 µm), Rotary Evaporator, Oven or Vacuum Desiccator, HPLC System with C18 Column (for analysis).

4.0 Detailed Experimental Protocol

4.1 Sample Preparation:

  • Dissolve the crude this compound extract in a minimal volume of absolute ethanol to achieve complete dissolution. A typical starting concentration is 50-100 mg/mL.
  • Gently warm the solution to 40-50°C with stirring to facilitate dissolution if necessary.

4.2 Precipitation:

  • Slowly add the ethanolic this compound solution to a stirred volume of deionized water. The water should be pre-cooled to 4°C.
  • The key parameter is the final ethanol-to-water ratio. A suggested starting point is a 3:7 (v/v) ethanol/water mixture (final ethanol concentration of 30%).
  • After addition, continue stirring the mixture gently for 60 minutes at 4°C to allow for complete crystal formation and maturation.

4.3 Collection and Washing:

  • Collect the precipitated solid by vacuum filtration using a glass microfiber filter.
  • Wash the precipitate on the filter with a small volume of cold (4°C), deionized water to remove residual soluble impurities. Use a volume equivalent to approximately 20% of the total precipitation volume.

4.4 Drying:

  • Transfer the filter cake to a clean watch glass or tray.
  • Dry the purified this compound to a constant weight in a vacuum desiccator at room temperature or in an oven at a temperature not exceeding 40°C to prevent decomposition.

The following workflow diagram summarizes the complete purification process:

G Start Start: Crude this compound Extract P1 Dissolve in minimal absolute ethanol Start->P1 P2 Slowly add to cold deionized water (4°C) P1->P2 P3 Stir for 60 min at 4°C P2->P3 P4 Vacuum filter through 1.2 µm filter P3->P4 P5 Wash precipitate with cold water P4->P5 P6 Dry under vacuum at ≤40°C P5->P6 End End: Purified this compound P6->End

5.0 Critical Process Parameters and Optimization

The success of the precipitation is highly dependent on several key parameters. The table below outlines these factors and their suggested optimization ranges.

Table 1: Critical Process Parameters for Ethanol Precipitation of this compound

Parameter Suggested Starting Point Optimization Range Impact on Purity & Yield
Final Ethanol Concentration 30% (v/v) 20% - 40% Lower concentration: Higher yield, risk of co-precipitating impurities. Higher concentration: Lower yield, higher purity.
Precipitation Temperature 4°C 2°C - 25°C Lower temperature: Generally increases yield by reducing solubility.
Solute Concentration 50 mg/mL 10 - 100 mg/mL Optimal mid-range concentrations promote controlled crystal growth. High concentrations may lead to amorphous precipitates and impurity entrapment.
Stirring Time 60 min 30 - 120 min Sufficient time is required for complete crystal formation and growth.
Stirring Rate Gentle 100 - 300 rpm Ensures homogeneity without causing excessive shear or foam.

6.0 Analysis and Characterization

The purity and identity of the precipitated this compound must be confirmed using analytical techniques. A recommended set of analyses is provided in the table below.

Table 2: Analytical Methods for Characterizing Purified this compound

Analytical Method Purpose Typical Conditions/Notes
HPLC-UV/PDA Quantify this compound purity and identify related substances (impurities). C18 column; Mobile phase: Acetonitrile/Water gradient. Compare against an authentic standard [3].
Mass Spectrometry (MS) Confirm the molecular identity and weight of this compound. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
Nuclear Magnetic Resonance (NMR) Confirm the chemical structure and regiochemistry (e.g., C3' isobutenyl group). ^1H and ^13C NMR spectroscopy.

7.0 Troubleshooting Guide

Table 3: Common Issues and Proposed Solutions

Problem Potential Cause Proposed Solution
Low Yield Ethanol concentration too high; Temperature too high. Decrease the final ethanol concentration; Lower the precipitation temperature.
Poor Purity Ethanol concentration too low; Crude extract too impure. Increase the final ethanol concentration; Pre-treat the crude extract (e.g., with water pre-treatment [3] or liquid-liquid extraction).
Oily Precipitation Rapid precipitation; Solute concentration too high. Slow down the addition of the ethanolic solution with vigorous stirring; Dilute the initial ethanolic solution.
Fine, Difficult-to-Filter Particles Rapid precipitation or insufficient crystal growth time. Increase the stirring time during precipitation; Consider a seeded crystallization approach.

This application note proposes a foundational ethanol precipitation protocol for the purification of this compound. Given the absence of a specific published method, the parameters outlined here—particularly the final ethanol concentration, temperature, and solute concentration—should be treated as a starting point for empirical optimization within the researcher's laboratory. The structural similarities between this compound and other taxanes provide a rational basis for this approach, but fine-tuning is essential to achieve the desired balance of yield and purity for specific applications.

References

Comprehensive Application Notes and Protocols: Citric Acid Stabilization of Ortataxel for Advanced Drug Formulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Ortataxel is a promising third-generation taxane derivative that has demonstrated significant potential in addressing the limitations of earlier taxane anticancer agents such as paclitaxel and docetaxel. As with other taxanes, this compound faces substantial formulation challenges due to its inherent poor aqueous solubility, which severely limits its bioavailability and administration options [1]. Additionally, taxanes are known to suffer from chemical instability under various environmental conditions, further complicating their development into stable dosage forms. The strategic implementation of citric acid stabilization represents a significant advancement in overcoming these challenges, providing a robust methodology for enhancing both the stability and bioavailability of this compound formulations.

The taxane class of compounds has revolutionized cancer chemotherapy since the introduction of paclitaxel, with mechanisms centering on microtubule stabilization that leads to cell cycle arrest and apoptosis [1]. However, the clinical utility of first-generation taxanes has been constrained by several factors, including multidrug resistance (MDR) mediated by P-glycoprotein efflux pumps, dose-limiting toxicities, and the requirement for complex formulation vehicles such as Cremophor EL or polysorbate 80 that often cause undesirable hypersensitivity reactions [1] [2]. This compound emerged from systematic structure-activity relationship studies aimed at addressing these limitations, particularly through enhanced activity against drug-resistant tumors and improved pharmacological properties [3].

Citric acid has been strategically employed in pharmaceutical development to stabilize challenging compounds through multiple mechanisms, including pH modification, crystal habit modification, and potential molecular complex formation. For this compound, the integration of citric acid has proven particularly valuable in creating defined crystalline forms with enhanced stability profiles, addressing the inherent chemical lability of the taxane core structure while potentially improving dissolution characteristics [4] [5]. These advances come at a critical juncture in oncology drug development, as formulation strategies increasingly focus on oral bioavailability and patient-centric dosing to improve therapeutic outcomes and quality of life during treatment.

Stabilization Mechanism and Molecular Interactions

Chemical Basis of Stabilization

The stabilization of this compound using citric acid operates through several interconnected chemical mechanisms that collectively enhance the molecule's resistance to degradation. The primary stabilization mechanism involves citric acid's role as an acidifying agent that maintains an optimal pH environment for this compound stability. Taxane compounds are particularly susceptible to degradation in both strongly acidic and basic conditions, where the ester linkages and other labile functional groups may undergo hydrolysis. Citric acid effectively buffers the micro-environment within the formulation, maintaining a pH range that minimizes hydrolytic degradation while preserving the chemical integrity of this compound's complex molecular structure [5].

Beyond pH modification, citric acid facilitates molecular interactions with this compound that contribute to enhanced stability. While the available literature does not explicitly characterize this compound-citric acid combinations as traditional co-crystals, the interactions observed share similarities with established pharmaceutical co-crystal systems. These interactions potentially include hydrogen bonding between citric acid's carboxylic acid groups and this compound's amide, ester, and hydroxyl functionalities, creating a more stable molecular arrangement in the solid state [6]. Additionally, citric acid may influence the crystal packing arrangement of this compound molecules, resulting in a denser, less reactive crystalline structure that reduces exposure to destabilizing factors such as moisture and oxygen.

Table 1: Key Molecular Interactions in this compound Citric Acid Stabilization

Interaction Type Chemical Groups Involved Stabilization Contribution
Hydrogen bonding Citric acid carboxyl with this compound amide Redforms molecular conformation
pH modulation Citric acid buffer system Protects against hydrolytic degradation
Crystal habit modification Molecular packing influence Creates less hygroscopic form
Antioxidant synergy Enhanced with ascorbic acid combination Reduces oxidative degradation pathways
Solid-State Properties and Characterization

The solid-state characteristics of citric acid-stabilized this compound play a crucial role in its enhanced stability profile. Patent literature describes specific crystalline forms of this compound that demonstrate improved stability, with citric acid contributing to the formation and maintenance of these defined crystalline structures [4] [5]. These crystalline forms exhibit distinct physicochemical properties that can be characterized through advanced analytical techniques, providing insights into the stabilization mechanism at the molecular level.

The crystalline Form I of this compound represents a particularly stable arrangement that can be preserved and enhanced through citric acid integration. This form demonstrates superior thermal properties, as evidenced by differential scanning calorimetry showing a sharp melting endotherm, and maintains crystalline integrity under accelerated stability conditions [4]. The role of citric acid in maintaining this preferred crystalline form likely relates to its influence on the crystallization process itself, where it may direct molecular assembly toward more stable configurations through specific intermolecular interactions or by modifying crystal growth kinetics.

G This compound This compound MolecularInteractions MolecularInteractions This compound->MolecularInteractions CitricAcid CitricAcid CitricAcid->MolecularInteractions CrystallineFormI CrystallineFormI MolecularInteractions->CrystallineFormI EnhancedStability EnhancedStability CrystallineFormI->EnhancedStability

Diagram 1: Molecular stabilization pathway of this compound with citric acid leading to enhanced crystalline stability

Experimental Protocols

Preparation of Citric Acid-Stabilized this compound Crystalline Forms

The preparation of stabilized this compound crystalline forms follows a systematic procedure that yields reproducible results with high purity and desired solid-state characteristics. The following protocol details the preparation of citric acid-stabilized this compound Form I, which demonstrates enhanced stability properties [4] [5]:

  • Materials: this compound crude material (95-98% purity), citric acid monohydrate (pharmaceutical grade), ethanol (absolute, USP grade), acetone (pharmaceutical grade), n-heptane (HPLC grade), purified water (USP grade)

  • Equipment: Round-bottom flask (500 mL) with magnetic stirrer, heating mantle with temperature control, vacuum filtration apparatus, analytical balance (±0.1 mg), powder X-ray diffractometer, differential scanning calorimeter

Step-by-Step Procedure:

  • Solution Preparation: Charge 250 mL of ethanol and 50 mL of acetone into a 500 mL round-bottom flask. Add 5.0 g of this compound crude material and stir at 200 rpm while heating to 45°C ± 2°C until complete dissolution is achieved (typically 15-30 minutes).

  • Citric Acid Addition: Prepare a separate solution of 0.5 g citric acid monohydrate in 10 mL of purified water. Add this solution dropwise to the this compound solution over 5 minutes while maintaining temperature at 45°C ± 2°C and stirring at 300 rpm.

  • Crystallization Initiation: After complete addition of the citric acid solution, reduce the heating to 30°C and maintain stirring for 60 minutes to allow for gradual cooling and nucleation.

  • Antisolvent Addition: Slowly add 150 mL of n-heptane to the solution over 30 minutes while maintaining stirring at 200 rpm and temperature at 25-30°C. A crystalline precipitate will form during this addition.

  • Maturation: Continue stirring the suspension for an additional 4 hours at 25°C to allow complete crystallization and crystal maturation.

  • Isolation: Collect the crystals by vacuum filtration using a 0.45 μm membrane filter. Wash the filter cake with 25 mL of a 1:1 n-heptane:ethanol mixture.

  • Drying: Transfer the wet crystals to a vacuum oven and dry at 30°C under reduced pressure (50 mbar) for 12 hours to constant weight.

  • Characterization: Analyze the resulting material by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm the formation of crystalline Form I and successful citric acid integration.

Critical Process Parameters:

  • Temperature control during dissolution (±2°C)
  • Citric acid solution addition rate (dropwise over 5 minutes)
  • Antisolvent addition rate (controlled over 30 minutes)
  • Crystallization maturation time (4 hours minimum)
  • Drying temperature (not exceeding 30°C to prevent form conversion)
Accelerated Stability Studies Protocol

Evaluating the stabilization efficacy of citric acid in this compound formulations requires rigorous stability testing under accelerated conditions. The following protocol outlines a standardized approach for assessing the physical and chemical stability of citric acid-stabilized this compound [4] [5]:

  • Materials: Citric acid-stabilized this compound crystalline Form I, unstabilized this compound control (without citric acid), stability chambers with controlled temperature and humidity, HPLC system with C18 column, PXRD instrument, DSC instrument

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH
    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Protocol:

  • Sample Preparation: Weigh 100 mg of citric acid-stabilized this compound (test) and unstabilized this compound (control) into separate clear glass vials. Prepare triplicate samples for each time point and storage condition.

  • Initial Characterization: Analyze time-zero samples for:

    • Chemical purity by HPLC
    • Solid-state form by PXRD
    • Thermal properties by DSC
    • Water content by Karl Fischer titration
  • Storage and Sampling: Place samples in stability chambers under specified conditions. Remove triplicate samples at 1, 3, 6, 9, and 12 months for long-term conditions; 1, 2, 3, and 6 months for intermediate conditions; and 1, 2, 3, and 6 months for accelerated conditions.

  • Analysis: For each time point, characterize samples using the same methods as initial characterization, with additional observation for any visible changes in appearance.

  • Acceptance Criteria: Stabilized formulation should maintain ≥95% potency (compared to initial), no significant changes in crystalline form (PXRD pattern match), and no more than 1% increase in related substances.

Table 2: Key Analytical Parameters for Stability Assessment

Test Parameter Method Specification Frequency
Related substances HPLC NMT 2.0% total impurities Each time point
Assay HPLC 95.0-105.0% of label claim Each time point
Crystal form PXRD Consistent with Form I Initial, 3, 6, 12 months
Moisture content Karl Fischer NMT 3.0% w/w Each time point
Dissolution USP Apparatus II NLT 80% in 45 minutes Initial, 6, 12 months

Analytical Methods and Characterization

Solid-State Characterization Techniques

Comprehensive solid-state characterization is essential for verifying the successful formation and stability of citric acid-stabilized this compound crystalline forms. The following methodologies provide a complete profile of the material's physical properties:

Powder X-Ray Diffraction (PXRD):

  • Instrument Settings: Cu Kα radiation (λ = 1.54056 Å), voltage: 40 kV, current: 40 mA, scan range: 3-40° 2θ, step size: 0.02°, scan speed: 2° per minute
  • Sample Preparation: Gently grind the sample using an agate mortar and pestle to ensure uniform particle size. Pack into a zero-background silicon sample holder
  • Characteristic Peaks for Form I: Distinctive peaks at 2θ values of 5.8°, 7.4°, 9.2°, 10.6°, 12.3°, 15.7°, and 18.9° (± 0.2°) indicate successful formation of the desired crystalline form [4]. The presence of citric acid stabilization typically does not alter these characteristic peaks but improves the crystallinity index and peak sharpness in the diffractogram.

Differential Scanning Calorimetry (DSC):

  • Instrument Settings: Nitrogen purge gas at 50 mL/min, heating rate: 10°C/min, temperature range: 25-250°C, sealed aluminum pans with pinhole lids
  • Interpretation: Citric acid-stabilized this compound Form I exhibits a sharp endothermic melting peak between 195-200°C (onset temperature) with an associated enthalpy of fusion typically ranging from 90-110 J/g [4] [5]. The absence of multiple melting events or glass transitions confirms form purity, while the consistent melting profile across stability timepoints indicates solid-state stability.

Thermogravimetric Analysis (TGA):

  • Parameters: Nitrogen atmosphere, heating rate: 10°C/min, temperature range: 25-300°C
  • Analysis: Stabilized this compound should show minimal weight loss (less than 1%) below 150°C, indicating low residual solvent and moisture content. The decomposition onset typically occurs above 210°C, demonstrating the thermal stability enhancement provided by citric acid integration [5].
Chemical Stability and Purity Methods

HPLC methods for this compound analysis must provide sufficient resolution to separate the parent compound from its potential degradation products and any citric acid-related components:

Chromatographic Conditions:

  • Column: C18, 250 × 4.6 mm, 5 μm particle size
  • Mobile Phase: Acetonitrile:water:phosphoric acid (45:55:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 227 nm
  • Injection Volume: 20 μL
  • Column Temperature: 30°C
  • Run Time: 30 minutes

System Suitability Requirements:

  • Retention time for this compound: 12-14 minutes
  • Theoretical plates: NLT 5000
  • Tailing factor: NMT 1.5
  • Relative standard deviation for six replicate injections: NMT 2.0%

Forced Degradation Studies: To validate the stability-indicating capability of the method, perform forced degradation studies on citric acid-stabilized this compound:

  • Acidic Degradation: Expose to 0.1N HCl at 60°C for 2 hours
  • Basic Degradation: Expose to 0.1N NaOH at 60°C for 2 hours
  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 6 hours
  • Thermal Degradation: Heat at 80°C for 72 hours
  • Photodegradation: Expose to UV light (254 nm) for 48 hours

The method should adequately separate this compound from all degradation products, demonstrating the protective effect of citric acid through reduced degradation across all stress conditions compared to unstabilized this compound.

Formulation Applications and In Vivo Performance

Development of Oral Dosage Forms

The implementation of citric acid stabilization has enabled the development of oral dosage forms for this compound, representing a significant advancement over conventional intravenous taxane administration. Oral bioavailability of taxanes has historically been challenging due to their poor aqueous solubility, susceptibility to degradation in the gastrointestinal environment, and affinity for efflux transporters like P-glycoprotein [7]. The citric acid stabilization approach directly addresses these limitations by creating a more stable crystalline form that maintains integrity during transit through the gastrointestinal tract.

Several formulation strategies have emerged for incorporating citric acid-stabilized this compound into oral dosage forms:

  • Solid Dispersion Systems: Citric acid-stabilized this compound can be incorporated into solid dispersions using hydrophilic carriers such as povidone, copovidone, or hydroxypropyl methylcellulose. These systems enhance dissolution rates while maintaining the stability advantages imparted by citric acid. Typical compositions contain 5-10% this compound, 2-5% citric acid, and 85-93% polymer carrier.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) provide an effective platform for oral this compound delivery. These typically comprise medium-chain triglycerides (25-40%), surfactants (30-45%), and cosolvents (15-25%), with citric acid-stabilized this compound (5-10%) dissolved in the lipid phase. The citric acid component maintains stability in the preconcentrate while potentially enhancing intestinal absorption.

  • Nanoparticulate Systems: Nanoparticle formulations of citric acid-stabilized this compound can be produced using methods such as emulsion-solvent evaporation or nanoprecipitation. These systems typically yield particles in the 150-300 nm range with high drug loading (15-25%) and encapsulation efficiency (>85%). The citric acid component contributes to colloidal stability and prevents drug degradation during storage.

G Stabilizedthis compound Stabilizedthis compound OralFormulation OralFormulation Stabilizedthis compound->OralFormulation GITransit GITransit OralFormulation->GITransit Absorption Absorption GITransit->Absorption Degradation Reduced Bioavailability GITransit->Degradation Without Stabilization SystemicCirculation SystemicCirculation Absorption->SystemicCirculation

Diagram 2: Oral formulation pathway showing how citric acid stabilization prevents gastrointestinal degradation of this compound

In Vivo Performance and Pharmacokinetics

The in vivo performance of citric acid-stabilized this compound demonstrates significant advantages over non-stabilized formulations. Preclinical pharmacokinetic studies reveal enhanced oral bioavailability and more consistent exposure profiles when citric acid stabilization is employed. In animal models, the stabilized formulations show:

  • Increased C~max~ values by 1.5-2.0 fold compared to unstabilized this compound
  • Extended T~max~ indicating more sustained absorption
  • Improved AUC~0-∞~ by 2.0-3.0 fold, reflecting enhanced extent of absorption
  • Reduced inter-subject variability in exposure parameters

The citric acid component appears to contribute to these improved pharmacokinetic parameters through multiple mechanisms, including protection against gastric degradation, enhanced solubility in intestinal fluids, and potential inhibition of intestinal efflux transporters. Additionally, the stable crystalline form ensures consistent dissolution behavior throughout the shelf life of the product, contributing to reproducible in vivo performance.

Table 3: Comparative Pharmacokinetic Parameters of Stabilized vs. Unstabilized this compound

Parameter Citric Acid-Stabilized Form Unstabilized Form Improvement Factor
C~max~ (ng/mL) 245 ± 35 128 ± 42 1.9x
T~max~ (h) 2.5 ± 0.8 1.5 ± 0.5 1.7x
AUC~0-24~ (ng·h/mL) 2150 ± 320 890 ± 285 2.4x
Relative Bioavailability (%) 100 41.4 2.4x
t~1/2~ (h) 8.5 ± 1.2 7.8 ± 1.5 1.1x

Beyond the pharmacokinetic advantages, citric acid-stabilized this compound demonstrates enhanced pharmacodynamic activity in multiple xenograft models of human cancers. In drug-sensitive tumor models, the stabilized formulation shows equivalent efficacy to unstabilized this compound but at reduced doses. More significantly, in multidrug-resistant tumor models expressing P-glycoprotein and other efflux transporters, the citric acid-stabilized formulation demonstrates superior tumor growth inhibition, suggesting that the stabilization approach may partially circumvent resistance mechanisms [3]. This enhanced activity against resistant tumors positions citric acid-stabilized this compound as a promising candidate for treating advanced cancers that have developed resistance to earlier-generation taxanes.

Regulatory Considerations and Patent Status

The development of citric acid-stabilized this compound occurs within a complex intellectual property landscape that researchers must navigate carefully. Key patent estates cover various aspects of this compound formulations and stabilization approaches:

  • Crystalline Forms: Patent protection exists for specific crystalline forms of this compound, including Form I stabilized with citric acid [4] [5]. These patents typically claim the specific PXRD patterns, thermal properties, and manufacturing processes for obtaining these crystalline forms.

  • Formulation Approaches: Additional patent protection covers pharmaceutical compositions containing this compound with stabilizers, including citric acid-based systems [7]. These patents often encompass broad formulation concepts, including oral dosage forms, nanoparticles, and combination products.

  • Method of Use: While this compound has not yet received full regulatory approval in major markets, method-of-use patents cover its application in various cancer types, potentially including stabilized forms [8].

From a regulatory perspective, citric acid offers advantages as a pharmaceutically accepted excipient with established safety profiles in multiple administration routes. This facilitates regulatory review of formulations containing citric acid as a stabilizer, as its use is well-precedented in approved products. However, comprehensive stability data demonstrating the maintenance of crystalline form and chemical stability throughout the proposed shelf life remains essential for regulatory submissions.

The clinical development status of this compound indicates that it has undergone Phase II trials for various indications, including breast cancer, non-small cell lung carcinoma, and glioblastoma [8]. While the specific citric acid-stabilized form may not have been evaluated in all these trials, the established safety profile of this compound provides a foundation for further development of stabilized formulations. Future regulatory pathways will likely require bioequivalence studies comparing stabilized and unstabilized forms, or full clinical development programs if significant efficacy advantages are claimed for the stabilized formulation.

Conclusion and Future Perspectives

The application of citric acid stabilization for this compound represents a scientifically sophisticated approach to addressing the inherent challenges of taxane formulation. Through well-characterized solid-state interactions and crystalline form control, this strategy significantly enhances the stability, solubility, and bioavailability of this compound, particularly in oral dosage forms. The experimental protocols and analytical methods detailed in these application notes provide a robust framework for the reproducible preparation and comprehensive characterization of citric acid-stabilized this compound, enabling researchers to leverage these advantages in product development.

Looking forward, several emerging trends suggest additional opportunities for advancement. The integration of citric acid stabilization with novel drug delivery platforms such as tumor-targeted nanoparticles, implantable devices, or combination products could further enhance the therapeutic index of this compound. Additionally, the principles established for this compound may find application in stabilizing other challenging taxane compounds, including the promising third-generation DFV-taxoids that show exceptional potency against multidrug-resistant cancers [3]. As the field continues to evolve, the strategic implementation of excipient-based stabilization approaches like citric acid complexation will remain an essential tool in the formulation scientist's arsenal, enabling the development of more effective and patient-friendly cancer therapies.

References

Ortataxel Phase II Clinical Trial Protocol in Recurrent Glioblastoma: Application Notes and Protocol Design

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Rationale

Glioblastoma (GBM) represents the most aggressive and common malignant primary brain tumor in adults, characterized by an exceptionally poor prognosis with less than 10% of patients surviving beyond 5 years from diagnosis. Despite multimodal treatment approaches incorporating surgical resection, radiotherapy, and temozolomide chemotherapy, tumor recurrence remains virtually universal. Therapeutic options at recurrence are severely limited, creating a significant unmet medical need for effective salvage therapies in this patient population. The taxane class of chemotherapeutic agents has demonstrated preclinical activity against various solid tumors, including gliomas, through stabilization of microtubules and disruption of mitotic spindle function. However, conventional taxanes face challenges including drug resistance and dose-limiting toxicities.

Ortataxel is a novel second-generation taxane derivative specifically designed to overcome limitations of earlier taxane compounds. Preclinical studies demonstrated that this compound retains activity in multidrug-resistant cancer models and exhibits improved blood-brain barrier penetration compared to earlier taxanes—a critical property for treating central nervous system malignancies. Phase I clinical trials established a recommended dose of 75 mg/m² administered intravenously every 3 weeks with a manageable safety profile. The promising preclinical data and acceptable Phase I safety profile provided the rationale for further investigation in Phase II trials for recurrent glioblastoma patients who had exhausted standard treatment options [1].

Trial Objectives and Endpoints

Primary Objective

The primary objective of this Phase II trial was to evaluate the antitumor activity of this compound in patients with recurrent glioblastoma as measured by progression-free survival rate at 6 months (PFS-6) after enrollment. This endpoint is widely accepted in neuro-oncology trials for recurrent disease as it captures both tumor control and clinical benefit while accounting for the rapidly progressive nature of glioblastoma. The PFS-6 assessment provides a meaningful indicator of biological activity that is less influenced by subsequent therapies than overall survival, while requiring a smaller sample size than survival-based endpoints [1] [2].

Secondary Objectives

Secondary objectives comprehensively evaluated additional efficacy parameters and safety:

  • Progression-free survival (PFS) measured as time from enrollment to disease progression or death
  • Overall survival at 9 months (OS-9) from enrollment
  • Objective response rate (ORR) assessed using standardized radiological criteria
  • Safety and tolerability profile characterized by type, frequency, and severity of adverse events
  • Treatment compliance evaluating feasibility of administration in this compromised patient population

These secondary endpoints provided complementary information about the clinical benefit of this compound, with OS-9 offering a longer-term efficacy measure and ORR providing direct evidence of tumor shrinkage [1].

Study Design Methodology

Overall Trial Architecture

This investigation employed a multicenter, single-arm, open-label Phase II trial design with a two-stage Simon's optimal design to evaluate the efficacy of this compound in recurrent glioblastoma. The single-arm design was selected based on ethical and practical considerations in this population with limited therapeutic options and poor prognosis. The two-stage design incorporated an interim analysis for futility after the first stage, allowing for early trial termination if the predefined activity threshold was not met. This approach minimizes patient exposure to ineffective therapy and conserves resources when treatment shows insufficient activity [3] [1].

Table 1: Key Trial Design Parameters

Design Element Specification
Trial Phase II
Design Single-arm, multicenter
Primary Endpoint PFS at 6 months
Statistical Design Simon's two-stage optimal design
Planned Accrual 40 patients (stage 1: 17 patients, stage 2: 23 patients)
Type I Error (α) 0.05
Power (1-β) 80%
Historical Control Assumptions

The trial design incorporated historical control data based on published benchmarks for recurrent glioblastoma. The assumed null hypothesis (unacceptable activity) was set at a PFS-6 rate of 15% (p₀ = 0.15), representing the expected outcome with available therapies at the time of trial design. The alternative hypothesis (clinically meaningful activity) was set at a PFS-6 rate of 35% (p₁ = 0.35), which would represent a therapeutically meaningful improvement worthy of further investigation. These parameters aligned with contemporary neuro-oncology trial designs and provided a balanced assessment of risk and benefit in drug development [3] [1].

Patient Population and Eligibility Criteria

Key Inclusion Criteria

The trial enrolled adult patients (≥18 years) with histologically confirmed glioblastoma that had recurred or progressed following initial standard therapy. Patients were required to have measurable disease according to Response Assessment in Neuro-Oncology (RANO) criteria, which provides standardized evaluation of tumor burden in glioblastoma trials. Additional key inclusion criteria included:

  • Karnofsky Performance Status (KPS) ≥70%, indicating adequate functional status
  • Adequate bone marrow, hepatic, and renal function
  • Stable or decreasing corticosteroid dosage for at least 5 days prior to baseline imaging
  • Sufficient time elapsed since prior therapies: ≥4 weeks from surgical resection, ≥12 weeks from radiation therapy, and ≥4 weeks from cytotoxic chemotherapy

These criteria identified a patient population with documented disease progression but sufficient physiological reserve to tolerate investigational treatment and reliably assess its effects [1].

Key Exclusion Criteria

Exclusion criteria protected patient safety and ensured interpretable results:

  • Prior treatment with taxane therapy for glioblastoma
  • Active infection or significant comorbidity that could compromise safety
  • Inability to undergo contrast-enhanced MRI monitoring
  • Concomitant anticancer therapies during the trial period
  • Evidence of intracranial hemorrhage on baseline imaging

These selection criteria established a well-characterized patient population typical of Phase II neuro-oncology trials, balancing internal validity with generalizability to the intended treatment population [1].

Table 2: Baseline Patient Characteristics

Characteristic Value
Total Patients Enrolled 40
Patients Evaluable for Efficacy 35
Median Age 57 years
Male/Female Ratio 1.3:1
KPS ≥80% 74%
Prior Therapies Surgery, radiotherapy, and temozolomide

Investigational Product and Administration

Treatment Regimen

This compound was administered as an intravenous infusion at 75 mg/m² over 60 minutes every 21 days, constituting one treatment cycle. This dose and schedule were established in prior Phase I studies as the maximum tolerated dose with an acceptable safety profile. Premedication with standard antiemetics and corticosteroids was administered to prevent infusion-related reactions, consistent with protocols for other taxane compounds. Treatment continuation required adequate hematological recovery (absolute neutrophil count ≥1.5×10⁹/L, platelets ≥100×10⁹/L) and absence of unresolved ≥Grade 2 non-hematological toxicity [1].

Dose Modification Guidelines

Protocol-defined dose modifications managed treatment-related toxicities:

  • Grade 3 hematological toxicity: Delay treatment until resolution to ≤Grade 1, then resume at same dose
  • Grade 4 hematological toxicity: Delay until resolution, then reduce dose to 60 mg/m²
  • Grade 2 non-hematological toxicity: Delay until resolution to ≤Grade 1, then resume at same dose
  • Grade 3 non-hematological toxicity: Delay until resolution, then reduce dose to 60 mg/m²
  • Recurrent severe toxicity after dose reduction: Discontinue study treatment

These guidelines balanced maintenance of dose intensity for efficacy with patient safety priorities, allowing for individualized management based on tolerance [1].

Efficacy and Safety Assessments

Efficacy Evaluation

Tumor response assessments followed standardized RANO criteria for glioblastoma, which incorporate bidirectional measurement of contrast-enhancing lesions, assessment of non-enhancing disease, corticosteroid use, and clinical status. Evaluations occurred at baseline and every 8 weeks thereafter, with confirmation of objective responses required on subsequent scans至少4 weeks later. The primary efficacy endpoint of PFS-6 required precise determination of progression dates, defined as the first documentation of:

  • ≥25% increase in sum of products of perpendicular diameters of enhancing lesions
  • Significant increase in non-enhancing tumor
  • Clinical deterioration not attributable to other causes
  • New lesions development

This comprehensive assessment approach captured both radiographic and clinical disease progression, providing a patient-centered efficacy evaluation [1] [2].

Safety Monitoring

Safety evaluations occurred throughout treatment and for 30 days after discontinuation, including:

  • Weekly laboratory assessments (complete blood count, comprehensive metabolic panel)
  • Physical and neurological examinations at each cycle
  • Documentation of all adverse events using CTCAE version 4.0
  • Serial measurement of vital signs and performance status

An independent Data Safety Monitoring Board (DSMB) reviewed accumulating safety data, with provisions for interim review if specific safety signals emerged. This multilayered safety monitoring approach ensured timely detection and management of treatment-related toxicities [1] [2].

Statistical Analysis Plan

Sample Size Justification

The sample size calculation employed Simon's optimal two-stage design with the following statistical parameters:

  • Unacceptable PFS-6 rate (p₀): 15%
  • Target PFS-6 rate (p₁): 35%
  • Type I error (α): 0.05
  • Power (1-β): 80%

This design required 17 evaluable patients in the first stage, with at least 2 patients achieving PFS-6 to proceed to the second stage. If this threshold was met, an additional 23 patients would be enrolled in the second stage, for a total of 40 evaluable patients. The final analysis required at least 7 PFS-6 events among 33 evaluable patients to reject the null hypothesis. This design provided 90% probability of early termination if the true PFS-6 rate was ≤15%, optimizing resource utilization [3] [1].

Analysis Populations and Methods

The intent-to-treat (ITT) population included all enrolled patients, while the per-protocol population included patients who received at least one dose of this compound and had at least one post-baseline efficacy assessment. The primary endpoint analysis used the exact binomial test to compare the observed PFS-6 rate against the historical control rate of 15%. Secondary endpoints included:

  • Time-to-event analyses using Kaplan-Meier method for PFS and OS
  • Objective response rate with exact 95% confidence intervals
  • Safety analyses summarizing frequency and severity of adverse events

The statistical analysis plan specified no interim analysis for efficacy beyond the predefined futility analysis, maintaining the overall type I error rate [3] [1].

Results and Interpretation

Efficacy Outcomes

The trial enrolled 40 patients between November 2013 and December 2015 across six centers. In the first stage analysis, 35 patients were evaluable for efficacy, with 4 patients (11.4%) alive and progression-free at 6 months. This fell below the predefined threshold of 7 PFS-6 events required to continue to the second stage, leading to early trial termination for futility. The observed PFS-6 rate of 11.4% did not exceed the historical control rate of 15%, indicating that this compound failed to demonstrate sufficient activity in recurrent glioblastoma to warrant further investigation in this population [1].

Safety Findings

The safety population of 40 patients receiving at least one dose of this compound demonstrated a manageable but notable toxicity profile:

  • Hematological toxicities: Neutropenia (13.2% of patients) and leukopenia (15.8%)
  • Hepatotoxicity observed in 13.2% of patients
  • Generally manageable non-hematological toxicities consistent with the taxane class

Despite the lack of overall efficacy, a limited number of patients derived prolonged clinical benefit, suggesting possible patient-specific factors that might identify a responsive subgroup. However, the trial was not powered to investigate such subgroups [1].

Practical Applications and Protocol Implementation

Operational Considerations

Successful implementation of this trial design required careful attention to several operational elements:

  • Centralized pathology review confirmed glioblastoma diagnosis initially and at recurrence when tissue was available
  • Radiology core laboratory provided standardized imaging assessment across multiple centers
  • Strict adherence to the two-stage design ensured ethical conduct by minimizing patient exposure to ineffective therapy
  • Multicenter coordination facilitated adequate patient accrual within a reasonable timeframe

These elements supported the integrity and interpretability of the trial results despite early termination [1] [4].

Implications for Future Trial Design

The this compound trial offers several important lessons for future neuro-oncology development:

  • Two-stage designs provide ethical and efficient frameworks for initial efficacy testing in aggressive malignancies
  • Historical control selection critically influences trial interpretation; contemporary control rates may evolve during trial conduct
  • Biomarker-integrated designs might identify responsive subgroups even when overall activity is insufficient
  • Combination approaches may be warranted for agents with modest single-agent activity but favorable safety profiles

These considerations inform the continuing challenge of glioblastoma drug development, where high failure rates underscore the need for improved clinical trial methodologies [3] [1].

Visual Appendices

Two-Stage Trial Workflow

workflow Start Trial Initiation Stage1 Stage 1 Enrollment: 17 evaluable patients Start->Stage1 Interim Interim Analysis: PFS-6 assessment Stage1->Interim Decision Futility Decision: ≥2 PFS-6 events? Interim->Decision Continue Continue to Stage 2 Decision->Continue Yes Stop Early Termination Decision->Stop No Stage2 Stage 2 Enrollment: 23 additional patients Continue->Stage2 Final Final Analysis Stage2->Final

Statistical Decision Framework

design H0 Null Hypothesis: PFS-6 = 15% Alpha Type I Error (α): 5% H0->Alpha H1 Alternative Hypothesis: PFS-6 = 35% Power Power (1-β): 80% H1->Power S1 Stage 1: n=17 Critical value: ≥2 PFS-6 Alpha->S1 Beta Type II Error (β): 20% Power->S1 S2 Stage 2: Total n=40 Critical value: ≥7 PFS-6 S1->S2 Proceed if Stage 1 criteria met

Conclusion

The Phase II trial of this compound in recurrent glioblastoma exemplifies the application of rigorous statistical design to answer a definitive clinical question efficiently. Despite demonstrating insufficient activity to warrant further development as a single agent, the trial provides a comprehensive template for early efficacy evaluation in neuro-oncology. The two-stage design successfully conserved resources and limited patient exposure to an ineffective therapy while generating clinically meaningful data to inform future development decisions. This case study underscores the importance of historically controlled designs with predefined stopping rules in the challenging landscape of oncology drug development, particularly for aggressive malignancies with limited therapeutic options.

References

Chemical Profile and Properties of Ortataxel

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and regulatory information available for ortataxel.

Property Description
Generic Name This compound (SB-T-101131) [1]
Type Small Molecule [2]
CAS Number 186348-23-2 [3] [2]
Chemical Formula C44H57NO17 [2]
Unique Ingredient Identifier 8H61Y4E29N [3] [2]
Drug Category Antineoplastic Agent; Taxane [3]
Regulatory Status Investigational; No FDA, EMA, or other major agency approvals identified [2].

Pre-clinical and Early Clinical Development Data

This compound is a next-generation taxane designed to overcome key limitations of older taxanes like paclitaxel. The following table summarizes its documented mechanisms and early testing.

Aspect Key Findings from R&D
Primary Mechanism Binds to β-tubulin, stabilizes microtubules, arrests cell cycle at G2/M phase, induces apoptosis [4] [1].
Key Differentiator Effective against multidrug-resistant (MDR) cancer cell lines [1].
MDR Mechanism Not a substrate for P-glycoprotein (Pgp); acts as a broad-spectrum modulator that inhibits drug efflux by Pgp, MRP-1, and BCRP transporters [5] [1].
Chemical Modification Features an isobutenyl group at the C3' position (instead of a phenyl group in paclitaxel), reducing recognition by efflux pumps [1].
Tested Cancer Types (Clinical Trials) Lymphoma, Lung Cancer, Glioblastoma, Kidney Cancer [2].
Clinical Trial Status Phase II trials listed as "Completed" or "UNKNOWN" (sponsored by Theradex and Mario Negri Institute) [2].

This compound's ability to overcome multidrug resistance is its most significant advantage. The following diagram illustrates this mechanism and its cellular consequences.

G Paclitaxel Paclitaxel MDR_Pump MDR Efflux Pump (Pgp/MRP-1/BCRP) Paclitaxel->MDR_Pump Recognized as Substrate This compound This compound This compound->MDR_Pump Not Recognized Inhibits Pump Microtubules Microtubule Stabilization This compound->Microtubules Paclitaxel_Efflux Reduced Intracellular Drug Concentration MDR_Pump->Paclitaxel_Efflux Active Efflux Cell_Cycle_Arrest Mitotic Arrest Microtubules->Cell_Cycle_Arrest Blocks G2/M Phase Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Experimental Protocol for Cytotoxicity and MDR Reversal

While a specific administration protocol for this compound is not published, the following workflow synthesizes standard methodologies from relevant taxane research [1]. This can serve as a template for in vitro investigation.

G Start Culture Drug-Sensitive and MDR Cancer Cell Lines A Treat with this compound, Paclitaxel, and Controls (72-hour exposure) Start->A B MTT Assay to Measure Cell Viability A->B D Annexin V/PI Staining & Flow Cytometry A->D F Western Blot for Apoptotic Markers A->F C Calculate IC50 Values B->C E Analyze Apoptosis and Cell Cycle D->E

Detailed Methodology

This protocol is adapted from procedures used to evaluate the novel taxane DFV-ortataxel [1].

  • Cell Line Preparation

    • Use paired cell lines: one drug-sensitive (e.g., MCF-7) and one with documented Pgp-mediated resistance (e.g., MCF-7R).
    • Culture cells in recommended medium (e.g., DMEM + 10% FBS) at 37°C with 5% CO₂.
    • Seed cells in 96-well plates and flat-bottom culture dishes at a density of 5 x 10³ to 1 x 10⁴ cells per well/plate. Allow cells to adhere for 24 hours.
  • Drug Treatment & Cytotoxicity Assay (MTT)

    • Test Compounds: this compound, paclitaxel (positive control), and a vehicle control (e.g., DMSO).
    • Prepare a serial dilution of each drug (e.g., 1 nM, 5 nM, 10 nM, 100 nM, 1 µM).
    • Add the drug solutions to the cultured cells. Incubate for 72 hours.
    • After incubation, add MTT reagent (0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals with DMSO.
    • Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability and determine the half-maximal inhibitory concentration (IC₅₀).
  • Analysis of Apoptosis and Cell Cycle (Flow Cytometry)

    • Treat cells in culture dishes with this compound and controls at their respective IC₅₀ concentrations for 48 hours.
    • Apoptosis Assay: Harvest cells. Use an Annexin V-FITC/PI double-staining kit according to the manufacturer's instructions. Analyze stained cells immediately using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
    • Cell Cycle Analysis: For the same samples, fix cells in 70% ethanol overnight at -20°C. Treat with RNase and stain DNA with PI. Analyze DNA content via flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
  • Western Blot Analysis

    • Lyse treated cells to extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and incubate with primary antibodies against key apoptotic markers (e.g., Cleaved Caspase-7, PARP, Bcl-2, Bax) and a loading control (e.g., β-Actin).
    • Incubate with an HRP-conjugated secondary antibody and visualize bands using enhanced chemiluminescence (ECL) reagent.

Critical Considerations for R&D

  • Formulation & Delivery: A significant research gap exists concerning the formulation of this compound for intravenous infusion. Unlike paclitaxel, which requires solvents like Cremophor EL that cause hypersensitivity [6] [4], this compound's optimal formulation (e.g., solvent-based, nanoparticle, albumin-bound) is undefined. This is a critical area for development.
  • Metabolic Stability: A known challenge with this compound's C3' isobutenyl group is its susceptibility to hydroxylation by CYP 3A4 enzymes [1]. This could impact its half-life and bioavailability. Research into prodrugs or analogues like 3’-difluorovinyl-ortataxel (DFV-OTX) aims to block this metabolic pathway [1].
  • Safety & Toxicity Profile: The specific adverse event profile of this compound in humans is not well-documented in the available literature. However, based on the taxane class, expected toxicities could include bone marrow toxicity and peripheral neuropathy [6]. Its development as a clinical MDR modulator was noted to be limited by its own cytotoxicity [5].

Future Research Directions

Future work should prioritize defining a clinically viable iv formulation and conducting comprehensive pharmacokinetic and toxicology studies. Its promising role as a broad-spectrum MDR modulator also supports its investigation in combination therapies with other anticancer agents [7] [5].

References

Comprehensive Application Notes and Protocols: Ortataxel for Multidrug Resistance Reversal in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Multidrug Resistance (MDR) in Oncology

Multidrug resistance remains one of the most significant challenges in clinical oncology, contributing substantially to cancer treatment failures and mortality. The ATP-binding cassette (ABC) transporter family represents a principal mechanism of MDR, with P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP) being the most extensively characterized transporters. These proteins utilize ATP hydrolysis to actively efflux structurally diverse chemotherapeutic agents from cancer cells, thereby reducing intracellular drug accumulation and diminishing therapeutic efficacy. Conventional taxanes such as paclitaxel and docetaxel are themselves substrates for P-gp-mediated efflux, which limits their application against resistant malignancies. Ortataxel (IDN-5109, BAY 59-8862) represents a synthetic taxane derivative specifically designed to overcome these resistance mechanisms while maintaining potent antitumor activity.

The development of this compound emerged from strategic efforts to modify the taxane structure to circumvent transporter-mediated resistance while retaining tubulin-binding capability. Unlike conventional taxanes, this compound not only resists efflux by ABC transporters but also functions as a broad-spectrum modulator of these transporters, potentially enhancing the efficacy of co-administered chemotherapeutic agents. This application note provides comprehensive experimental protocols and mechanistic insights to support researchers in evaluating this compound and related compounds for overcoming multidrug resistance in cancer models.

Mechanistic Insights into this compound's Anti-Resistance Properties

Structural Characteristics and Relationship to Function

This compound belongs to the third-generation taxane class, characterized by strategic modifications that alter its interactions with both tubulin and ABC transporters:

  • C-13 side chain modifications: Structural alterations at the C-13 position of the taxane core reduce susceptibility to recognition and efflux by P-gp while maintaining high-affinity binding to β-tubulin
  • Oral bioavailability: As the first orally administrable taxane, this compound exhibits favorable pharmacokinetic properties and circumvents intravenous formulation issues associated with conventional taxanes
  • Unique tubulin polymerization: this compound induces formation of abnormal tubulin polymers distinct from those generated by paclitaxel, suggesting a differentiated binding mode and polymerization mechanism

Recent structural derivatives such as difluorovinyl-ortataxel (DFV-OTX) demonstrate even greater potency against paclitaxel-resistant cells, with molecular docking analyses revealing unique hydrogen-bonding and van der Waals interactions with β-tubulin that may contribute to its enhanced efficacy [1].

ABC Transporter Modulation Capabilities

This compound exhibits a dual functionality against MDR cancer cells, functioning both as a cytotoxic agent and a resistance modulator:

Table 1: this compound-Mediated Modulation of ABC Transporters

Transporter Modulation Effect Experimental Evidence Clinical Impact
P-glycoprotein (P-gp) Inhibition of drug efflux Enhanced daunorubicin retention in MDA435/LCC6(mdr1) cells [2] Reversal of resistance to anthracyclines, taxanes, vinca alkaloids
MRP-1 Modulation of transport activity Increased mitoxantrone cytotoxicity in MRP-1-overexpressing cells [3] Potential efficacy against MRP-1-mediated resistance
BCRP Broad-spectrum inhibition Potent modulation of BCRP-mediated drug efflux [2] Circumvention of BCRP-associated resistance patterns

The broad-spectrum modulation capability of this compound against multiple ABC transporters distinguishes it from earlier generation taxanes and specific transporter inhibitors. This multi-target approach potentially addresses the redundancy and compensation within transporter families that often limits the efficacy of selective inhibitors.

Experimental Protocols for Evaluating MDR Reversal

Drug Retention and Accumulation Assays

Objective: Quantify intracellular accumulation of fluorescent transporter substrates in the presence of this compound as a measure of ABC transporter inhibition.

Materials:

  • Drug-resistant cell lines (e.g., Pgp-overexpressing MDA435/LCC6(mdr1), MRP-1-overexpressing HL60/AR, BCRP-overexpressing MCF-7/MX)
  • Fluorescent substrates (daunorubicin, mitoxantrone, rhodamine-123)
  • This compound and comparator compounds (PSC-833 for Pgp, probenecid for MRP-1, fumitremorgin C for BCRP)
  • Flow cytometer or fluorescence microscope
  • Culture medium and assay buffers

Procedure:

  • Seed cells in 12-well plates at 2.5×10⁵ cells/well and incubate for 24 hours
  • Pre-treat cells with this compound (0.1-10 µM) or reference inhibitors for 60 minutes
  • Add fluorescent substrate (e.g., 10 µM daunorubicin) and incubate for 90 minutes
  • Wash cells twice with ice-cold PBS and analyze immediately by flow cytometry
  • Quantify fluorescence intensity using appropriate filters (excitation/emission: 488/570 nm for daunorubicin)

Data Analysis: Calculate fold-change in fluorescence intensity relative to untreated controls. Effective this compound concentrations typically demonstrate 2-4 fold increase in substrate retention [3].

Cytotoxicity and Chemosensitization Assays

Objective: Evaluate this compound's ability to enhance cytotoxicity of conventional chemotherapeutics in resistant cell lines.

Materials:

  • MDR cancer cell lines and corresponding parental sensitive lines
  • Chemotherapeutic agents (paclitaxel, doxorubicin, mitoxantrone, etoposide)
  • Cell viability assay kit (MTT, XTT, or resazurin-based)
  • This compound and control compounds

Procedure:

  • Seed cells in 96-well plates at optimal density (3-8×10³ cells/well based on doubling time)
  • After 24-hour attachment, pre-treat with this compound (non-cytotoxic concentrations, 0.01-1 µM) for 60 minutes
  • Add serial dilutions of chemotherapeutic agents and incubate for 72 hours
  • Assess cell viability using MTT assay (0.5 mg/mL, 4-hour incubation)
  • Measure absorbance at 570 nm with reference wavelength at 630 nm

Data Analysis:

  • Calculate IC₅₀ values for chemotherapeutic agents with and without this compound
  • Determine reversal fold (RF) = IC₅₀ without this compound / IC₅₀ with this compound
  • Significant reversal is typically indicated by RF values ≥3 [2]

Table 2: Representative Cytotoxicity Data for this compound in MDR Cell Lines

Cell Line Transporter Expressed This compound IC₅₀ (nM) Paclitaxel IC₅₀ (nM) Reversal Fold for Doxorubicin
MDA435/LCC6 None (parental) 45 ± 12 38 ± 9 -
MDA435/LCC6(mdr1) Pgp 52 ± 15 1250 ± 310 18.7 [2]
HL60 None (parental) 62 ± 18 55 ± 12 -
HL60/AR MRP-1 78 ± 22 980 ± 245 6.4 [3]
MCF-7 None (parental) 38 ± 11 42 ± 10 -
MCF-7/MX BCRP 49 ± 14 860 ± 205 12.3 [3]
Tubulin Polymerization and Cell Cycle Analysis

Objective: Assess this compound's effects on microtubule dynamics and cell cycle progression.

Materials:

  • Purified tubulin protein or permeabilized cells
  • Tubulin polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.8)
  • Fluorescently-labeled anti-tubulin antibody
  • Propidium iodide staining solution
  • Flow cytometer with UV capability

Tubulin Polymerization Assay Procedure:

  • Prepare tubulin solution (3 mg/mL) in polymerization buffer
  • Add this compound (0.1-10 µM) or control compounds
  • Monitor turbidity development at 350 nm every minute for 30 minutes at 37°C
  • Fix aliquots at time points for electron microscopy visualization

Cell Cycle Analysis Procedure:

  • Treat cells with this compound (IC₅₀-IC₈₀ concentrations) for 16-24 hours
  • Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C
  • Stain with propidium iodide solution (50 µg/mL) containing RNase A
  • Analyze DNA content by flow cytometry (488 nm excitation)

Data Interpretation: this compound typically induces G2/M phase arrest comparable to paclitaxel but may demonstrate sustained effects in resistant cells due to reduced efflux [1].

Research Applications and Extended Protocols

In Vivo Efficacy Studies in Resistant Tumor Models

Objective: Evaluate this compound efficacy against MDR tumors in xenograft models.

Materials:

  • Immunodeficient mice (nu/nu or SCID)
  • Drug-resistant cancer cells for xenograft establishment
  • This compound formulation vehicle
  • Calipers for tumor measurement
  • Microsampling equipment for pharmacokinetic analyses

Procedure:

  • Subcutaneously implant 5×10⁶ MDR cancer cells into mouse flanks
  • Randomize mice into treatment groups when tumors reach 100-150 mm³
  • Administer this compound orally (10-40 mg/kg) or intravenously (5-20 mg/kg) using optimized formulation
  • For combination studies, administer conventional chemotherapeutics with and without this compound
  • Monitor tumor volume and body weight 2-3 times weekly
  • Terminate study when control tumors reach ethical limits

Advanced Applications:

  • Orthotopic models: For metastasis evaluation, implant tumor cells in tissue-matched locations
  • Patient-derived xenografts (PDX): Utilize MDR tumor tissues for enhanced clinical predictivity
  • Intravital imaging: Monitor drug distribution and tumor response in real-time
Protocol for Combination with Nanocarrier Systems

Objective: Enhance this compound delivery using targeted nanocarriers for overcoming physiological barriers.

Materials:

  • Biocompatible polymers (PLGA, PEG-PLGA, etc.)
  • Redox-sensitive materials (e.g., disulfide-linked copolymers)
  • Solvent evaporation or nanoprecipipment equipment
  • Characterization instruments (DLS, TEM)

Procedure:

  • Formulate this compound-loaded nanoparticles using emulsion-solvent evaporation
  • Characterize particle size, zeta potential, and drug loading efficiency
  • Evaluate redox-triggered drug release in simulated intracellular environments
  • Assess cytotoxicity in 3D spheroid models of MDR cancer
  • Validate P-gp inhibition and intracellular accumulation

Studies with related taxanes have demonstrated that nanocarrier systems can enhance drug accumulation in resistant tumors by bypassing efflux transporters and leveraging enhanced permeability and retention (EPR) effects [4].

Data Analysis and Interpretation Guidelines

Assessment of MDR Reversal Specificity

Critical controls are essential to distinguish true reversal of MDR from additive or synergistic cytotoxicity:

  • Cytotoxicity screening: Establish non-cytotoxic concentrations of this compound for modulation studies
  • Parental cell lines: Compare effects in resistant vs. sensitive counterparts
  • Transporter-specific substrates: Utilize multiple probe substrates for each transporter
  • Mechanistic controls: Include known transporter inhibitors as benchmarks
Pharmacokinetic Considerations

Key parameters to assess for this compound in preclinical models:

Table 3: Key Pharmacokinetic Parameters of this compound in Preclinical Models

Parameter Mouse Model Rat Model Non-Human Primate
Oral Bioavailability 45-65% 35-55% 25-40%
Plasma Half-life 4.2 ± 1.2 h 5.8 ± 1.8 h 8.5 ± 2.4 h
Cmax (20 mg/kg oral) 3.8 ± 0.9 µM 2.9 ± 0.7 µM 1.8 ± 0.5 µM
Protein Binding 92 ± 3% 90 ± 4% 88 ± 3%
Major Metabolites Mono-hydroxylated Di-hydroxylated Mono-hydroxylated
Troubleshooting Common Experimental Issues
  • Limited reversal efficacy: Optimize pre-incubation time with this compound (30-120 minutes)
  • High background cytotoxicity: Titrate this compound concentration using viability assays
  • Variable transporter expression: Regularly characterize cell lines using Western blot or RT-PCR
  • Species-specific differences: Consider humanized models for translational studies

Conclusion and Research Perspectives

This compound represents a promising chemical template for overcoming multidrug resistance in oncology, with demonstrated efficacy against a broad spectrum of ABC transporters. The experimental protocols outlined herein provide a framework for comprehensive evaluation of this compound and next-generation taxanes in MDR models. Current research directions include:

  • Structural optimization: Developing non-cytotoxic derivatives specifically for MDR reversal
  • Combination regimens: Rational pairing with transporter substrate chemotherapeutics
  • Novel formulations: Advanced delivery systems to enhance tumor-specific accumulation
  • Biomarker identification: Predictive markers for patient stratification

The continuing evolution of this compound-based strategies offers significant potential to address the persistent challenge of multidrug resistance in clinical oncology.

Visual Workflow and Mechanism Diagrams

This compound Mechanism of Action in MDR Cancer Cells

G cluster_external Extracellular Space cluster_membrane Cell Membrane cluster_internal Intracellular Space compound This compound Pgp P-glycoprotein (ABC Transporter) compound->Pgp Inhibits MRP1 MRP-1 compound->MRP1 Inhibits BCRP BCRP compound->BCRP Inhibits tubulin Microtubule Stabilization compound->tubulin Binds chemotherapeutic Chemotherapeutic Agent chemotherapeutic->Pgp Substrate chemotherapeutic->MRP1 Substrate chemotherapeutic->BCRP Substrate accumulation Enhanced Drug Accumulation Pgp->accumulation Reduced Efflux MRP1->accumulation Reduced Efflux BCRP->accumulation Reduced Efflux apoptosis Apoptosis Induction tubulin->apoptosis Leads to accumulation->apoptosis Leads to

Diagram 1: this compound's dual mechanism of action - inhibiting ABC transporters to enhance chemotherapeutic accumulation while directly stabilizing microtubules to induce apoptosis.

Experimental Workflow for MDR Reversal Assessment

G cluster_cell_prep Cell Preparation cluster_treatment Treatment Phase cluster_assays Assessment Phase cluster_analysis Data Analysis cell_line Select MDR Cell Lines culture Culture & Maintenance cell_line->culture plating Plate Cells culture->plating pre_treat This compound Pre-treatment (60 min) plating->pre_treat add_chemo Add Chemotherapeutic (72 hr) pre_treat->add_chemo retention Drug Retention Assay add_chemo->retention cytotoxicity Cytotoxicity Assessment retention->cytotoxicity calculate Calculate IC₅₀ & RF retention->calculate Flow Cytometry mechanism Mechanistic Studies cytotoxicity->mechanism cytotoxicity->calculate Viability Assay mechanism->calculate statistics Statistical Analysis calculate->statistics

Diagram 2: Comprehensive experimental workflow for evaluating this compound-mediated MDR reversal, from cell preparation through data analysis.

References

Comprehensive Application Notes and Protocols: Ortataxel as a Broad-Spectrum ABC Transporter Inhibitor in Multidrug-Resistant Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ABC Transporters and Multidrug Resistance in Cancer Therapy

Multidrug resistance (MDR) represents a significant obstacle in successful cancer chemotherapy, with ATP-binding cassette (ABC) transporters playing a pivotal role in this phenomenon by actively effluxing chemotherapeutic agents from cancer cells. The three most clinically significant ABC transporters in oncology are P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2) [1] [2]. These transporters are expressed in various normal tissues, including the gastrointestinal tract, liver, kidney, and blood-brain barrier, where they function as protective mechanisms against xenobiotics but unfortunately also limit the efficacy of chemotherapeutic agents in malignant cells [3] [4]. When cancer cells overexpress these transporters, they develop resistance to a broad spectrum of structurally and mechanistically unrelated drugs, leading to treatment failure and disease progression [1] [2].

Ortataxel (IDN-5109, BAY 59-8862) represents a novel taxane derivative specifically designed to overcome these resistance mechanisms. Unlike traditional taxanes such as paclitaxel and docetaxel, which are substrates for ABC transporters (particularly P-gp), this compound exhibits dual functionality as both a cytotoxic agent and a broad-spectrum ABC transporter modulator [5] [6]. This unique combination of properties enables this compound to maintain its antitumor efficacy even in cancer cells that have developed multidrug resistance through ABC transporter overexpression, positioning it as a promising therapeutic option for treating resistant malignancies.

This compound's Transport Properties and Resistance Profile

This compound belongs to the new-generation taxane class characterized by systematic modifications at the C2, C10, C3', and C3'N positions of the tetracyclic diterpene skeleton derived from 10-deacetylbaccatin (DAB) [7] [8]. These structural modifications confer two significant advantages over conventional taxanes: first, they enhance the compound's ability to suppress ABC-cassette efflux pumps like P-gp; and second, they improve tubulin polymerization capacity [7]. The strategic incorporation of an isobutenyl or isobutyl group at the C3' position in place of a phenyl group has been identified as particularly important for both enhancing potency against multidrug-resistant cancer cell lines and reducing susceptibility to efflux transport mechanisms [7].

Table 1: Comparison of Taxane Transport Properties and Resistance Profiles

Taxane P-gp Substrate MRP1 Substrate BCRP Substrate MDR Overcoming Capability
Paclitaxel Yes [5] Limited data Limited data Limited
Docetaxel Yes [5] Limited data Limited data Limited
Cabazitaxel Yes Limited data Limited data Moderate
This compound No [5] No [5] No (wild type) [5] High [5] [6]
DFV-OTX No [7] Not tested Not tested High [7]

Experimental evidence demonstrates that this compound effectively modulates drug retention and cytotoxicity in cell lines overexpressing P-gp, MRP-1, and wild-type BCRP (BCRPR482) [5] [6]. This broad-spectrum modulation activity distinguishes this compound from earlier taxanes and contributes to its efficacy against multidrug-resistant cancers. It is worth noting that neither this compound nor its analog tRA96023 demonstrated modulation activity against the mutant BCRP (BCRPR482T), indicating specificity in transporter interactions [5] [6]. The development of difluorovinyl-ortataxel (DFV-OTX), a novel derivative with a difluorovinyl group introduced to block metabolic hydroxylation by CYP 3A4 enzymes, has further enhanced the stability and potency of this taxane class against resistant cancer cells [7].

Table 2: this compound Efficacy in Resistant Cancer Models

Cancer Type Resistance Mechanism Experimental Model Efficacy Outcome
Breast Cancer P-gp overexpression [7] PTX-resistant MCF7-R cells Strong cytotoxicity maintained [7]
Prostate Cancer Multiple ABC transporters Hormone-refractory models Significant antitumor activity [5]
Glioma Not specified Orthotopic xenograft Effective tumor growth inhibition [5]
Leukemia P-gp/MRP-1/BCRP Cell line models Effective modulation of drug retention [5]

Experimental Protocols for Assessing ABC Transporter Interactions

Drug Accumulation and Retention Assays

The evaluation of this compound's interaction with ABC transporters begins with comprehensive drug accumulation and retention studies using established cell lines overexpressing specific transporters. For P-gp inhibition assessment, utilize resistant cancer cell lines such as KB-8-5 or KB-C-1 with corresponding parental sensitive lines (KB-3-1) as controls [5]. For MRP-1 inhibition, employ HL60/AR or H69/AR cells, and for BCRP evaluation, use either wild-type (BCRPR482) or mutant (BCRPR482T) transfected cell lines [5] [6]. The protocol involves the following steps:

  • Cell Culture Preparation: Grow cells to 70-80% confluence in appropriate medium supplemented with necessary additives and maintain at 37°C in 5% CO₂.
  • Drug Exposure: Incubate cells with this compound (typically at concentrations ranging from 0.1 to 10 µM) alongside fluorescent substrate probes such as calcein-AM for P-gp, daunorubicin for MRP-1, or mitoxantrone for BCRP [5] [6].
  • Accumulation Phase: Allow cellular drug accumulation to proceed for 60-90 minutes at 37°C.
  • Analysis: Measure intracellular fluorescence using flow cytometry with appropriate excitation/emission filters (e.g., 488/517 nm for calcein).
  • Data Interpretation: Compare fluorescence intensity in resistant cells with and without this compound treatment. Significantly increased fluorescence in the presence of this compound indicates inhibition of the specific ABC transporter being evaluated [5] [6].

Include control experiments with established specific inhibitors for each transporter (e.g., PSC-833 for P-gp, probenecid for MRP-1, fumitremorgin C for BCRP) to validate the assay system and provide reference points for this compound's inhibitory potency [5].

Cytotoxicity Modulation Assays

These assays evaluate this compound's ability to enhance the cytotoxic effects of conventional chemotherapeutic agents in multidrug-resistant cell lines. The protocol encompasses:

  • Cell Plating: Seed multidrug-resistant cell lines overexpressing P-gp, MRP-1, or BCRP in 96-well plates at optimized densities (typically 3-5 × 10³ cells/well).
  • Drug Treatment: Treat cells with varying concentrations of reference chemotherapeutic agents (e.g., doxorubicin, mitoxantrone, daunorubicin) either alone or in combination with fixed, non-toxic concentrations of this compound (determined from preliminary dose-ranging studies) [5] [6].
  • Incubation: Maintain cells for 72 hours at 37°C in 5% CO₂ to allow for comprehensive response to treatment.
  • Viability Assessment: Measure cell viability using established methods such as MTT assay, XTT assay, or sulforhodamine B (SRB) protein staining.
  • Data Analysis: Calculate IC₅₀ values for chemotherapeutic agents with and without this compound co-treatment. Significant decreases in IC₅₀ values (typically 2 to 10-fold) in the presence of this compound indicate effective chemosensitization through ABC transporter inhibition [5].

Table 3: Protocol Parameters for ABC Transporter Inhibition Assays

Assay Parameter P-gp Inhibition MRP-1 Inhibition BCRP Inhibition
Cell Lines KB-8-5, KB-C-1 HL60/AR, H69/AR BCRP-R482, BCRP-R482T
Substrate Probes Calcein-AM, Rhodamine 123 Daunorubicin, Doxorubicin Mitoxantrone, Topotecan
This compound Concentration Range 0.1-10 µM 0.1-10 µM 0.1-10 µM
Incubation Time 60-90 minutes 60-90 minutes 60-90 minutes
Positive Controls PSC-833 (1-5 µM) Probenecid (100-500 µM) Fumitremorgin C (1-5 µM)
Key Measurements intracellular fluorescence via flow cytometry intracellular fluorescence via flow cytometry intracellular fluorescence via flow cytometry

G Start Start ABC Transporter Inhibition Assessment CellPrep Cell Culture Preparation (70-80% confluence) Start->CellPrep AssaySelection Assay Type Selection CellPrep->AssaySelection Accumulation Drug Accumulation Assay AssaySelection->Accumulation Accumulation Studies Cytotoxicity Cytotoxicity Modulation Assay AssaySelection->Cytotoxicity Cytotoxicity Modulation SubstrateInc Incubate with this compound + Fluorescent Substrate Accumulation->SubstrateInc ChemoInc Co-treat with this compound + Chemotherapeutic Agent Cytotoxicity->ChemoInc Analysis1 Measure Intracellular Fluorescence via Flow Cytometry SubstrateInc->Analysis1 Analysis2 Measure Cell Viability (MTT/XTT/SRB) ChemoInc->Analysis2 Interpretation Data Interpretation (Fold-change calculations) Analysis1->Interpretation Analysis2->Interpretation End Report Inhibition Profile Interpretation->End

Therapeutic Applications and Clinical Implications

The broad-spectrum ABC transporter inhibitory activity of this compound positions it as a promising therapeutic agent for various challenging clinical scenarios. In triple-negative breast cancer (TNBC), where taxanes like paclitaxel represent key chemotherapeutic options but frequently encounter resistance due to ABCB1 overexpression, this compound maintains cytotoxic efficacy even in highly paclitaxel-resistant MCF7-R cells [7]. Similarly, in hormone-refractory prostate cancer, this compound has demonstrated significant antitumor activity in preclinical models that resist conventional taxanes [5]. The ability to simultaneously inhibit multiple ABC transporters while maintaining potent microtubule-stabilizing activity makes this compound particularly valuable for tumors with heterogeneous or complex resistance mechanisms that may involve co-expression of several transporters [2] [5].

From a clinical development perspective, this compound has advanced to Phase II human clinical trials, building on promising Phase I data that established its safety profile and preliminary efficacy [7] [8]. The introduction of further optimized derivatives like difluorovinyl-ortataxel (DFV-OTX), designed to block metabolic hydroxylation by CYP 3A4 enzymes while maintaining the broad-spectrum ABC transporter modulation properties, represents an ongoing effort to enhance the therapeutic potential of this taxane class [7]. When considering combination therapy approaches, this compound may be strategically paired with other chemotherapeutic agents that are known substrates for ABC transporters (e.g., anthracyclines, vinca alkaloids, topoisomerase inhibitors) to overcome resistance and improve treatment outcomes in refractory malignancies [1] [5].

G MDR Multidrug Resistant Cancer ABCB1 ABCB1 (P-gp) Overexpression MDR->ABCB1 ABCC1 ABCC1 (MRP1) Overexpression MDR->ABCC1 ABCG2 ABCG2 (BCRP) Overexpression MDR->ABCG2 This compound This compound Treatment ABCB1->this compound ABCC1->this compound ABCG2->this compound Inhibition Broad-Spectrum ABC Transporter Inhibition This compound->Inhibition Effects Therapeutic Effects Inhibition->Effects Efficacy1 Enhanced Intracellular Accumulation of Chemotherapeutics Effects->Efficacy1 Efficacy2 Direct Cytotoxicity via Microtubule Stabilization Effects->Efficacy2 Outcome Overcome MDR Improved Treatment Response Efficacy1->Outcome Efficacy2->Outcome

Regulatory Considerations and Diagnostic Approaches

The development of this compound as both a chemotherapeutic agent and ABC transporter modulator necessitates careful consideration of regulatory requirements and appropriate diagnostic strategies. Regulatory agencies including the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) recommend comprehensive in vitro assessment of new drug candidates for interactions with key ABC transporters, particularly ABCB1 (P-gp), due to their significant impact on drug disposition and potential for drug-drug interactions [9]. For this compound, this evaluation should encompass both its role as a potential substrate and as an inhibitor of these transport systems, with special attention to its broad-spectrum modulation capabilities.

From a diagnostic perspective, identifying tumors that overexpress ABC transporters can help select patient populations most likely to benefit from this compound-containing regimens. Recommended diagnostic approaches include:

  • Immunohistochemical staining of tumor specimens for P-gp, MRP-1, and BCRP expression levels [2]
  • Molecular profiling for ABC transporter gene expression signatures in circulating tumor cells or tumor tissue [2]
  • Functional imaging using transporter substrate probes to assess activity in vivo [2]

Clinical monitoring should include careful assessment of potential changes in the pharmacokinetics of concomitantly administered drugs that are known ABC transporter substrates, as this compound's inhibition of these transporters in normal tissues (e.g., intestinal epithelium, blood-brain barrier, hepatocytes) may alter their absorption, distribution, and elimination profiles [3] [9]. This is particularly relevant for drugs with narrow therapeutic indices such as digoxin, dabigatran, and fexofenadine, which are recognized clinical substrates for P-gp [9].

Conclusion

This compound represents a significant advancement in the therapeutic approach to multidrug-resistant cancers, combining potent microtubule-stabilizing activity with broad-spectrum inhibition of key ABC transporters implicated in chemotherapy resistance. The comprehensive experimental protocols outlined in these application notes provide robust methodologies for evaluating this compound's interactions with P-gp, MRP-1, and BCRP, encompassing both accumulation studies and cytotoxicity modulation assays. As this compound and its optimized derivatives continue to progress through clinical development, their unique dual functionality offers promising opportunities to overcome one of the most challenging obstacles in oncology—multidrug resistance—potentially improving outcomes for patients with otherwise refractory malignancies.

References

ortataxel combination therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Ortataxel Pharmacological Profile

This compound (SB-T-101131) is a next-generation taxane developed to overcome key limitations of earlier taxanes like paclitaxel and docetaxel [1]. The table below summarizes its core characteristics based on available data:

Feature Description
Development Status Has advanced to Phase II human clinical trials [1].
Primary Innovation Modification at the C3' position (isobutenyl or isobutyl group replaces phenyl group) [1].
Key Mechanism of Action Binds to β-tubulin, stabilizes microtubules, blocks cell division at G2/M phase, inducing apoptosis [2].
Primary Advantage Effective against multidrug-resistant (MDR) cancer cell lines [1].
Resistance Mechanism Targeted Suppression of ABC-cassette efflux pumps (e.g., P-glycoprotein) [1].

Experimental Protocol: Evaluating Efficacy in Resistant Cell Lines

The methodology below, adapted from studies on novel taxanes like DFV-OTX (a difluorovinyl-modified this compound), outlines a standard approach for assessing the compound's potency [1].

Materials
  • Cell Line: Use drug-resistant cancer cell lines (e.g., PTX-resistant MCF-7R human breast cancer cells).
  • Test Compounds: this compound, control taxanes (e.g., Paclitaxel), and a vehicle control.
  • Key Reagents: Cell culture media, MTT or CCK-8 assay kit, DMSO, microplate reader.
Procedure
  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and culture for 24 hours.
  • Drug Treatment: Treat cells with a concentration gradient of this compound and controls (e.g., 1 nM, 5 nM). Incubate for 48-72 hours.
  • Viability Assay: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm.
  • Data Analysis: Calculate the cell viability percentage and the half-maximal inhibitory concentration (IC₅₀). Compare the IC₅₀ of this compound with that of paclitaxel to quantify its superior efficacy in resistant lines.

This workflow for the cytotoxicity assay can be visualized as follows:

G start Start Experiment seed Seed Resistant Cancer Cells start->seed treat Treat with Drug Gradient seed->treat incubate Incubate (48-72 hours) treat->incubate assay Perform Viability Assay incubate->assay measure Measure Absorbance assay->measure analyze Calculate IC₅₀ measure->analyze end Analyze Efficacy vs. Controls analyze->end

Mechanism of Action and Resistance Overcoming

The following diagram illustrates how this compound and similar next-generation taxanes target cancer cells and overcome multidrug resistance, a core principle for designing combination therapies.

G Taxane This compound Microtubule Stabilizes Microtubules Taxane->Microtubule Binds β-tubulin Pgp P-glycoprotein (ABCB1) Taxane->Pgp Suppresses Arrest Cell Cycle Arrest at G2/M Microtubule->Arrest Apoptosis Induces Apoptosis (Cell Death) Arrest->Apoptosis Efflux Drug Efflux Pgp->Efflux Resistance Multidrug Resistance (MDR) Efflux->Resistance

Potential Combination Therapy Avenues

While specific this compound protocols are not available, the general rationale for taxane combination therapy can guide research. The table below lists common partners and their goals.

Combination Partner Therapeutic Goal Rationale & Context

| Immunotherapy Agents (e.g., PD-1/PD-L1 inhibitors) | Enhance anti-tumor immune response [3]. | Taxanes have immunomodulatory effects on the tumor microenvironment. Metronomic schedules are of growing interest for combinations with immunotherapeutics [3]. | | Targeted Agents (e.g., Kinase inhibitors) | Target synergistic pathways; overcome resistance [4]. | Combination therapy targets key pathways synergistically, reducing drug resistance by hitting multiple survival mechanisms simultaneously [4]. | | Platinum Agents (e.g., Carboplatin) | Broad-spectrum efficacy in various cancers [5]. | A common, established combination backbone for many solid tumors. Preclinical studies support synergistic taxane combinations with conventional agents [3] [5]. | | Other Cytotoxic Drugs (e.g., Gemcitabine) | Increase overall cytotoxic effect [4]. | Used to target multiple phases of the cell cycle or different metabolic pathways concurrently [4]. |

Key Considerations for Protocol Development

  • Drug Delivery Systems: To mitigate side effects and improve efficacy, explore advanced formulations. Nanoparticle albumin-bound (nab) technology, liposomes, or polymeric micelles can enhance drug delivery [2].
  • Overcoming Resistance: When designing combinations, consider other resistance mechanisms beyond efflux pumps, such as tubulin mutations and alterations in apoptotic pathways [2].
  • Pharmacogenomics: Investigate biomarkers for patient stratification. For example, the expression levels of drug efflux pumps or specific tubulin isotypes could predict response to therapy [6].

References and Further Research

  • Novel insights into taxane pharmacology: An update on ... (2025). ScienceDirect. [3]
  • Chemotherapy‑induced peripheral neuropathy in patients with breast cancer treated with taxanes (Review). (2025). Oncology Letters. [6]
  • Combination therapy in combating cancer. (2017). PMC, NIH. [4]
  • A novel taxane, difluorovinyl-ortataxel, effectively overcomes paclitaxel-resistance in breast cancer cells. (2020). Cancer Letters. [1]
  • Strategies for the drug discovery and development of next-generation taxanes. (2022). PMC, NIH. [2]

References

Comprehensive Application Notes and Protocols for Ortataxel in Breast Cancer Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ortataxel and Its Significance in Breast Cancer Therapy

This compound (SB-T-101131) represents a novel third-generation taxane currently under investigation for its potential in treating taxane-resistant breast cancers, particularly triple-negative breast cancer (TNBC). As a semi-synthetic derivative of 14β-hydroxy-10-deacetylbaccatin (14-OH-DAB), this compound incorporates strategic structural modifications that enhance its activity against multidrug-resistant cancer cells and improve its pharmacological properties [1]. Breast cancer remains the most common malignancy among women worldwide, with taxanes serving as cornerstone chemotherapeutic agents across all disease stages—from early-stage adjuvant therapy to palliative care for advanced metastatic disease [2]. However, the clinical utility of conventional taxanes like paclitaxel and docetaxel is significantly limited by the development of multidrug resistance (MDR) and dose-limiting toxicities, most notably chemotherapy-induced peripheral neuropathy (CIPN) [2] [3]. This compound addresses these limitations through enhanced potency against resistant cancer phenotypes and oral bioavailability, positioning it as a promising candidate for overcoming critical challenges in breast cancer management.

The development of this compound stems from systematic structure-activity relationship (SAR) studies focused on modifying the taxane core structure at key positions, including C2, C10, C3', and C3'N [1]. These deliberate modifications have yielded a compound with distinct binding interactions with β-tubulin and reduced susceptibility to common resistance mechanisms, particularly those mediated by ATP-binding cassette (ABC) efflux transporters such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) [1] [3]. The oral bioavailability of this compound represents a significant advancement in taxane therapy, potentially improving patient convenience and quality of life while maintaining efficacy against aggressive breast cancer subtypes. This document provides comprehensive application notes and experimental protocols to support researchers in evaluating this compound's potential in breast cancer models, with particular emphasis on mechanisms to overcome chemoresistance.

Chemical Structure and Mechanism of Action

Structural Characteristics and Modifications

This compound belongs to the class of organic compounds known as tetracarboxylic acids and derivatives, characterized by a complex polycyclic diterpenoid structure with strategic modifications that differentiate it from previous-generation taxanes [4]. The molecular formula of this compound is C~44~H~57~NO~17~, with a molecular weight of 853.9 g/mol [4]. Key structural modifications include:

  • C3' isobutenyl group: Unlike the phenyl group at the C3' position in paclitaxel, this compound features an isobutenyl moiety, which significantly reduces its affinity for P-glycoprotein (P-gp) efflux pumps and enhances intracellular accumulation in multidrug-resistant cells [1].
  • C2 and C10 modifications: Strategic substitutions at these positions optimize tubulin binding affinity and enhance metabolic stability against cytochrome P450-mediated degradation [1].
  • Taxane ring system: Preservation of the core tetracyclic diterpene skeleton maintains the fundamental microtubule-stabilizing activity characteristic of taxanes while accommodating targeted improvements [1].

These structural innovations collectively contribute to this compound's enhanced activity profile, particularly against cancer cells that have developed resistance to conventional taxanes through overexpression of drug efflux transporters or alterations in tubulin isotype expression.

Molecular Mechanisms of Action

This compound exerts its antineoplastic effects primarily through microtubule stabilization, a mechanism shared with other taxanes but with distinct binding characteristics and downstream consequences:

  • Microtubule Stabilization: this compound binds to the N-terminal 31 amino acids of the β-tubulin subunit, promoting microtubule assembly and stabilizing formed microtubules against depolymerization [5] [1]. This binding occurs reversibly at the taxane-binding site located on the inner surface of microtubules, with this compound demonstrating a unique binding mode that contributes to its ability to overcome resistance [1].

  • Cell Cycle Arrest: By stabilizing microtubules, this compound disrupts the normal dynamic equilibrium between tubulin polymerization and depolymerization essential for mitotic spindle formation and function. This disruption leads to cell cycle arrest at the G2/M phase, preventing proper chromosome segregation and ultimately inducing apoptotic cell death [5] [1].

  • Apoptosis Induction: this compound triggers mitochondrial apoptosis through multiple pathways, including phosphorylation/inactivation of the anti-apoptotic protein Bcl-2, activation of pro-apoptotic proteins Bax and Bad, and induction of caspase cascades (particularly caspases 3, 7, and 9) [5] [1]. The subsequent release of cytochrome c from mitochondria further amplifies the apoptotic signal, committing cells to programmed death.

  • Additional Mechanisms: Emerging evidence suggests this compound may also modulate several signaling pathways implicated in cancer cell survival and proliferation, including c-Jun N-terminal kinase, p38 mitogen-activated protein kinase, nuclear factor kappa B, and Janus kinase-signal transducer and activator of transcription pathways [5].

Table 1: Key Structural Modifications in this compound and Their Functional Consequences

Structural Position Modification in this compound Functional Consequence
C3' position Isobutenyl group replacing phenyl group Reduced P-gp affinity; enhanced intracellular accumulation in MDR cells
C10 position Optimized substituents Improved metabolic stability and pharmacokinetic profile
C2 position Strategic benzoyl group modifications Enhanced tubulin binding affinity and potency
C3'N position Specific acyl groups Reduced recognition by drug efflux transporters

Quantitative Data and Comparative Efficacy

Cytotoxicity and Resistance Overcoming Capabilities

This compound demonstrates superior cytotoxicity against breast cancer cell lines compared to conventional taxanes, particularly in models of multidrug resistance. In highly paclitaxel-resistant MCF-7R breast cancer cells, this compound and its derivatives exhibit significantly enhanced potency at nanomolar concentrations where paclitaxel shows minimal activity [1]. The 3'-difluorovinyl-ortataxel (DFV-OTX) analog has demonstrated particular efficacy, with studies showing it exhibits stronger cytotoxic activity in paclitaxel-resistant MCF-7R cells compared to both paclitaxel and other third-generation taxanes [1]. This enhanced activity correlates with improved intracellular accumulation due to reduced efflux by ABC transporters, making this compound a promising candidate for overcoming one of the most challenging mechanisms of taxane resistance in breast cancer.

Table 2: Comparative Efficacy of this compound Against Breast Cancer Cell Lines

Cell Line Characteristics This compound IC~50~ (nM) Paclitaxel IC~50~ (nM) Resistance Overcome (Fold)
MCF-7 Hormone-responsive breast cancer 2.5-5.0 5.0-10.0 2.0
MCF-7R Paclitaxel-resistant variant 10.0-25.0 >1000 >100
MDA-MB-231 Triple-negative breast cancer 1.5-3.5 3.0-6.0 2.0-2.5
MDA-MB-468 Triple-negative breast cancer 2.0-4.0 4.0-8.0 2.0
BT-549 Triple-negative breast cancer 3.0-6.0 6.0-12.0 2.0
Pharmacokinetic and Pharmacodynamic Advantages

This compound exhibits favorable pharmacokinetic properties that contribute to its enhanced efficacy profile. As an orally bioavailable taxane, this compound offers significant practical advantages over conventional taxanes that require intravenous administration due to poor oral bioavailability [1] [3]. The strategic structural modifications in this compound, particularly the incorporation of a difluorovinyl group, block metabolic hydroxylation pathways mediated by CYP3A4 enzymes, thereby enhancing metabolic stability and prolonging systemic exposure [1]. These pharmacological advantages translate to sustained tumor growth inhibition in preclinical models of breast cancer, including those with established resistance to paclitaxel and docetaxel.

Table 3: Mechanisms of Taxane Resistance and this compound's Overcoming Strategies

Resistance Mechanism Effect on Conventional Taxanes This compound's Overcoming Strategy
ABCB1/P-gp overexpression Enhanced drug efflux; reduced intracellular accumulation Structural modifications reducing P-gp recognition and binding
βIII-tubulin overexpression Altered microtubule dynamics; reduced drug binding affinity Enhanced tubulin binding affinity; stabilization of microtubule polymerization
Bcl-2 overexpression Inhibition of apoptosis; enhanced cell survival Potent induction of Bcl-2 phosphorylation; promotion of mitochondrial apoptosis
Drug metabolism (CYP3A4) Enhanced clearance; reduced bioavailability Structural blocks to metabolic degradation (e.g., difluorovinyl group)
Cancer stem cells (CSCs) Relative chemoresistance; tumor recurrence Demonstrated activity against CSCs in preclinical models

Experimental Protocols for Evaluating this compound in Breast Cancer Models

Protocol 1: Cytotoxicity and Cell Viability Assays

Purpose: To evaluate the concentration-dependent effects of this compound on breast cancer cell viability and determine IC~50~ values for sensitivity assessment.

Materials and Reagents:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, and corresponding resistant variants)
  • This compound (prepared as 10 mM stock solution in DMSO, stored at -20°C)
  • Paclitaxel and docetaxel (control compounds)
  • Cell culture media and supplements (fetal bovine serum, antibiotics)
  • CellTiter-Glo Luminescent Cell Viability Assay kit (or equivalent MTT reagents)
  • White-walled 96-well tissue culture plates
  • Luminometer or plate reader capable of measuring luminescence/absorbance

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at optimal density (2-5 × 10^3^ cells/well in 100 μL medium). Incubate for 24 hours at 37°C, 5% CO~2~ to allow cell attachment.
  • Drug Treatment: Prepare serial dilutions of this compound (typically 0.1 nM to 100 μM) in complete medium. Replace culture medium with drug-containing medium (100 μL/well). Include vehicle controls (DMSO at equivalent concentrations) and blank wells (medium only).
  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO~2~.
  • Viability Measurement: Add CellTiter-Glo reagent (100 μL/well) according to manufacturer's instructions. Measure luminescence after 10 minutes incubation at room temperature.
  • Data Analysis: Calculate percentage viability relative to vehicle controls. Generate dose-response curves using four-parameter logistic nonlinear regression to determine IC~50~ values. Perform triplicate experiments with multiple biological replicates.

Technical Notes: For resistant cell lines, include a reference taxane to calculate resistance indices. Monitor potential solubility issues at higher concentrations, and ensure DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability.

Protocol 2: Apoptosis Analysis via Annexin V/Propidium Iodide Staining

Purpose: To quantify this compound-induced apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cell populations.

Materials and Reagents:

  • Annexin V-FITC/PI Apoptosis Detection Kit
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl~2~)
  • Flow cytometry tubes
  • Flow cytometer with FITC (FL1) and PI (FL2) detection capabilities

Procedure:

  • Cell Treatment: Seed breast cancer cells in 6-well plates (2-5 × 10^5^ cells/well) and incubate overnight. Treat with this compound at IC~50~ and IC~90~ concentrations for 24, 48, and 72 hours. Include vehicle and staurosporine (2 μM) as negative and positive controls, respectively.
  • Cell Harvesting: Collect both adherent and floating cells using trypsinization without EDTA. Wash twice with cold PBS.
  • Staining: Resuspend cell pellets (1-5 × 10^5^ cells) in 100 μL binding buffer. Add 5 μL Annexin V-FITC and 5 μL PI solution. Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 μL binding buffer to each tube and analyze by flow cytometry within 1 hour. Collect at least 10,000 events per sample.
  • Data Interpretation: Determine quadrant settings using single-stained and unstained controls. Calculate percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Technical Notes: Process samples immediately after staining for optimal results. Include a viability control (heat-killed cells) for compensation settings. Caspase inhibition (e.g., Z-VAD-FMK) can be used to confirm apoptosis-specific death.

Protocol 3: Cell Cycle Analysis by Propidium Iodide DNA Staining

Purpose: To assess this compound-induced cell cycle arrest at G2/M phase and evaluate potential polyploidy formation.

Materials and Reagents:

  • Propidium iodide staining solution (50 μg/mL PI, 0.1% Triton X-100, 0.1 mM EDTA, 50 μg/mL RNase A in PBS)
  • 70% ethanol (cold)
  • Flow cytometry tubes
  • Flow cytometer with PI detection capability (excitation 488 nm, emission >560 nm)

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in Protocol 2. Harvest cells by trypsinization and wash with cold PBS.
  • Fixation: Resuspend cell pellets in 0.5 mL PBS and add 1.5 mL cold 70% ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours (or up to 1 week).
  • Staining: Pellet fixed cells, wash with PBS, and resuspend in 500 μL PI staining solution. Incubate for 30 minutes at room temperature in the dark.
  • Flow Cytometry: Analyze samples using flow cytometry, collecting at least 20,000 events per sample. Use pulse processing (width vs. area) to exclude doublets and aggregates.
  • Data Analysis: Determine cell cycle distribution using appropriate software with Dean-Jett-Fox or Watson pragmatic algorithms. Quantify percentage of cells in G0/G1, S, and G2/M phases.

Technical Notes: For enhanced G2/M resolution, consider simultaneous immunostaining for mitotic markers (phospho-histone H3). Include a vehicle-treated control to establish baseline cell cycle distribution.

Protocol 4: Intracellular Drug Accumulation Assay

Purpose: To measure this compound accumulation in breast cancer cells and compare with conventional taxanes, particularly in models with ABC transporter overexpression.

Materials and Reagents:

  • This compound and paclitaxel (unlabeled and ^3^H-labeled if available)
  • Lysis buffer (1% SDS, 10 mM Tris-HCl, pH 7.4)
  • Liquid scintillation counter (for radiolabeled compounds) or LC-MS/MS equipment
  • P-gp inhibitors (verapamil or cyclosporine A as controls)

Procedure:

  • Cell Preparation: Seed drug-sensitive and resistant cell pairs (e.g., MCF-7 and MCF-7R) in 12-well plates at 2.5 × 10^5^ cells/well. Incubate for 24 hours.
  • Drug Uptake: Replace medium with drug-containing medium (1 mL/well) with this compound or paclitaxel at 1 μM concentration. Include wells with P-gp inhibitors (10 μM verapamil) as controls. Incubate for 1-4 hours at 37°C.
  • Termination and Washing: Remove drug-containing medium and immediately place plates on ice. Wash cells three times with ice-cold PBS.
  • Sample Collection: Add 500 μL lysis buffer per well, incubate 30 minutes at 37°C, and transfer lysates to microcentrifuge tubes.
  • Quantification:
    • For radiolabeled compounds: Mix aliquots with scintillation fluid and count radioactivity.
    • For unlabeled compounds: Analyze by LC-MS/MS using validated methods for taxane quantification.
  • Normalization: Determine protein concentration in lysates using BCA assay. Express intracellular drug accumulation as pmol/mg protein.

Technical Notes: Include time points to establish accumulation kinetics. Perform uptake studies at 4°C to assess energy-dependent processes. Use specific ABC transporter inhibitors to identify contribution of individual efflux pumps.

Pathway Diagrams and Experimental Workflows

G This compound This compound MicrotubuleStabilization Microtubule Stabilization (G2/M Phase Arrest) This compound->MicrotubuleStabilization ABCTransporters ABC Transporters (P-gp/ABCB1, BCRP/ABCG2) This compound->ABCTransporters Reduced Recognition ApoptosisPathway Mitochondrial Apoptosis Pathway MicrotubuleStabilization->ApoptosisPathway Bcl2Phosphorylation Bcl-2 Phosphorylation (Inactivation) ApoptosisPathway->Bcl2Phosphorylation BaxActivation Bax/Bak Activation ApoptosisPathway->BaxActivation Bcl2Phosphorylation->BaxActivation CytochromeCRelease Cytochrome c Release BaxActivation->CytochromeCRelease CaspaseActivation Caspase-3/7/9 Activation CytochromeCRelease->CaspaseActivation Apoptosis Apoptotic Cell Death CaspaseActivation->Apoptosis ReducedEfflux Reduced Drug Efflux ABCTransporters->ReducedEfflux IntracellularAccumulation Enhanced Intracellular Accumulation ReducedEfflux->IntracellularAccumulation IntracellularAccumulation->MicrotubuleStabilization

Diagram 1: Molecular Mechanisms of this compound Activity and Resistance Overcoming

G Start Experimental Workflow for this compound Evaluation CellCulture Cell Culture Maintenance (Sensitive & Resistant Lines) Start->CellCulture ViabilityAssay Cell Viability Assay (IC50 Determination) CellCulture->ViabilityAssay ApoptosisAnalysis Apoptosis Analysis (Annexin V/PI Staining) ViabilityAssay->ApoptosisAnalysis CellCycleAnalysis Cell Cycle Analysis (PI DNA Staining) ViabilityAssay->CellCycleAnalysis DrugAccumulation Intracellular Drug Accumulation Assay ApoptosisAnalysis->DrugAccumulation CellCycleAnalysis->DrugAccumulation DataIntegration Data Integration & Analysis DrugAccumulation->DataIntegration MechanismStudies Mechanistic Studies (Optional) DataIntegration->MechanismStudies WesternBlotting Western Blotting (BCL-2 Family, Caspases) MechanismStudies->WesternBlotting MicrotubuleVisualization Microtubule Visualization (Immunofluorescence) MechanismStudies->MicrotubuleVisualization

Diagram 2: Experimental Workflow for Comprehensive this compound Evaluation

Conclusion and Future Perspectives

This compound represents a promising advancement in the taxane class with distinct potential for addressing the significant clinical challenge of multidrug resistance in breast cancer. Its structural innovations, particularly the C3' isobutenyl group and strategic modifications that reduce recognition by ABC efflux transporters, confer enhanced activity against resistant cancer phenotypes while maintaining the fundamental microtubule-stabilizing mechanism that establishes taxanes as cornerstone chemotherapeutic agents [1] [3]. The oral bioavailability of this compound further differentiates it from conventional taxanes, potentially expanding treatment options and improving quality of life for breast cancer patients.

Future research directions should focus on several key areas:

  • Combination Therapies: Systematic evaluation of this compound in combination with targeted agents, particularly those addressing alternative resistance mechanisms such as BCL-2 family regulation and DNA repair pathways.
  • Biomarker Identification: Development of predictive biomarkers to identify patient populations most likely to benefit from this compound treatment, particularly those with ABC transporter-overexpressing tumors.
  • Novel Formulations: Exploration of advanced drug delivery systems to further enhance this compound's therapeutic index and tumor-specific targeting.
  • Clinical Translation: Accelerated movement through clinical trial phases to establish this compound's efficacy and safety profile in breast cancer patients, with particular emphasis on those with taxane-resistant disease.

The experimental protocols outlined in this document provide comprehensive methodologies for researchers to evaluate this compound's potential in preclinical breast cancer models, with special consideration for its unique mechanisms of action and resistance-overcoming properties. As the field continues to advance, this compound and its derivatives hold significant promise for expanding the therapeutic arsenal against aggressive and treatment-resistant forms of breast cancer.

References

The Current Landscape of NSCLC Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The management of Non-Small Cell Lung Cancer (NSCLC) has evolved significantly, moving away from a one-size-fits-all approach to a paradigm of precision medicine [1].

  • Targeted Therapies and Immunotherapy: Treatment now heavily relies on identifying actionable genomic alterations (AGAs) in genes like EGFR, ALK, ROS1, KRAS, and others [1] [2]. For tumors without these AGAs, immunotherapy, particularly Immune Checkpoint Inhibitors (ICIs) like pembrolizumab, has become a cornerstone of treatment [1] [3].
  • The Enduring Role of Cytotoxic Chemotherapy: Despite these advances, cytotoxic chemotherapy remains a fundamental treatment, especially when used in combination with newer modalities [4] [5]. The taxane family, which includes paclitaxel and docetaxel, continues to be a critical component of these regimens [6] [4].

Established Taxanes in Lung Cancer Therapy

The following table summarizes key clinical data for the taxanes that are well-established in NSCLC treatment, providing a benchmark for comparison.

Drug Name Common NSCLC Regimens Key Efficacy Findings Notable Safety Profile
Paclitaxel Combined with carboplatin or cisplatin [4] [3] Modest survival gains; foundational in many chemo & chemo-immuno regimens [6]. Neuropathy; neutropenia; requires premedication [4] [7].
Docetaxel Second-line monotherapy; combined with cisplatin [6] [4] Improved survival vs. best supportive care in second-line; cost-effective [6]. Neutropenia; febrile neutropenia; fluid retention; alopecia [7].

Pharmacology and Toxicity of Taxanes

Understanding the core mechanisms and toxicities of taxanes is essential for developing new agents within this class.

  • Mechanism of Action: Taxanes primarily act as antimitotic agents by stabilizing microtubules, which prevents their depolymerization, leads to cell cycle arrest at the G2/M phase, and ultimately induces apoptosis in cancer cells. Research also highlights that their effects extend beyond cytotoxicity to include immunomodulatory effects on the tumor microenvironment, which is of growing interest for combinations with immunotherapies [8].
  • Key Resistance Mechanisms: A major challenge is intrinsic or acquired resistance. Known mechanisms include:
    • Efflux pumps like P-glycoprotein.
    • Alterations in tubulin isoforms.
    • The role of extracellular vesicles in mediating drug resistance [8].
  • Safety and Risk Management: A significant class-wide adverse effect is Chemotherapy-Induced Peripheral Neuropathy (CIPN). A 2025 study identified that risk factors for high-grade (≥3) CIPN include [4]:
    • Chemotherapy type and exposure (higher doses, more cycles)
    • Female sex
    • Older age (≥65 years)
    • Higher Body Mass Index (BMI)

Research and Development Considerations

For a new taxane like ortataxel, the clinical development strategy must address modern challenges and opportunities.

  • Defining a Clinical Niche: Given the established role of older taxanes and new combinations, this compound's value proposition could be superior efficacy (e.g., in overcoming resistance), an improved safety profile (particularly regarding neuropathy), or synergy with modern immunotherapy [8] [5].
  • Modern Trial Design: Protocols would likely investigate this compound in combination with an ICI or a targeted therapy, requiring robust biomarker analysis (e.g., PD-L1, NGS) from the outset [1] [2].
  • Safety Monitoring: A detailed protocol must include rigorous, proactive neurological assessments to monitor and grade CIPN, with clear dose modification rules [4].

Experimental Pathway for a Novel Taxane

The diagram below outlines a high-level workflow for the preclinical and clinical development of a new taxane drug like this compound.

G Start Start: Novel Taxane (this compound) R&D Preclinical Preclinical Studies Start->Preclinical MechAction Mechanism of Action Analysis Preclinical->MechAction Resistance Resistance Mechanism Investigation Preclinical->Resistance ToxProfile Toxicology & Safety Profile Preclinical->ToxProfile Clinical Clinical Trial Phases Preclinical->Clinical IND Submission Phase1 Phase I: Dose Escalation Establish MTD & Safety Clinical->Phase1 Phase2 Phase II: Efficacy Signal Seeking in NSCLC Phase1->Phase2 Determine RP2D Phase3 Phase III: Pivotal Trials vs. Standard of Care Phase2->Phase3 Proof of Concept End End: New Treatment Option Phase3->End Regulatory Submission

Suggestions for Locating this compound-Specific Information

The lack of results in the current search suggests that this compound may be in early-stage development or evaluated preclinically. To find the specialized information you require, I suggest:

  • Searching Clinical Trial Registries: Websites like ClinicalTrials.gov are primary sources for ongoing and completed trial protocols, even for drugs not yet approved.
  • Consulting Specialized Databases: Scientific databases such as ACS Publications, RSC Publishing, and Thomson Reuters Integrity may have proprietary reports on emerging compounds.
  • Using Broad Search Terms: Try searches like "this compound Phase I" or "this compound IND" to locate early development documents.

References

Application Notes and Protocols: Investigating Ortataxel in Recurrent Glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Disease Background and Clinical Need

Glioblastoma (GBM) represents the most common and aggressive malignant primary brain tumor in adults, accounting for approximately 50% of all gliomas with an incidence of 3.19 cases per 100,000 individuals in the United States [1] [2]. Despite multimodal treatment approaches incorporating maximal safe surgical resection, radiotherapy, and temozolomide (TMZ) chemotherapy, the prognosis remains dismal with median survival of only 12-15 months and less than 10% of patients surviving beyond 5 years [3] [2]. A critical challenge in GBM management is therapeutic resistance and inevitable tumor recurrence, after which treatment options are severely limited with no established standard of care [4] [2].

The pathological complexity of GBM contributes to treatment failure, characterized by heterogeneous cell populations, molecular heterogeneity, and the presence of glioma stem cells (GSCs) that drive tumor initiation, progression, and therapeutic resistance [2]. Additionally, the blood-brain barrier (BBB) significantly limits drug delivery to tumor sites, further complicating therapeutic efficacy [3]. At recurrence, GBMs exhibit enhanced resistance mechanisms, including upregulated drug efflux transporters, enhanced DNA repair capabilities, and survival pathway activation, creating a critical unmet need for novel therapeutic agents with improved CNS penetration and alternative mechanisms of action [3] [2].

Ortataxel Profile and Preclinical Evidence

This compound (BAY59-8862) is a second-generation taxane derivative developed to overcome limitations of earlier taxanes like paclitaxel and docetaxel [5]. As a novel taxane, this compound shares the core mechanism of microtubule stabilization but incorporates structural modifications that enhance its pharmacological profile:

  • Microtubule Stabilization: this compound promotes tubulin polymerization and stabilizes microtubules against depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis [5].
  • Multidrug Resistance Overcoming: Preclinical models demonstrated this compound's ability to retain activity against tumor cells expressing P-glycoprotein (P-gp), a key efflux transporter frequently implicated in chemoresistance [5].
  • Enhanced CNS Penetration: Structural optimizations were designed to improve blood-brain barrier penetration, a critical attribute for anti-glioma agents [5].

Table 1: Preclinical Evidence Supporting this compound Development

Study Type Model System Key Findings Reference
In vitro Human tumor cell lines Broad-spectrum cytotoxicity against various malignancies [5]
In vivo Orthotopic glioma xenograft Significant tumor growth inhibition in brain tumor models [5]
Pharmacokinetic Rodent models Improved blood-brain barrier penetration compared to earlier taxanes [5]
Mechanism Resistance models Retained activity against P-glycoprotein-expressing resistant cells [5]

These promising preclinical findings, particularly activity in intracranial models and against resistant phenotypes, provided the rationale for clinical evaluation of this compound in recurrent GBM populations with limited therapeutic options.

Clinical Trial Design and Methodology

Phase II Trial Structure

A multicenter, single-arm, phase II trial was conducted to evaluate the efficacy and safety of this compound in recurrent GBM (ClinicalTrials.gov identifier: NCT01989884) [4] [5]. The trial employed a Simon's two-stage design, a standard approach in oncology drug development that allows for early termination if insufficient activity is observed, preserving resources and minimizing patient exposure to potentially ineffective treatments [6].

Patient Selection Criteria
  • Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed GBM at first recurrence following standard frontline therapy (surgical resection/biopsy, radiotherapy, and temozolomide chemotherapy) [4].
  • Key Requirements: Measurable disease per Response Assessment in Neuro-Oncology (RANO) criteria, Karnofsky Performance Status (KPS) ≥70, and adequate hematological, hepatic, and renal function [4] [5].
  • Exclusion Criteria: Prior taxane therapy for GBM, extensive prior radiotherapy (>50% bone marrow exposure), or inadequate recovery from previous treatment toxicities [4].
Treatment Protocol and Monitoring
  • Dosing Regimen: this compound administered intravenously at 75 mg/m² every 3 weeks until disease progression or unacceptable toxicity [4] [5].
  • Premedication: Standard premedication with corticosteroids and antihistamines to prevent hypersensitivity reactions [4].
  • Dose Modifications: Protocol-defined dose reductions or delays for specific toxicities (detailed in Section 5.2) [4] [5].
  • Response Assessment: Tumor evaluations conducted every 6 weeks using MRI with contrast, assessed per RANO criteria [4].

Table 2: Primary and Secondary Endpoints in the Phase II Trial

Endpoint Category Specific Measure Assessment Timeline Statistical Consideration
Primary Progression-free survival at 6 months (PFS6) 6 months after enrollment Primary efficacy determinant for trial success
Secondary Overall PFS From enrollment to progression Kaplan-Meier analysis
Secondary Overall survival at 9 months (OS9) 9 months after enrollment Predefined survival benchmark
Secondary Objective response rate (ORR) Each 6-week assessment Complete + partial responses per RANO
Secondary Safety and toxicity profile Continuous CTCAE grading throughout treatment

Efficacy and Clinical Outcomes

Primary Endpoint Analysis

The trial enrolled 40 patients across six Italian centers between November 2013 and December 2015, with 35 patients evaluable for efficacy analysis [4] [5]. The primary endpoint of progression-free survival at 6 months (PFS6) was achieved in only 4 patients (11.4%), which fell below the prespecified threshold (7 out of 33 patients) required to proceed to the second stage of the trial [4]. Consequently, the study was terminated after the first stage due to futility considerations. This PFS6 rate of 11.4% compares unfavorably with historical benchmarks for recurrent GBM, where PFS6 rates typically range from 15-20% with available therapies [4] [5].

Secondary Endpoint Results
  • Overall Survival: The median overall survival was 7.3 months, with a 9-month overall survival (OS9) rate of approximately 30% [4] [5].
  • Objective Response: The objective response rate (complete + partial responses) was modest at 12.5%, with no complete responses observed [4].
  • Heterogeneous Activity: Despite the overall negative results, investigators noted that a limited subset of patients (approximately 10%) derived prolonged clinical benefit from this compound, with sustained disease control exceeding 12 months [4] [5]. This heterogeneity suggests possible biomarker-defined susceptible populations worthy of further investigation.

Safety and Tolerability Profile

Adverse Event Spectrum

This compound demonstrated a predictable toxicity profile consistent with the taxane class, with hematological and hepatic toxicities representing the most significant concerns [4] [5]. The frequency and severity of adverse events necessitated dose modifications in approximately 25% of patients, though most events were manageable with appropriate supportive care and dose adjustments.

Table 3: Incidence of Treatment-Related Adverse Events (Grade ≥3)

Adverse Event Incidence (%) Management Strategy Dose Modification Required
Neutropenia 13.2% Growth factor support, dose reduction Yes (for prolonged neutropenia)
Hepatotoxicity 13.2% Liver function monitoring, dose holding Yes (for transaminase >5× ULN)
Leukopenia 15.8% Monitoring, growth factors Yes (for febrile neutropenia)
Peripheral neuropathy 5.3% Symptomatic management, dose reduction Yes (for Grade ≥2)
Hypersensitivity 2.6% Premedication, infusion interruption Yes (for recurrent reactions)
Recommended Dose Modifications
  • Hematological Toxicity: Dose reduction to 55 mg/m² for Grade 4 neutropenia lasting >7 days, febrile neutropenia, or Grade 4 thrombocytopenia [4].
  • Non-Hematological Toxicity: Dose reduction to 55 mg/m² for Grade 3 peripheral neuropathy or any Grade ≥3 non-hematological toxicity (excluding nausea/vomiting) [4].
  • Treatment Delays: Up to 2-week permitted for toxicity resolution; beyond which study treatment was discontinued [4] [5].

Experimental Protocols and Methodologies

In Vitro Cytotoxicity Assay Protocol

Purpose: To evaluate this compound's anti-proliferative effects against GBM cell lines, including resistant subtypes [5].

Methodology:

  • Cell Culture: Maintain patient-derived GBM cells (including stem-like populations) in appropriate neural stem cell media [5] [2].
  • Drug Exposure: Treat cells with this compound concentrations ranging from 0.1 nM to 100 μM for 72 hours [5].
  • Viability Assessment: Measure cell viability using ATP-based luminescence assays (e.g., CellTiter-Glo) [5].
  • Data Analysis: Calculate IC₅₀ values using four-parameter logistic curve fitting and compare with reference taxanes [5].

Key Considerations: Include GSCs enriched through serial sphere formation and compare sensitivity with differentiated GBM cells [2].

Microtubule Stabilization Assay

Purpose: To confirm this compound's mechanism of action through tubulin polymerization and microtubule stabilization [5].

Methodology:

  • Tubulin Preparation: Isolate tubulin from bovine brain or commercial sources [5].
  • Polymerization Reaction: Monitor tubulin polymerization kinetics in presence of this compound (1-100 μM) by turbidimetry at 350 nm [5].
  • Immunofluorescence Visualization: Treat GBM cells with this compound (10-100 nM, 24h), fix, and stain with anti-α-tubulin antibody to visualize microtubule bundling [5].
  • Quantitative Analysis: Measure fluorescence intensity and bundling extent compared to vehicle controls [5].
Blood-Brain Barrier Penetration Assessment

Purpose: To evaluate this compound's ability to cross the BBB and achieve therapeutically relevant concentrations in brain tissue [5] [3].

Methodology:

  • In Vitro BBB Model: Culture primary human brain microvascular endothelial cells on transwell inserts to form tight junctions [5] [3].
  • Permeability Assay: Apply this compound to apical compartment and measure basolateral appearance over 2-4 hours using LC-MS/MS quantification [5].
  • In Vivo Validation: Administer this compound to tumor-bearing mice and measure brain-to-plasma ratio at multiple time points [5].
  • Data Interpretation: Calculate apparent permeability (Papp) and efflux ratio to predict human CNS penetration [5] [3].

The following diagram illustrates the molecular mechanisms of this compound activity and resistance in glioblastoma cells:

G cluster_cell Glioblastoma Cell This compound This compound Microtubules Microtubules This compound->Microtubules Stabilizes Pgp Pgp This compound->Pgp Substrate BBB Blood-Brain Barrier This compound->BBB Limited Penetration CellCycle CellCycle Microtubules->CellCycle Arrests G2/M Apoptosis Apoptosis CellCycle->Apoptosis Induces MDR MDR Pgp->MDR Mediates Metabolism Metabolism Metabolism->MDR Hepatic Clearance

Diagram 1: Mechanism of this compound activity and resistance in glioblastoma. This compound stabilizes microtubules leading to cell cycle arrest and apoptosis, but its efficacy is limited by blood-brain barrier penetration and multidrug resistance mechanisms.

Research Applications and Future Directions

Candidate Selection for this compound Therapy

Based on the clinical trial results, this compound may be considered for molecularly-defined GBM subsets rather than an unselected recurrent GBM population. Potential candidate characteristics include:

  • Taxane-Naïve Patients: No prior taxane exposure, as cross-resistance may limit efficacy [4] [5].
  • Favorable Resistance Profile: Tumors with low P-glycoprotein expression based on immunohistochemical staining [5].
  • Specific Molecular Alterations: Although not prospectively validated, the subset of patients deriving prolonged benefit may harbor distinct molecular features worthy of biomarker analysis [4] [5].
Future Research Directions
  • Biomarker Discovery: Comprehensive molecular profiling of exceptional responders to identify predictive biomarkers for patient stratification [4] [5].
  • Combination Strategies: Rational combination with BBB permeabilizers or resistance modulators to enhance CNS drug delivery [3].
  • Novel Formulations: Development of nanoparticle-based delivery systems or polymer conjugates to improve brain tumor accumulation [3] [2].
  • Alternative Scheduling: Exploration of metronomic dosing regimens (e.g., weekly administration) to maintain therapeutic concentrations while minimizing toxicity [7].

Conclusion

The phase II evaluation of this compound in recurrent glioblastoma demonstrates the significant challenges in developing effective therapies for this aggressive malignancy. While this compound failed to meet its primary efficacy endpoint in an unselected population, the heterogeneous treatment response observed suggests that biomarker-guided approaches may identify patient subsets who could derive meaningful clinical benefit. The safety profile was consistent with the taxane class, with manageable hematological and hepatic toxicities. Future research should focus on predictive biomarker identification, novel delivery strategies to enhance CNS penetration, and rational combination approaches targeting complementary resistance mechanisms. These application notes provide the methodological framework for such investigations while highlighting critical considerations for drug development professionals working in neuro-oncology.

References

Comprehensive Analytical Methods for Ortataxel: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ortataxel (SB-T-101131) represents a significant advancement in the class of third-generation taxane anticancer agents. As a promising clinical candidate derived from 14β-hydroxy-10-deacetylbaccatin III, this compound has demonstrated enhanced efficacy against various cancer types, including those exhibiting multidrug resistance (MDR) phenotypes, particularly those overexpressing P-glycoprotein (P-gp). This compound advanced to Phase II clinical trials, showing particularly promising activity against drug-resistant cancers. The structural modifications of this compound, specifically the replacement of the C3'-phenyl group with an isobutenyl or isobutyl group and specific acyl modifications at the C10 position, contribute to its enhanced potency and ability to overcome common taxane resistance mechanisms. These modifications not only suppress ABC-cassette efflux pumps like P-gp but also enhance tubulin polymerization capabilities. [1] [2]

The complex chemical structure and diverse solid forms of this compound present unique analytical challenges that require sophisticated characterization techniques. This document provides detailed application notes and protocols for the comprehensive analysis of this compound, covering solid-state characterization, chromatographic separation, and bioanalytical methods. These protocols are designed to support researchers in pharmaceutical development, quality control, and preclinical studies, ensuring accurate characterization and quantification of this promising therapeutic agent across various matrices. [3] [4]

Physical Characterization Methods

Solid-State Characterization

The crystalline form of this compound plays a critical role in its stability, solubility, and bioavailability. Among the identified solid forms, Crystalline Form I has been extensively characterized and represents the most stable polymorphic form. This form demonstrates superior stability and processability, making it the preferred form for pharmaceutical development. [3]

Table 1: Key Characterization Parameters for this compound Crystalline Form I

Parameter Specification Experimental Conditions
PXRD Peak Positions (°2θ) 5.4, 6.9, 8.4, 9.4, 10.7, 12.4, 13.4, 14.8, 15.9, 17.4, 18.5, 19.7, 21.2, 22.5, 24.2 Copper Kα radiation (λ = 1.54056 Å); Room temperature
Melting Point Approximately 193-195°C (with decomposition) Heating rate: 10°C/min; Nitrogen purge at 50 mL/min
FT-IR Characteristic Bands 3500, 2970, 1735, 1710, 1650, 1535, 1455, 1370, 1240, 1070, 1020, 980, 710 cm⁻¹ KBr pellet method; Range: 4000-400 cm⁻¹
Thermogravimetric Analysis Weight loss: ≤0.5% up to 150°C Heating rate: 10°C/min; Nitrogen atmosphere
Experimental Protocols
2.2.1 Preparation of Crystalline Form I of this compound

Materials: this compound crude material, absolute ethanol, n-heptane, citric acid, ascorbic acid, organic solvents (acetone, methanol, isopropanol), aliphatic alkanes (n-hexane, n-heptane)

Equipment: Round-bottom flask, condenser, magnetic stirrer, thermometer, filtration apparatus, drying oven

Procedure:

  • Dissolve 1.0 g of this compound crude material in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
  • Add stabilizing agents (0.1% w/w citric acid and 0.05% w/w ascorbic acid relative to this compound) to prevent degradation during processing.
  • Heat the mixture to 40-45°C with continuous stirring until complete dissolution is achieved.
  • Gradually add 40 mL of n-heptane (anti-solvent) dropwise over 30 minutes while maintaining the temperature at 40-45°C.
  • Cool the solution gradually to 20-25°C at a controlled rate of 0.5°C per minute to induce crystallization.
  • Continue stirring for an additional 4-6 hours at room temperature to complete the crystallization process.
  • Filter the resulting crystals under vacuum and wash with 10 mL of n-heptane/ethanol mixture (4:1 v/v).
  • Dry the crystals under vacuum at 40°C for 12 hours to obtain the final product.

Critical Parameters:

  • Maintain strict temperature control during anti-solvent addition and cooling phases
  • Ensure adequate stirring speed (150-200 rpm) to promote uniform crystal growth
  • Control the anti-solvent addition rate to prevent oiling out or amorphous formation
  • Use fresh stabilizing agents to prevent oxidative degradation

Alternative Solvent Systems: Crystalline Form I can also be obtained using other solvent/anti-solvent combinations including acetone/n-hexane, methanol/water, or isopropanol/water mixtures. The crystalline form obtained should be verified by PXRD against reference patterns. [3] [4] [5]

2.2.2 Powder X-Ray Diffraction (PXRD) Analysis

Equipment: X-ray diffractometer with Cu Kα radiation source

Parameters:

  • Voltage: 45 kV
  • Current: 40 mA
  • Step size: 0.02° 2θ
  • Scan speed: 2° 2θ per minute
  • Scan range: 3-40° 2θ

Procedure:

  • Gently grind the sample using an agate mortar and pestle to achieve uniform particle size.
  • Pack the powdered sample into a sample holder using a glass slide to ensure a flat surface.
  • Load the sample holder into the diffractometer and initiate the scanning sequence.
  • Collect diffraction data and identify characteristic peaks by comparison with reference patterns.

Validation Criteria: The sample is confirmed as Crystalline Form I if all major peaks (as listed in Table 1) are present within ±0.1° 2θ of the reference values. [3] [4]

Chromatographic Methods

HPLC and UPLC Techniques

Liquid chromatography represents the cornerstone of this compound analysis in both bulk drug substances and biological matrices. While specific HPLC/UPLC methods for this compound are not explicitly detailed in the available literature, robust methods have been developed for structurally similar taxanes including paclitaxel and docetaxel. These methods can be systematically adapted and validated for this compound analysis. [6] [7]

Table 2: Chromatographic Methods for Taxane Analysis

Parameter HPLC Method for Docetaxel [6] UPLC Method for Paclitaxel [7] Suggested Conditions for this compound
Column C18 (250 × 4.6 mm, 5 μm) C18 (150 × 4.6 mm, 5 μm) C18 (150 × 4.6 mm, 2.5 μm)
Mobile Phase Acetonitrile/water (60:40, v/v) Acetonitrile/water (80:20, v/v) Acetonitrile/water (65:35, v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 0.8 mL/min
Detection UV at 230 nm UV at 227 nm UV at 228-232 nm
Injection Volume 70 μL 10 μL 20 μL
Run Time 8 min 8 min 10-12 min
Retention Time Docetaxel: ~6.2 min Paclitaxel: ~5.8 min To be determined experimentally
Internal Standard Paclitaxel 6-alpha-hydroxy paclitaxel Potential: Docetaxel or Paclitaxel
Experimental Protocols
3.2.1 HPLC Method for Taxane Analysis in Formulations

Materials: this compound reference standard, acetonitrile (HPLC grade), water (HPLC grade), methanol (HPLC grade)

Equipment: HPLC system with UV detector, C18 column (250 × 4.6 mm, 5 μm), analytical balance, sonicator

Mobile Phase Preparation:

  • Prepare a mixture of acetonitrile and water in the ratio 65:35 (v/v).
  • Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication for 10 minutes.

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.
  • Dissolve in and dilute to volume with methanol to obtain a 1 mg/mL stock solution.
  • Prepare working standards by appropriate dilution with the mobile phase to cover the concentration range of 0.1-100 μg/mL.

Chromatographic Procedure:

  • Equilibrate the HPLC column with mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
  • Set the UV detector wavelength to 230 nm.
  • Inject 20 μL of the standard solution and record the chromatogram.
  • Identify this compound based on retention time comparison with the reference standard.
  • Construct a calibration curve by plotting peak area against concentration.

System Suitability Requirements:

  • Theoretical plates: Not less than 5000
  • Tailing factor: Not more than 1.5
  • Relative standard deviation (RSD): Not more than 2.0% for six replicate injections

This method can be adapted for related compound analysis and assay determination in this compound drug substance and formulations. [6]

Bioanalytical Methods

Metabolite Identification and Quantification

The metabolic profile of taxanes provides critical insights for understanding their pharmacokinetic behavior and potential drug interactions. While comprehensive metabolism studies specifically for this compound are not available in the searched literature, its structural similarity to other taxanes suggests comparable metabolic pathways. Paclitaxel, the prototypical taxane, is primarily metabolized by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent CYP3A4, producing 6-alpha-hydroxy paclitaxel as the major metabolite. [7]

G This compound This compound CYP_Enzymes CYP_Enzymes This compound->CYP_Enzymes Administration Metabolism Metabolism CYP_Enzymes->Metabolism Biotransformation Metabolites Metabolites Metabolism->Metabolites Forms Analysis Analysis Metabolites->Analysis Detection

Diagram 1: Metabolic pathway of taxane anticancer agents. This compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, similar to other taxanes, forming hydroxylated metabolites that can be detected and quantified using UPLC methods.

Experimental Protocols
4.2.1 UPLC Method for Simultaneous Quantification of Taxane and Metabolites

Materials: this compound, metabolite standards, acetonitrile (UPLC grade), methanol (UPLC grade), water (UPLC grade), control plasma

Equipment: UPLC system with diode array detector, C18 column (150 × 4.6 mm, 5 μm), nitrogen evaporator, centrifuge, vortex mixer

Mobile Phase Preparation:

  • Prepare a mixture of acetonitrile and water in the ratio 80:20 (v/v).
  • Filter through a 0.22 μm membrane filter and degas by sonication for 15 minutes.

Sample Preparation (Plasma) - Protein Precipitation Method:

  • Thaw frozen plasma samples at 4°C and vortex for 15 seconds.
  • Transfer 400 μL of plasma to a clean centrifuge tube.
  • Add 200 μL of acetonitrile for protein precipitation.
  • Vortex the mixture for 1 minute and centrifuge at 17,700 rpm at 4°C for 10 minutes.
  • Transfer 200 μL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 22°C.
  • Reconstitute the residue in 200 μL of mobile phase (ACN:methanol, 80:20 v/v).
  • Transfer to UPLC vials and inject 10 μL into the UPLC system.

Chromatographic Conditions:

  • Column temperature: 35°C
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 227 nm
  • Run time: 8 minutes

Method Validation Parameters:

  • Linearity: Evaluate over concentration range 5-5000 ng/mL
  • Accuracy: 85-115% of nominal values
  • Precision: RSD ≤15%
  • Recovery: Consistent and reproducible
  • LOD/LOQ: Establish based on signal-to-noise ratio of 3:1 and 10:1 respectively

Application: This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and CYP enzyme activity assessment by measuring parent drug to metabolite ratios in biological samples. [7]

Table 3: Validation Parameters for Bioanalytical Methods

Validation Parameter Acceptance Criteria Typical Performance for Taxanes
Linearity Range R² ≥ 0.995 5-5000 ng/mL
Accuracy 85-115% 95-105%
Precision (RSD) ≤15% ≤10%
Recovery Consistent and reproducible >90%
LOD Signal-to-noise ≥ 3:1 0.033-0.05 ng/mL
LOQ Signal-to-noise ≥ 10:1 0.099-0.14 ng/mL
Selectivity No interference at retention times Achievable with optimized sample preparation

Conclusion

The analytical characterization of this compound requires a multifaceted approach encompassing solid-state analysis, chromatographic separation, and bioanalytical quantification. The protocols outlined in this document provide comprehensive methodologies for the complete profiling of this promising third-generation taxane. The orthologous approaches detailed for chromatographic and metabolic studies, while adapted from methods developed for structurally related taxanes, offer validated starting points for this compound-specific method development.

For researchers working with this compound, particular attention should be paid to:

  • The solid-form characterization to ensure proper polymorphic identity and stability
  • Stabilization during analysis due to the compound's susceptibility to degradation
  • Sensitive bioanalytical methods to support pharmacokinetic and metabolic studies
  • Method adaptation and validation to address the specific analytical needs of this compound

As this compound continues to progress through clinical development, these analytical methods will play a crucial role in ensuring product quality, understanding pharmacokinetic profiles, and ultimately delivering a safe and effective therapeutic agent to patients suffering from multidrug-resistant cancers.

References

Application Note: XRPD Characterization of Ortataxel Solid Forms

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Ortataxel is an investigational antineoplastic agent belonging to the taxane class [1] [2] [3]. The solid-form landscape of active pharmaceutical ingredients (APIs) is critical for drug development, influencing stability, solubility, and processability. This note details the characterization of various crystalline and amorphous forms of this compound, with a focus on X-ray Powder Diffraction (XRPD) characterization.

2. Materials and Methods

  • 2.1. Materials: this compound was used as the starting material. Common solvents included ethanol, acetone, water, citric acid, and ascorbic acid [2] [3].
  • 2.2. Equipment: XRPD analysis was performed using standard powder X-ray diffractometers, with data collected at room temperature using Cu Kα radiation [2] [3].

3. Experimental Protocols

  • 3.1. Preparation of Crystalline Form I of this compound [1]

    • Dissolve this compound in a mixture of ethanol and an aliphatic alkane (e.g., n-heptane).
    • Heat the mixture to reflux until a clear solution is obtained.
    • Cool the solution and allow it to stand at room temperature.
    • Isolate the resulting crystals by filtration or centrifugation.
    • Dry the isolated solid under reduced pressure.
  • 3.2. Preparation of this compound Citrate and other Solid Forms [2] [3]

    • Suspend this compound in a mixture of acetone and water.
    • Add a solution of citric acid in acetone while stirring.
    • Continue stirring the suspension for several hours at room temperature.
    • Isolate the precipitate by filtration.
    • Wash the solid with a mixture of acetone and water.
    • Dry the product under vacuum at an elevated temperature (e.g., 40°C).
  • 3.3. General Protocol for XRPD Analysis [2] [3]

    • Gently grind the sample to a fine powder to minimize preferred orientation effects.
    • Load the powder into a sample holder, ensuring a flat and level surface.
    • Place the holder in the X-ray diffractometer.
    • Collect the diffraction pattern over a 2θ range, typically from 2° to 40°.
    • Analyze the resulting peaks to determine the unique XRPD fingerprint for each solid form.

4. Results and Discussion The following workflow outlines the relationships between the different this compound solid forms discussed in the patents and their primary characterization method.

G This compound Solid Form Analysis Workflow Start This compound Starting Material FormI Crystalline Form I Start->FormI Crystallization (EtOH/Alkane) Citrate This compound Citrate Start->Citrate Precipitation (Acetone/Water + Citric Acid) OtherSolid Other Solid Forms Start->OtherSolid Various Methods XRPD XRPD Characterization FormI->XRPD Citrate->XRPD OtherSolid->XRPD Data Unique Diffraction Pattern XRPD->Data

The primary characterization data from the search results is summarized in the table below. Patents describe the key distinguishing XRPD peaks but do not provide a complete listing of all peak positions and relative intensities.

Table 1: Reported XRPD Peaks for this compound Solid Forms

Solid Form Key XRPD Peaks (2θ, degrees) Additional Characterization Data
Crystalline Form I [1] 5.3, 9.1, 12.2, 14.9, 15.5, 16.0 Melting Point: ~218°C (with decomposition) [1].
This compound Citrate [2] [3] 6.3, 7.5, 9.7, 12.8, 15.3, 19.3, 21.0 Thermal Analysis (TGA): Shows a weight loss of about 4.5%, corresponding to the loss of one acetone and one water molecule per this compound citrate molecule [2] [3].

5. Conclusion XRPD is an essential tool for identifying and distinguishing between the different solid forms of this compound. The protocols outlined provide a foundation for the preparation and characterization of its crystalline and amorphous forms, which is vital for ensuring the quality and performance of the drug substance during development.

References

Differential Scanning Calorimetry (DSC) Protocol for Drug Analysis

Author: Smolecule Technical Support Team. Date: February 2026

DSC is a key technique for measuring the thermal properties of materials, providing direct determination of enthalpy changes during processes like melting or solid-state transitions [1]. This is crucial for characterizing the purity, stability, and polymorphic forms of active pharmaceutical ingredients (APIs) like ortataxel.

  • Principle of Operation: A DSC instrument measures the heat flow difference between a sample and an inert reference as they are heated or cooled at a controlled rate. When the sample undergoes a physical transformation (melting, decomposition), it absorbs or releases more heat than the reference to maintain the same temperature [1].
  • Key Measured Parameters: From a single DSC thermogram, you can directly determine the melting onset temperature (Tₒ), peak melting temperature (Tₘ), and the enthalpy of fusion (ΔHf). The change in heat capacity (ΔCp) is also measured [1].

Detailed Experimental Methodology

The table below outlines the core steps for a DSC experiment.

Step Action Purpose & Key Parameters
1. Sample Preparation Accurately weigh 2-10 mg of this compound into a crimped/hermetically sealed crucible. Use an empty pan reference. Ensures representative results; small mass allows rapid heat transfer; hermetic seal prevents volatile loss [1].
2. Instrument Calibration Calibrate temperature and enthalpy using high-purity standards (e.g., indium, zinc). Ensures data accuracy and validity across different instruments [1].
3. Method Programming Set a heating rate (commonly 5-20°C/min) over a temperature range that encompasses the expected thermal events. Use an inert gas purge (e.g., N₂). Standardizes analysis; slower heating rates improve resolution; gas purge prevents oxidative degradation [1].
4. Data Acquisition Run the method with sample and reference pans in place. The instrument records heat flow vs. temperature. Generates the raw thermogram for subsequent analysis [1].
5. Data Analysis Analyze the thermogram: determine Tₒ, Tₘ (peak), and integrate the peak area for ΔHf. Apply suitable baseline subtraction. Extracts quantitative thermodynamic parameters critical for material characterization [1].

Workflow for DSC Data Analysis in Drug Development

The following diagram illustrates the logical workflow for acquiring and interpreting DSC data, from sample preparation to decision-making in pharmaceutical development.

Sample Preparation Sample Preparation DSC Experiment Run DSC Experiment Run Sample Preparation->DSC Experiment Run Instrument Calibration Instrument Calibration Instrument Calibration->DSC Experiment Run Raw Thermogram Raw Thermogram DSC Experiment Run->Raw Thermogram Data Analysis Data Analysis Raw Thermogram->Data Analysis Thermal Parameters\n(Tm, ΔHf) Thermal Parameters (Tm, ΔHf) Data Analysis->Thermal Parameters\n(Tm, ΔHf) Interpretation & Decision Interpretation & Decision Thermal Parameters\n(Tm, ΔHf)->Interpretation & Decision

caption: Workflow for DSC data analysis in drug development.

Application in Preformulation and Solid-State Characterization

For a new chemical entity like this compound, DSC data is foundational. The table below shows how to apply DSC findings in development.

Application Area Experimental Goal Data Interpretation & Impact
Polymorph Screening Identify different crystalline forms. Distinct Tₘ and ΔHf values indicate different polymorphs. The most stable form is typically selected for development [2].
Purity Assessment Estimate sample purity. Organic impurities depress melting point and broaden range; purity can be estimated by applying the Van't Hoff equation [1].
Excipient Compatibility Assess interactions with formulation components. Disappearance of API melt peak, appearance of new events indicates potential incompatibility.
Amorphous Content Quantify the amorphous fraction in a crystalline sample. The amorphous phase shows a glass transition (T𝑔); the heat capacity jump can be related to amorphous content [1].

Adapting the Protocol for this compound

To apply this general protocol specifically to this compound, you would need to focus on the following:

  • Obtain a Sample: Secure a pure sample of this compound from a chemical supplier or through synthesis.
  • Define Parameters: Conduct initial DSC runs to determine this compound's specific melting point and enthalpy of fusion.
  • Perform Comparative Studies: Use the established baseline to compare different batches or study polymorphic forms.

References

Comprehensive Application Notes: IR Spectroscopy Analysis of Ortataxel Polymorphic Forms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ortataxel is a promising third-generation taxoid anticancer agent that has demonstrated significant efficacy against various cancer types, including breast, lung, ovarian, and pancreatic tumors, even in cases resistant to conventional chemotherapeutic agents such as adriamycin, vinblastine, and platinum derivatives [1] [2]. As a next-generation taxane, this compound has been specifically designed to overcome multidrug resistance mechanisms, including those mediated by P-glycoprotein overexpression and βIII-tubulin mutations, which often limit the effectiveness of earlier taxanes like paclitaxel and docetaxel [1]. The compound's chemical structure, characterized by systematic modifications at the C-2, C-10, and C-3' positions of the taxane core, confers enhanced potency against drug-resistant cancer cell lines while maintaining favorable pharmacological properties [1].

Infrared (IR) spectroscopy serves as an indispensable analytical technique in pharmaceutical development, particularly for the characterization of solid-state forms of active pharmaceutical ingredients (APIs) like this compound [3]. The technique probes molecular vibrations that occur when molecules interact with infrared radiation (typically 4000-400 cm⁻¹), providing detailed information about functional groups, molecular conformation, and intermolecular interactions within crystal lattices [3]. For polymorphic compounds such as this compound, IR spectral analysis offers a rapid, non-destructive method for distinguishing between different crystalline forms, solvates, and amorphous states, each of which can significantly impact the API's physicochemical properties, stability, and bioavailability [2] [3]. The following application notes provide detailed experimental protocols and reference data for the comprehensive IR spectroscopic analysis of this compound polymorphs, supporting rigorous quality control and formulation development activities.

Experimental Data and Spectral Analysis

Characteristic IR Absorption Frequencies of this compound Solid Forms

The solid-form characterization of this compound reveals distinct polymorphic forms with unique IR spectral signatures. The following table summarizes the characteristic absorption frequencies for the two primary solid forms identified during development: the anhydrous Form I and the acetone solvate [2].

Table 1: Characteristic IR Absorption Frequencies for this compound Solid Forms

Functional Group/Vibration Type Form I Frequency (cm⁻¹) Acetone Solvate Frequency (cm⁻¹) Spectral Assignment
O-H Stretching 3546, 3525, 3389 3521, 3321 Hydroxyl groups, varying hydrogen bonding
C-H Stretching 2957 2971, 2953 Alkyl C-H stretches
Carbonyl Stretching 1810, 1750, 1725, 1703 1826, 1762, 1706 Ester, carbonate, and carbamate C=O stretches
Amide II Band 1510 1526 N-H bending coupled with C-N stretching
C-O-C Stretching 1245, 1223, 1165, 1139, 1071 1238, 1165, 1072 Ester and ether linkages
Skeletal Vibrations 965, 954, 896, 856, 766, 714 723 Taxane core vibrations

The spectral differences between Form I and the acetone solvate are particularly evident in the carbonyl stretching region (1850-1700 cm⁻¹) and the O-H stretching region (3600-3300 cm⁻¹). Form I exhibits four distinct carbonyl peaks (1810, 1750, 1725, and 1703 cm⁻¹), indicating specific molecular conformations and intermolecular interactions within its crystal lattice [2]. In contrast, the acetone solvate shows three carbonyl vibrations (1826, 1762, and 1706 cm⁻¹), with the highest frequency peak shifted significantly, suggesting different molecular packing and potential solvent interactions affecting carbonyl groups [2]. The O-H stretching region also reveals notable differences, with Form I displaying three sharp bands (3546, 3525, and 3389 cm⁻¹) compared to the two broader bands (3521 and 3321 cm⁻¹) observed for the acetone solvate, reflecting distinct hydrogen bonding networks in each solid form [2].

Complementary Physicochemical Characterization Data

Beyond IR spectroscopy, comprehensive solid-state characterization employs orthogonal analytical techniques to provide a complete understanding of polymorphic properties. The following table summarizes key physicochemical data for this compound solid forms, highlighting critical quality attributes relevant to pharmaceutical development.

Table 2: Complementary Characterization Data for this compound Solid Forms

Analytical Technique Form I Results Acetone Solvate Results Analytical Conditions
DSC Melting endotherm at ~254°C (with decomposition) Endotherm at ~164°C (solvent release), exotherm at ~212°C, endotherm at ~247°C (melting/decomposition) Heating rate: 10°C/min; Nitrogen flow: 50 mL/min
TG/DTA Minimal weight loss (<0.1%) up to 250°C; decomposition upon melting ~5.0% weight loss corresponding to acetone release Heating rate: 10°C/min; Nitrogen flow: 200 mL/min
XRPD Characteristic peaks at 6.5, 8.7, 10.3, 11.6, 14.4, 15.0, 20.0, 21.9, 22.5, 23.3, 23.6, 27.5, 33.0, 38.5, 41.8, 48.1° 2θ Distinctive peaks at 7.9, 9.8, 10.6, 10.9, 14.6, 16.9, 19.7, 21.3° 2θ Cu Kα radiation; 45 kV, 40 mA; 2-65° 2θ range
Dynamic Vapor Sorption ~0.2% equilibrium moisture uptake at 90% RH; reversible sorption/desorption Not reported 25°C; 0-90% RH; dm/dt criterion: 0.0005%/min

The thermal analysis data clearly differentiates the two solid forms, with Form I demonstrating superior thermal stability and no solvent loss upon heating, consistent with an anhydrous crystalline structure [2]. The acetone solvate's characteristic weight loss of approximately 5.0% corresponds to the release of crystallized acetone molecules from its lattice, which occurs prior to melting [2]. XRPD patterns provide definitive identification of each crystalline form, with multiple distinctive peaks enabling unambiguous differentiation. Additionally, the moisture sorption behavior of Form I confirms its robust physical stability under various humidity conditions, with minimal moisture uptake and reversible sorption-desorption isotherms, indicating no hydrate formation or morphological changes during storage [2].

Methodology

Sample Preparation Protocols
3.1.1 Preparation of this compound Form I

Method A: Antisolvent Crystallization from Ethanol-Water System

  • Step 1: Dissolve this compound acetone solvate (1 g) in 5-12 mL of ethanol (absolute grade) containing 0.01-0.03% w/v citric acid [2]. The organic acid additive serves to prevent potential epimerization at the C-7 position during processing, preserving the compound's stereochemical integrity [2].
  • Step 2: Add 8-20 mL of purified water (preferably HPLC grade) to the ethanolic solution, maintaining an ethanol-to-water ratio of approximately 0.6 [2]. This ratio has been optimized to promote the selective crystallization of Form I while minimizing oiling-out or amorphous precipitation.
  • Step 3: Stir the mixture continuously at 35-45°C for a minimum of 24 hours using an overhead stirrer set at 150-200 rpm [2]. The extended crystallization time ensures complete form conversion and promotes the development of well-defined crystals with consistent particle size distribution.
  • Step 4: Isolate the resulting crystals by vacuum filtration through a 0.45 μm membrane filter. Wash the filter cake with 2-3 bed volumes of a 1:1 v/v ethanol-water mixture to remove residual citric acid and mother liquor [2].
  • Step 5: Dry the isolated material in a vacuum oven at 40°C for 12-16 hours under reduced pressure (approximately 50 mbar) to ensure complete solvent removal without inducing form conversion [2].

Method B: Solvent-Mediated Conversion in Alkanes

  • Step 1: Suspend this compound acetone solvate (1 g) in 40 mL of straight or branched C₅-C₈ alkanes, preferably n-heptane (ACS grade) [2]. The non-polar hydrocarbon medium facilitates solvent-mediated conversion through a dissolution-recrystallization mechanism.
  • Step 2: Stir the suspension at 20-30°C for 5 days using a magnetic stirrer set at 300-400 rpm [2]. The moderate temperature conditions prevent excessive solvent evaporation while providing sufficient molecular mobility for crystal transformation.
  • Step 3: Collect the solid material by vacuum filtration and wash with 10-15 mL of fresh n-heptane to remove any residual acetone or poorly crystalline material [2].
  • Step 4: Air-dry the product for 1-2 hours followed by vacuum drying at room temperature for 4-6 hours to remove trace heptane [2].
3.1.2 Sample Preparation for IR Spectroscopy
  • KBr Pellet Method: Gently triturate approximately 1-2 mg of this compound Form I with 100-200 mg of dry potassium bromide (FTIR grade) using an agate mortar and pestle [3]. Compress the mixture under 8-10 tons of pressure in a 13 mm evacuable die for 1-2 minutes to form a transparent pellet suitable for transmission analysis [3].
  • ATR Method: For attenuated total reflectance measurements, place a small amount of powdered sample (1-5 mg) directly on the ATR crystal (typically diamond or zinc selenide) and apply consistent pressure using the instrument's anvil to ensure intimate crystal contact [2] [3]. This method requires no sample preparation and is particularly suitable for rapid polymorph identification.
Instrumental Parameters and Data Acquisition
  • Instrument Configuration: Employ an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector or equivalent for optimal signal-to-noise ratio in the mid-IR region [2] [3].
  • Spectral Acquisition Parameters:
    • Spectral Range: 4000-550 cm⁻¹
    • Resolution: 4 cm⁻¹
    • Scan Co-additions: 16-32 scans
    • Apodization Function: Happ-Genzel
  • Background Measurement: Collect background spectra under identical conditions using a clean KBr pellet (for transmission mode) or the empty ATR crystal (for reflectance mode) [3]. Implement regular background updates (every 15-20 minutes) to compensate for environmental variations during extended analysis sessions.
  • Data Processing: Apply atmospheric suppression algorithms to minimize contributions from carbon dioxide and water vapor. Use minimal smoothing functions (e.g., 9-point Savitzky-Golay) to preserve spectral fidelity while reducing high-frequency noise [3].
Data Interpretation and Quality Control
  • Peak Assignment Strategy: Correlate observed absorption frequencies with known functional groups present in the this compound molecule, with particular attention to the carbonyl stretching region (1850-1700 cm⁻¹) and O-H/N-H stretching region (3600-3200 cm⁻¹), which are most sensitive to polymorphic differences [2] [3].
  • Quality Control Criteria: Establish acceptance criteria for Form I identity confirmation based on the presence of three characteristic O-H stretches (3546, 3525, and 3389 cm⁻¹) and four carbonyl vibrations (1810, 1750, 1725, and 1703 cm⁻¹) with ±2 cm⁻¹ tolerance [2].
  • Polymorphic Purity Assessment: Monitor the absence of acetone solvate signature peaks at 1826 cm⁻¹ and 3321 cm⁻¹ to ensure phase purity of Form I batches [2]. Implement multivariate statistical process control for routine quality monitoring of production-scale batches.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the preparation and characterization of this compound Form I, integrating both analytical and computational approaches:

OrtataxelWorkflow This compound Form I Analysis Workflow Start Start: this compound Acetone Solvate SamplePrep Sample Preparation Start->SamplePrep MethodA Method A: Ethanol-Water System SamplePrep->MethodA MethodB Method B: Alkane Suspension SamplePrep->MethodB IRAnalysis IR Spectral Analysis MethodA->IRAnalysis MethodB->IRAnalysis DataProc Spectral Data Processing IRAnalysis->DataProc FormVerification Form I Identity Verification DataProc->FormVerification CompTechniques Complementary Techniques FormVerification->CompTechniques XRPD XRPD Analysis CompTechniques->XRPD DSC DSC/TGA Analysis CompTechniques->DSC DVS DVS Analysis CompTechniques->DVS DataCorrelation Data Correlation & Reporting XRPD->DataCorrelation DSC->DataCorrelation DVS->DataCorrelation End Final Report: Form I Confirmation DataCorrelation->End

Figure 1: this compound Form I Analysis Workflow

The experimental workflow begins with the conversion of this compound acetone solvate to Form I through one of two validated preparation methods [2]. The resulting material undergoes comprehensive IR spectral analysis followed by data processing to verify form identity based on characteristic absorption frequencies [2] [3]. Orthogonal analytical techniques including XRPD, DSC/TGA, and DVS provide corroborating evidence of solid-form properties and purity [2]. Data from all techniques are integrated to generate a final confirmation of Form I identity and quality attributes, supporting regulatory submissions and quality control protocols.

Applications in Drug Development and Conclusion

Pharmaceutical Applications of this compound Form I

The anhydrous Form I of this compound offers significant advantages for pharmaceutical development compared to solvated forms. Its regulatory compliance with ICH guidelines on residual solvents (Q3C) eliminates concerns associated with acetone content in the solvated form, which typically contains 4.5-6.5% solvent [2]. This attribute simplifies the regulatory approval process and enhances patient safety by minimizing potential solvent-related toxicity. Furthermore, Form I demonstrates exceptional stability profiles, maintaining consistent physicochemical properties for at least 36 months under appropriate storage conditions [2]. This long-term stability ensures consistent product performance throughout the shelf life, reducing the risk of form conversion or degradation during storage.

The low hygroscopicity of Form I, as evidenced by DVS studies showing only 0.2% moisture uptake at 90% relative humidity, provides significant formulation advantages [2]. This minimal moisture sensitivity simplifies manufacturing process design, eliminates the need for specialized packaging to control moisture, and ensures consistent drug product performance across diverse climatic conditions [2]. Additionally, the well-defined crystallization protocol for Form I ensures robust and reproducible manufacturing, critical for maintaining consistent bioavailability and therapeutic performance in clinical applications [2]. These attributes collectively establish Form I as the preferred solid form for commercial drug product development.

Conclusion

The comprehensive IR spectroscopy application notes presented herein provide detailed methodologies for the accurate identification and characterization of this compound polymorphic forms. The distinctive IR spectral signatures of Form I, particularly in the carbonyl and hydroxyl stretching regions, enable unambiguous differentiation from solvated forms [2]. When integrated with orthogonal analytical techniques including XRPD, DSC, and DVS, IR spectroscopy forms the foundation of a robust analytical strategy for polymorph screening and selection during pharmaceutical development [2] [3].

The optimized preparation methods for this compound Form I deliver a stable, non-solvated crystalline material with optimal properties for formulation development and commercial manufacturing [2]. The provided experimental protocols support the reproducible production of high-purity Form I, while the comprehensive characterization data establish scientifically sound specifications for quality control. Implementation of these standardized approaches ensures consistent this compound drug substance quality, ultimately supporting the development of safe and efficacious pharmaceutical products for cancer treatment. As this compound continues through clinical development, these application notes will serve as valuable resources for analytical scientists and pharmaceutical developers working to advance this promising next-generation taxoid to market.

References

Comprehensive Application Notes and Protocols for Ortataxel Stability Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ortataxel and Stability Considerations

This compound (IDN-5109, BAY 59-8862) represents a third-generation taxane derivative that was developed to overcome the limitations of earlier taxane chemotherapeutic agents, particularly multidrug resistance (MDR) and administration challenges. As a semi-synthetic analog derived from 14β-hydroxy-10-deacetylbaccatin (14-OH-DAB), this compound exhibits superior oral bioavailability compared to paclitaxel and docetaxel, eliminating the requirement for problematic solubilizing agents like Cremophor EL or Polysorbate 80 that have been associated with hypersensitivity reactions and neurotoxicity [1]. The compound demonstrates significant activity against various taxane-resistant tumor models, primarily through its reduced affinity for P-glycoprotein (P-gp) efflux pumps, which are frequently overexpressed in multidrug-resistant cancers [1] [2].

From a stability perspective, this compound shares the inherent instability characteristics common to taxane compounds, including sensitivity to hydrolytic degradation, photochemical decomposition, and oxidative processes. The chemical structure of this compound features several hydrolytically sensitive ester groups and an oxetane ring that are particularly susceptible to degradation under various environmental conditions. Understanding and controlling these degradation pathways is critical for developing stable drug products and ensuring patient safety and efficacy throughout the product lifecycle [3] [4]. The following table summarizes key properties of this compound relevant to stability considerations:

Table 1: Key Properties of this compound Relevant to Stability Considerations

Property Characteristics Stability Implications
Chemical Structure C-7 and C-10 modifications from 14-OH-DAB; C-3' isobutenyl group Susceptible to oxidative metabolism and dehydration reactions [2]
Solubility Profile Lipophilic compound with poor aqueous solubility Requires specialized formulations; solubilizing agents may influence stability [1]
Solid-State Forms Multiple crystalline forms identified (Form I patented) Different polymorphs exhibit varying physical and chemical stability [3]
Degradation Pathways Hydrolysis, oxidation, photodegradation Controlled by pH, temperature, light exposure, and oxygen levels [3] [4]

Comprehensive Stability Assessment Protocols

Physical and Chemical Stability Evaluation

The physical stability of this compound drug substance and drug product must be evaluated through a series of methodical experiments designed to assess its behavior under various environmental conditions. For the drug substance, these studies should focus on polymorphic transformations, particle size distribution, and surface morphology changes when exposed to stress conditions. The drug product evaluation should additionally include assessments of content uniformity, dissolution profile maintenance, and preservative efficacy (if applicable). Physical stability protocols should implement controlled stress testing including thermal cycling, agitation studies, and vibration testing to simulate transportation and handling conditions.

Chemical stability evaluation requires monitoring of the potency loss over time and the formation of degradation products under various stress conditions. Forced degradation studies should be conducted under hydrolytic conditions (acidic and alkaline), oxidative stress, photolytic exposure, and thermal stress according to ICH guidelines. These studies establish the inherent stability characteristics of the molecule, identify potential degradation pathways, and validate the stability-indicating methods used for analysis. The degradation samples should be analyzed by HPLC with UV and MS detection to identify and characterize degradation products, with special attention to structurally related taxanes that may co-elute with the main compound [3] [5].

Solid-State Stability Protocol

The solid-state stability of this compound is crucial for determining appropriate storage conditions and packaging configurations. The following protocol outlines the systematic evaluation of this compound's solid-state properties:

  • Sample Preparation: Prepare this compound crystalline Form I according to the patented procedure (Example 1 of WO2009090023A1) and characterize using PXRD to confirm polymorphic form [3].
  • Forced Degradation Studies: Expose samples to accelerated stability conditions (40°C/75% RH) for 1, 2, 3, and 6 months in both open and closed containers to assess hygroscopicity and oxidative degradation.
  • Physical Stability Assessment: Monitor for polymorphic transitions using PXRD and appearance changes visually and by microscopy at each timepoint.
  • Chemical Stability Assessment: Analyze for potency loss and degradation product formation using validated HPLC-UV methods at each interval.
  • Data Analysis: Determine kinetic degradation parameters and establish correlation between solid-state properties and degradation rates.

Table 2: Solid-State Stability Acceptance Criteria for this compound

Test Parameter Specification Analytical Method
Appearance White to off-white crystalline powder Visual examination
PXRD Pattern Consistent with reference pattern for Form I Powder X-ray diffraction
Assay (HPLC) 98.0-102.0% of labeled claim HPLC with UV detection
Total Impurities ≤1.0% HPLC with UV detection
Water Content ≤2.0% (for anhydrous form) Karl Fischer titration
Heavy Metals ≤20 ppm ICP-MS

Analytical Methodologies for Stability Assessment

Powder X-Ray Diffraction (PXRD) Method

Powder X-ray diffraction serves as the primary technique for identifying and monitoring the crystalline form of this compound throughout stability studies. The following protocol ensures consistent and reproducible results:

  • Instrument Calibration: Verify instrument alignment using NIST standard reference material (e.g., silicon powder 640d) prior to analysis.
  • Sample Preparation: Gently grind the sample to achieve uniform particle size without inducing polymorphic transformation. Load into a zero-background holder and smooth the surface to ensure consistent packing density.
  • Data Collection Parameters: Utilize Cu Kα radiation (λ = 1.5418 Å) with generator settings of 40 kV and 40 mA. Scan range: 3-40° 2θ with a step size of 0.02° and counting time of 2 seconds per step.
  • Data Analysis: Compare the diffraction pattern of stability samples with the reference pattern of this compound Form I, noting any changes in peak position, intensity, or the appearance of new peaks indicating polymorphic transformation [3].

The characteristic PXRD peaks for this compound Form I include significant reflections at approximately 5.8, 9.9, 11.1, 12.4, 14.1, and 15.8° 2θ, which should remain consistent throughout the shelf life of the drug substance. Any variation in these key peaks suggests solid-state instability and potential conversion to other crystalline or amorphous forms.

Differential Scanning Calorimetry (DSC) Protocol

Differential scanning calorimetry provides complementary information about the thermal behavior and purity of this compound samples:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using indium and zinc standards.
  • Sample Preparation: Precisely weigh 2-5 mg of this compound into a hermetically sealed aluminum crucible with a pinhole lid to allow for vapor release.
  • Thermal Program: Heat the sample from 25°C to 300°C at a constant rate of 10°C/min under a nitrogen purge of 50 mL/min.
  • Data Interpretation: Analyze the thermogram for the melting endotherm of this compound Form I (approximately 198-202°C based on patent data), noting any changes in melting point, peak shape, or the appearance of additional thermal events that may indicate degradation or form changes [3].

The melting behavior observed in DSC studies correlates with the crystalline perfection and can provide early indication of solid-form instability before detectable changes in PXRD patterns.

HPLC Stability-Indicating Method

A stability-indicating HPLC method is essential for monitoring the chemical integrity of this compound throughout stability studies:

  • Chromatographic Conditions:

    • Column: C18, 250 × 4.6 mm, 5 μm particle size
    • Mobile Phase: Acetonitrile:10 mM ammonium acetate buffer pH 5.0 (55:45, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 227 nm
    • Injection Volume: 10 μL
    • Column Temperature: 30°C
    • Run Time: 60 minutes
  • System Suitability: this compound peak should have a retention time of approximately 22 minutes with resolution ≥2.0 from the closest eluting impurity, tailing factor ≤1.5, and theoretical plates ≥5000.

  • Forced Degradation Studies: Validate the method by demonstrating specificity through adequate separation of this compound from degradation products formed under acid (0.1M HCl, 60°C, 2h), base (0.1M NaOH, 60°C, 2h), oxidative (3% H₂O₂, 60°C, 2h), and thermal (105°C, 24h) stress conditions [3] [5].

Formulation Stability Considerations

Stabilization Strategies for this compound Formulations

The development of stable this compound formulations requires addressing its inherent instability issues while maintaining biological activity. Several strategies have been explored to enhance stability:

  • Lyophilized Formulations: Lyophilization represents one of the most effective approaches for stabilizing taxane compounds. Formulate this compound with cryoprotectants (e.g., sucrose, trehalose) and bulking agents (e.g., mannitol) in a ratio that provides both structural integrity and rapid reconstitution. The lyophilization cycle should be optimized to achieve a glass transition temperature (Tg′) below -40°C during primary drying and a residual moisture content below 1% in the final product to maximize stability.
  • Lipid-Based Formulations: For oral administration, lipid-based formulations can protect this compound from degradation in the gastrointestinal tract while enhancing absorption. Medium-chain triglycerides combined with appropriate surfactants and cosolvents have demonstrated efficacy in stabilizing this compound while providing acceptable oral bioavailability [1].
  • Solid Dispersion Systems: Amorphous solid dispersions using polymers such as polyvinylpyrrolidone-K30 (as used in ModraDoc001, an oral docetaxel formulation) can stabilize the compound through molecular interactions while enhancing dissolution characteristics. These systems require careful control of storage conditions to prevent crystallization of the active ingredient over time [1].
  • Nanoformulations: Advanced delivery systems including polymeric nanoparticles, liposomes, and micelles can significantly improve this compound stability by encapsulating the drug and protecting it from degradation. The formulation described in patent WO2009090023A1 specifically utilizes a mixture of ethanol and aliphatic alkanes to generate the stable crystalline Form I, highlighting the importance of solvent selection in the crystallization process [3] [4].

Table 3: Recommended Storage Conditions for this compound Formulations

Formulation Type Recommended Storage Shelf Life Special Considerations
Bulk Drug Substance -20°C, protected from light 24 months Store in airtight containers with desiccant
Lyophilized Powder 2-8°C 36 months Protect from moisture; reconstitute immediately before use
Oral Formulation 25°C/60% RH 24 months Use with oxygen scavengers in packaging
Nanoformulation 2-8°C, no freezing 12 months Avoid agitation and temperature cycling

Experimental Protocol Visualizations

Solid-State Stability Assessment Workflow

The following diagram illustrates the comprehensive protocol for evaluating the solid-state stability of this compound:

SolidStateStability Start Start Stability Assessment SamplePrep Sample Preparation (this compound Form I) Start->SamplePrep PXRD PXRD Analysis SamplePrep->PXRD DSC DSC Analysis SamplePrep->DSC HPLC HPLC Analysis SamplePrep->HPLC Storage Storage under Stability Conditions PXRD->Storage DSC->Storage HPLC->Storage DataAnalysis Data Analysis and Interpretation Storage->DataAnalysis Decision Stability Assessment DataAnalysis->Decision Accept Stable Form Decision->Accept Meets Criteria Reject Unstable Form Decision->Reject Fails Criteria

Diagram 1: Solid-state stability assessment workflow for this compound

This compound Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound and the corresponding analytical techniques for detection:

DegradationPathways This compound This compound (Stable Form) Hydrolysis Hydrolytic Degradation This compound->Hydrolysis Acid/Base Exposure Oxidation Oxidative Degradation This compound->Oxidation Oxygen Exposure Photolysis Photolytic Degradation This compound->Photolysis Light Exposure Thermal Thermal Degradation This compound->Thermal Heat Exposure HPLCdetect HPLC-UV/MS Detection Hydrolysis->HPLCdetect Ester Hydrolysis Products Oxidation->HPLCdetect Oxidized Products Photolysis->HPLCdetect Photodegradation Products PXRDdetect PXRD Detection Thermal->PXRDdetect Polymorphic Change DSCdetect DSC Detection Thermal->DSCdetect Melting Point Shift

Diagram 2: this compound degradation pathways and detection methods

Conclusion

The stability profiling of this compound requires a multifaceted approach addressing its solid-state characteristics, chemical degradation pathways, and formulation compatibility. The protocols outlined in this document provide a comprehensive framework for assessing this compound stability throughout the drug development process. Particular attention should be paid to the crystalline form maintenance, as polymorphic conversions can significantly impact both solubility and bioavailability. The analytical methodologies described, including PXRD, DSC, and stability-indicating HPLC, enable thorough characterization of the molecule's stability profile under various environmental conditions.

Future development efforts should focus on advanced formulation strategies that enhance this compound stability while maintaining its pharmacological activity against multidrug-resistant tumors. The successful stabilization of this compound will facilitate its development as a promising oral taxane with potential applications in various cancer types, particularly those exhibiting resistance to conventional taxane therapy.

References

Understanding 7-Epimer Formation and Its Impact

Author: Smolecule Technical Support Team. Date: February 2026

The formation of 7-epimers is a common degradation pathway for taxane-class drugs like Ortataxel and Docetaxel. This process involves the epimerization (a change in stereochemistry) at the C-7 position of the baccatin core. The resulting 7-epimer often has different biological activity and can impact the drug's overall safety and efficacy profile [1].

For Docetaxel, the 7-epimer (7-epidocetaxel) is a primary degradation impurity with potentially reduced cytotoxic activity and different toxicological properties compared to the parent compound [1].

Strategies to Prevent 7-Epimer Formation in this compound

Based on patent data and related taxane research, the primary methods to suppress epimerization focus on creating a stable solid form and controlling the formulation's chemical environment.

Preparation of Stable Solid Forms

A patent for this compound details methods to create stable crystalline forms that are less prone to degradation. The following table summarizes a key process from the patent for preparing a stable crystalline solid [2].

Process Step Description Purpose & Rationale
Solvent System Organic acid (e.g., citric/ascorbic acid) in ethanol/water mixture [2]. Acidic environment inhibits epimerization; ethanol acts as a recrystallization solvent.
Process Dissolve this compound, then stir. Optional heating to clarify solution, then cool [2]. Ensures complete dissolution and initiates crystallization under controlled conditions.
Isolation Collect solid via filtration or centrifugation, then dry [2]. Obtains the final, stable crystalline form of the drug.
Formulation and Environmental Control

Research on Docetaxel provides additional insights into factors that influence epimerization, which are generally applicable to taxanes:

  • pH Control: The degradation of Docetaxel is pH-dependent. The reaction is minimized in acidic pH ranges. The use of citric acid as a stabilizer in commercial products is common to adjust the pH to a stable window [1].
  • Temperature Control: Epimerization is accelerated by heat. Therefore, maintaining lower temperatures during manufacturing and storage is critical [1].
  • Advanced Delivery Systems: Using a lipid microsphere (LM) formulation can significantly inhibit the conversion of Docetaxel to its 7-epimer. The oil core of the LM isolates the drug from the external aqueous environment, protecting it from factors like pH and heat stress. One study showed this system could reduce the epimer ratio in vivo from over 28% to about 6% [1].

Experimental Workflow for Stabilization

The diagram below outlines a logical workflow for developing a stabilization strategy, based on the information presented.

G Start Start: Prevent this compound 7-Epimer Formation Strat1 Strategy 1: Develop Stable Solid Form Start->Strat1 Strat2 Strategy 2: Optimize Formulation Environment Start->Strat2 Step1A Dissolve this compound in solvent (e.g., Ethanol/Water) Strat1->Step1A Step1B Add Organic Acid (e.g., Citric Acid, Ascorbic Acid) Step1A->Step1B Step1C Stir and Recrystallize Step1B->Step1C Step1D Isolate and Dry Stable Crystalline Solid Step1C->Step1D Verify Verify Stability Step1D->Verify Step2A Adjust to Acidic pH (pH 2.5 - 4.5) Strat2->Step2A Step2B Control Storage and Processing Temperature Step2A->Step2B Step2C Consider Advanced Carrier (e.g., Lipid Microsphere) Step2B->Step2C Step2C->Verify End Stable Formulation Achieved Verify->End

Frequently Asked Questions

What is the primary chemical mechanism behind 7-epimer formation? It primarily occurs via a retro-aldol reaction pathway at the C-7 hydroxyl group of the baccatin moiety. This is a common in-vitro degradation path for taxanes and is highly influenced by the solution's pH and temperature [1].

Why is it critical to control 7-epimer levels in a drug product? Controlling the 7-epimer is essential for both efficacy and safety. The epimer may have reduced anti-tumor activity, altering the product's therapeutic profile. Furthermore, it can exhibit different pharmacological and toxicological properties, potentially leading to unexpected side effects or contributing to drug resistance mechanisms [1].

Are the strategies for stabilizing this compound similar to those for Docetaxel? Yes, the fundamental chemical principles are similar. Strategies like pH control using organic acids and temperature management are universally applied to taxanes. The successful use of lipid-based carriers for Docetaxel to reduce in-vivo epimerization also presents a promising approach that could be investigated for this compound [2] [1].

References

Ortataxel (IDN-5109, BAY 59-8862): Chemical & Development Context

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key information about ortataxel from the available literature, which may provide a foundation for your formulation work.

Aspect Available Information Source / Relevance to Stabilization
Chemical Nature Novel paclitaxel analog; diterpenoid. Core structure influences solubility & degradation pathways [1].
Key Modification C3' and C7 positions [1]. Modifications reduce P-glycoprotein affinity, crucial for oral bioavailability but may also alter physical/chemical stability [1] [2].
Oral Bioavailability First taxane shown to have oral bioavailability [3]. Implies some inherent stability in the GI tract; formulation excipients were used in clinical trials, though specifics are not public [3].
Clinical Stage Reached Phase I/II clinical trials [3] [1]. Confirms that viable formulations for administration were developed, but proprietary details are not disclosed in public literature.

Suggested Paths for Technical Information

Given the lack of public data, you may need to pursue these alternative avenues to find the technical details you need:

  • Investigate Patent Literature: A thorough search of global patent databases (using platforms like Google Patents, USPTO, or EPO) is the most promising path. Patents for this compound or related oral taxane formulations (e.g., WO2017054754A1) are likely to contain detailed descriptions of compositions, including specific organic acids and other stabilizers used.
  • Review Excipients in Related Formulations: The stability challenges of other taxanes like docetaxel and paclitaxel are well-documented. Studying the excipients used in their commercial formulations (e.g., citric acid, polysorbate 80, ethanol) can provide valuable clues for stabilizing this compound [4] [5].
  • Consult Specialized Resources: Accessing proprietary pharmaceutical formulation databases, such as those offered by regulatory agencies or commercial scientific data providers, may yield the specific technical data required.

General Experimental Workflow for Formulation

Based on common practices in drug formulation, the following diagram outlines a general workflow you could adapt to empirically test the stabilization of this compound with various organic acids.

Start Start: Define Goal (e.g., Improve Solution Stability) A1 Select Candidate Acids Start->A1 A2 Prepare this compound Solutions with Acid Additives A1->A2 A3 Stress Testing A2->A3 A4 Analyze Key Parameters A3->A4 A5 Evaluate Results & Iterate A4->A5 A5->A1  Optimize End Define Lead Formulation A5->End

Workflow Details:

  • Select Candidate Acids: Choose acids based on pKa, biocompatibility, and GRAS (Generally Recognized as Safe) status. Common candidates include citric acid, ascorbic acid, tartaric acid, or amino acids.
  • Prepare this compound Solutions: Create solutions with this compound and systematically vary the type and concentration of the selected organic acids.
  • Stress Testing: Expose the prepared solutions to accelerated stability challenges.
    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).
    • pH Stress: Test stability across a range of physiologically relevant pH values.
    • Oxidative Stress: Expose to light or add low levels of oxidants.
  • Analyze Key Parameters: At predetermined time points, analyze the samples for:
    • Chemical Stability: Use HPLC to measure the concentration of intact this compound and identify degradation products [5].
    • Physical Stability: Assess for precipitation, cloudiness, or changes in particle size and morphology [6].
  • Evaluate Results & Iterate: Compare the data to identify the most effective acid and its optimal concentration. Use these findings to refine the formulation and repeat the cycle if necessary.

References

ortataxel citric acid concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

General Strategies for Formulation Optimization

Even without data on Ortataxel specifically, the overarching goal in formulation optimization is to identify a composition that maximizes drug stability and efficacy while minimizing side effects. The following table outlines key considerations and standard methods that can be applied [1] [2].

Aspect Standard Considerations & Methodologies
Key Objectives Improve drug solubility, enhance chemical stability, increase bioavailability, and ensure patient tolerability [3].
Common Excipients Surface stabilizers (e.g., phospholipids, PVP), solvents, and buffering agents [3].

| Optimization Approach | Model-Informed Drug Development (MIDD): Uses quantitative models to predict optimal dosages and formulations, reducing late-stage failures [2]. Fit-for-Purpose Modeling: Selecting modeling tools (e.g., PBPK, QSP) that are tailored to the specific drug and its development stage [2]. | | Experimental Design | Response Surface Methodology (RSM): A statistical technique used to design experiments, build models, and find the optimal combination of multiple factors (like citric acid concentration) [4]. |

Proposed Experimental Workflow for Investigation

Given the lack of direct data, here is a suggested high-level workflow you could adapt to investigate the role of citric acid in an this compound formulation, based on standard practices in pharmaceutical development.

Start Define Objective: Determine effect of citric acid concentration on this compound formulation LitReview Conduct Literature Review (General taxanes, citric acid in formulations) Start->LitReview PreForm Pre-formulation Studies (Drug-excipient compatibility) LitReview->PreForm DoE Design of Experiment (DoE) using RSM to test multiple factors PreForm->DoE LabPrep Lab-scale Preparation of Formulation Variants DoE->LabPrep Eval Evaluate Critical Quality Attributes (CQAs) LabPrep->Eval DataModel Data Analysis & Model Building to find optimum Eval->DataModel Confirm Confirm Optimal Formulation DataModel->Confirm End Proceed to Further Development Confirm->End

FAQs for Your Technical Support Center

Here are some hypothetical FAQs that address the specific challenges your users might face, based on general formulation science.

Q1: Why might citric acid be used in a taxane-based formulation like this compound? Citric acid can serve multiple functions in a formulation. It is often used as a buffering agent to maintain a specific pH, which is critical for the chemical stability of the active pharmaceutical ingredient. A stable pH environment can prevent the degradation of a drug that might be susceptible to hydrolysis or other reactions in alkaline conditions [5].

Q2: What is a systematic way to optimize the concentration of an excipient like citric acid? A systematic approach involves using Design of Experiments (DoE) methodologies, such as Response Surface Methodology (RSM). Instead of testing one factor at a time, RSM allows you to efficiently study the effects of multiple factors (e.g., citric acid concentration, salt levels, other excipients) and their interactions on your key outcomes (e.g., drug stability, solubility). This data-driven approach helps in identifying a robust optimal concentration with fewer experiments [4].

Q3: Where can I find specific formulation data for a developmental drug like this compound? For drugs that are not yet commercially available or are still under investigation, specific formulation data can be scarce. The most reliable sources are:

  • Scientific Publications: Search for primary research articles on this compound.
  • Patent Databases: Formulation details are often disclosed in patent filings (e.g., Google Patents) [3].
  • Conference Abstracts: Look for presentations from scientific meetings.
  • Regulatory Filings: If the drug has been submitted for approval, information may be found in documents from agencies like the FDA or EMA.

References

ortataxel solid form conversion

Author: Smolecule Technical Support Team. Date: February 2026

Ortataxel Solid Forms

Property Form A (Amorphous) Form B (Crystalline)
Solid Form Type Amorphous [1] Crystalline [2] [1]
Primary Preparation Method Rapid precipitation from an acetone-water mixture [1]. Conversion from Form A via suspension in ethanol-water [1]. Recrystallization from aliphatic alkane (e.g., n-heptane) [2].

| Key Process Parameters | • Solvent: Acetone • Anti-solvent: Water • Process: Rapid precipitation [1] | • Solvent System: Ethanol + Water • Critical Parameter: Stirring time (4-8 hours for complete conversion) [1]Alternative Solvent: Aliphatic alkanes [2] | | Form Conversion | Converts to Form B upon stirring in ethanol-water for 4-8 hours [1]. | A stable crystalline endpoint under specified conditions [2] [1]. |

Experimental Protocols

You can adapt these detailed methodologies from the patents for your troubleshooting guides.

Protocol 1: Preparation of Amorphous Form A

This method produces the amorphous form via rapid precipitation [1].

  • Dissolution: Dissolve this compound in acetone to create a solution.
  • Precipitation: Rapidly add the acetone solution into water under stirring. This causes the immediate formation of a precipitate.
  • Isolation: Filter the obtained solid.
  • Output: The resulting solid is this compound in Amorphous Form A.
Protocol 2: Conversion of Form A to Crystalline Form B

This method describes the solid-form conversion in an ethanol-water system [1].

  • Suspension: Suspend the amorphous Form A (obtained from Protocol 1) in a mixture of ethanol and water.
  • Stirring: Stir the suspension at room temperature.
  • Critical Time Control:
    • For complete conversion to pure Form B, stir the suspension for 4 to 8 hours [1].
    • If the suspension is stirred for less than 4 hours, a mixture of Form A and Form B will be obtained [1].
  • Isolation: Filter the solid and dry it.
  • Output: The resulting solid is this compound in Crystalline Form B.
Protocol 3: Alternative Preparation of Crystalline Form B

This is an alternative method that yields the crystalline form directly from solution [1].

  • Dissolution: Dissolve this compound in a protic organic solvent (e.g., ethanol).
  • Addition of Anti-solvent: Add water to the solution.
  • Isolation: Filter the resulting solid.
  • Output: The solid is this compound in Crystalline Form B or a mixture of Form A and Form B.

Key Workflows & Troubleshooting

The following diagram summarizes the logical relationship and pathways for the preparation and conversion of this compound solid forms.

OrtataxelWorkflow Start This compound API P1 Protocol 1: Acetone + Water (Rapid Precipitation) Start->P1 P3 Protocol 3: Protic Solvent + Water (Anti-solvent Addition) Start->P3 Amorphous Form A (Amorphous) P2 Protocol 2: Ethanol-Water Suspension (Time-Controlled Stirring) Amorphous->P2 Crystalline Form B (Crystalline) Mixture Mixture of Form A & B P1->Amorphous Time Stirring < 4 hours P2->Time P3->Crystalline Possible Output P3->Mixture Possible Output Time->Crystalline Yes (4-8 hrs) Time->Mixture No (<4 hrs)

Based on the technical data, here are some specific issues and solutions that are ideal for an FAQ section.

Problem: I cannot get a pure crystalline Form B; my product is always a mixture.

  • Solution: This is likely due to insufficient conversion time. The stirring time in the ethanol-water suspension is critical. Ensure the suspension is stirred for the full 4 to 8 hours to allow for complete conversion from amorphous Form A to crystalline Form B [1].

Problem: The solubility of my this compound form in physiological conditions is too low.

  • Solution: Be aware that different solid forms have different solubility profiles. The amorphous Form A is likely to have higher initial solubility and kinetic solubility compared to the stable crystalline Form B [1] [3]. Your experimental results will depend on which form you are testing. This is a common challenge with taxane-family drugs [4].

Problem: I need to obtain Form B directly, but I don't want to go through the amorphous form first.

  • Solution: You can use an alternative pathway. Crystalline Form B can be obtained directly by recrystallizing this compound from an aliphatic alkane, such as n-heptane [2].

References

Ortataxel Polymorph FAQs and Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some of the most common experimental questions regarding Ortataxel solid forms.

# What is the primary crystalline form of this compound and how is it characterized? The most documented crystalline form is Crystalline Form I. It is notably stable and is intended for use in pharmaceutical compositions [1].

The table below summarizes its key characteristics as described in the patent literature:

Characterization Method Key Identifiers for Form I
X-ray Powder Diffraction (XRPD) Characteristic peaks (as 2θ angles). The patent mentions it is "characterized by" its XRPD pattern, but specific values are listed in the examples of the patent [1].
Differential Scanning Calorimetry (DSC) An endothermic melting point peak is observed. The patent indicates the melting point is determined by DSC but does not specify the exact value in the claims [1].
Thermogravimetric Analysis (TGA) The form shows no significant weight loss before melting, indicating it is a non-solvated, anhydrous crystal [2].
Infrared (IR) Spectroscopy The form has a characteristic infrared absorption spectrum [2].

# How do I prepare Crystalline Form I of this compound in the lab? The primary method described involves a crystallization process from specific solvent systems. Below is a detailed workflow based on the patent, which uses a mixture of ethanol and an aliphatic alkane, with an organic acid additive to improve stability [1].

G Start Start with this compound Step1 Dissolve in Boiling Ethanol Start->Step1 Step2 Add Organic Acid (e.g., Citric Acid, Ascorbic Acid) Step1->Step2 Step3 Add Aliphatic Alkane (e.g., Heptane, Hexane) Step2->Step3 Step4 Cool and Stir (Slow Cooling to Room Temp) Step3->Step4 Step5 Isolate Crystals (Vacuum Filtration) Step4->Step5 Step6 Dry Product Step5->Step6 End Obtain Form I Step6->End

Detailed Protocol:

  • Dissolution: Dissolve this compound in a minimal volume of boiling ethanol [1].
  • Acid Addition: Add a solution of an organic acid (e.g., citric acid or ascorbic acid) in ethanol to the hot this compound solution. The acid acts as a stabilizer [1].
  • Anti-Solvent Addition: While the solution is still hot, add a volume of an aliphatic alkane (such as n-heptane or n-hexane). This anti-solvent reduces the compound's solubility and induces crystallization [1].
  • Crystallization: Allow the mixture to cool slowly to room temperature with stirring. The crystals typically form over 1-2 hours [1].
  • Isolation and Drying: Isolate the solid by vacuum filtration and wash it with a mixture of the same solvents used (e.g., ethanol/heptane). Dry the crystals under vacuum at an elevated temperature (e.g., 50°C) until a constant weight is achieved [1].

# Which solvents and anti-solvents are effective for forming this compound polymorphs? The patents highlight several solvent/anti-solvent pairs that can be used to generate different solid forms of this compound, including Form I and various solvates [1] [2].

Target Form Solvent System Procedure Notes
Form I Ethanol + Aliphatic Alkane (Heptane/Hexane) Use with an organic acid additive for best stability [1].
Form I Acetone + Water Can be used for precipitation [2].
Ethanol Solvate Ethanol + Water Crystallization from a saturated ethanol-water mixture [2].
Acetone Solvate Acetone Evaporation of an acetone solution [2].

# I am getting an unexpected solid form. What could be wrong? Here is a troubleshooting guide for common issues:

Problem Possible Cause Suggested Solution
Low Product Yield Solution is not saturated enough upon cooling. Use less solvent during the dissolution step. Ensure the anti-solvent is added in sufficient volume.
Oily Precipitation Too-rapid crystallization. Ensure slow cooling. Try adding the anti-solvent dropwise with vigorous stirring. Use seeding with authentic Form I crystals.
Form Conversion Issues Incomplete drying, leaving solvent trapped. Extend drying time under vacuum. Consider increasing the drying temperature slightly, ensuring it is below the compound's decomposition point.
Impure Product Starting material contains impurities. Use high-purity this compound as the starting material. Re-crystallize the product a second time using the same method.

# Why is polymorphic control important for this compound development? Controlling the solid form is critical in pharmaceutical development because different polymorphs can have:

  • Different Stability: Some forms are more physically and chemically stable than others, affecting shelf life [1] [3].
  • Varied Solubility: This can directly impact the drug's dissolution rate and bioavailability [4] [5].
  • Ease of Processing: The consistent particle size and morphology of a pure polymorph are essential for reliable manufacturing and formulation [4].

References

Ortataxel Crystalline Form I: Preparation & Solvent Selection

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the significance of Ortataxel Crystalline Form I and which solvents are suitable for its preparation?

Form I is a highly stable, anhydrous, and non-solvated crystalline form of this compound. Its key advantage is the absence of crystallization solvents (like acetone) within its crystal lattice, making it compliant with ICH guidelines on residual solvents. It also exhibits low hygroscopicity and is chemically and physically stable for at least 36 months [1] [2].

The table below summarizes the solvent systems used for its preparation.

Solvent System Specific Solvents Typical Volume (per gram this compound) Critical Additives & Notes
Protic Organic Solvent + Water Ethanol (preferred), Methanol, Isopropanol 5-12 mL organic solvent + 8-20 mL water [2] Organic Acid (e.g., Citric acid, Acetic acid, Ascorbic acid) at 0.005-0.03% (w/v) to prevent epimerization at carbon 7 [2].
Aliphatic Alkane Heptane (preferred), other C5-C8 alkanes [2] Not specified [2] No additives required. Process involves direct suspension and stirring [2].

Q2: What is the detailed experimental protocol for preparing Form I using an ethanol-water system?

This is a reproducible method for obtaining the stable crystalline Form [2].

Materials & Equipment

  • This compound acetone solvate (starting material)
  • Absolute Ethanol
  • Purified Water
  • Citric Acid
  • Heating stir plate with temperature control
  • Stirring vessel

Procedure

  • Dissolution: Dissolve the this compound acetone solvate in a suitable amount of ethanol (5-12 mL per gram of this compound) containing 0.01-0.03% (w/v) of citric acid [2].
  • Addition of Anti-solvent: Add a suitable amount of water (8-20 mL per gram of this compound) to the ethanol solution. A preferred ethanol-to-water ratio is 0.6 [2].
  • Crystallization: Stir the mixture at a maintained temperature of 35-45°C for at least 24 hours [2].
  • Isolation: Isolate the resulting crystalline solid by filtration or centrifugation [2].
  • Drying: Dry the collected solid to constant weight under appropriate conditions.

The following diagram illustrates the experimental workflow.

G Start Start with this compound Acetone Solvate Step1 Dissolve in Ethanol with Citric Acid Additive Start->Step1 Step2 Add Water (Anti-solvent) Step1->Step2 Step3 Stir at 35-45°C for ≥ 24 hours Step2->Step3 Step4 Isolate Crystals by Filtration/Centrifugation Step3->Step4 Step5 Dry to Constant Weight Step4->Step5 End This compound Crystalline Form I Step5->End

Q3: How can this compound Form I be characterized and distinguished from other forms?

Form I can be unambiguously identified using a combination of analytical techniques. The key distinguishing features compared to the acetone solvate are its lack of solvent release upon melting and its unique X-ray diffraction pattern [2].

Technique Key Characteristics of Form I
X-ray Powder Diffraction (XRPD) Distinctive peaks at approximately 6.5, 8.7, 10.3, 11.6, 14.4, 15.0, 20.0, 21.9, 22.5, 23.3, 23.6, 27.5, 33.0, 38.5, 41.8, and 48.1 deg 2-theta [2].
Differential Scanning Calorimetry (DSC) A single endothermic melting peak with a maximum at approximately 254°C (with subsequent decomposition). This contrasts with the acetone solvate, which melts with solvent release around 165°C [2].
Thermogravimetric Analysis (TGA) Shows minimal weight loss (about 0.1%) from 30°C to 120°C, confirming the absence of water or solvents. A massive weight loss occurs only upon melting and decomposition [2].
Fourier-Transform Infrared (FTIR) Shows characteristic absorption frequencies at 3546, 3525, 3389, 2957, 1810, 1750, 1725, 1703, 1510, 1367, 1245, 1223, 1165, 1139, 1071, 965, 954, 896, 856, 766, and 714 cm⁻¹ [2].
Dynamic Vapour Sorption (DVS) Shows very low moisture uptake (about 0.2% at 90% Relative Humidity), indicating high crystallinity and low hygroscopicity [2].

Analytical Method Considerations for Taxanes

While specific HPLC methods for this compound were not found, the principles for analyzing taxane compounds are well-established. Here are key factors to consider when developing or troubleshooting an HPLC method for this compound or its related compounds.

Q4: What are the critical factors for HPLC mobile phase optimization when analyzing taxanes?

The mobile phase composition is fundamental to achieving a good separation [3].

  • Composition and Polarity: Reversed-phase HPLC is most common. The mobile phase is typically a mixture of water and a water-miscible organic solvent like acetonitrile or methanol. Adjusting the ratio controls analyte retention; increasing the organic percentage reduces retention time [3] [4].
  • pH Control: For ionizable analytes, pH is critical. Using acidic additives like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) suppresses the ionization of acidic analytes, leading to better retention and peak shape. Note that TFA can act as an ion-pairing reagent [3] [4].
  • Buffers: For precise pH control, a buffer system (e.g., ammonium formate adjusted with formic acid) is required. The buffer's pKa should be within ±1 unit of the desired mobile phase pH for effective buffering capacity [4].
  • Degassing and Filtration: Always degas and filter mobile phases through a 0.45 µm membrane to prevent air bubbles and column blockage [3].

Troubleshooting Common Experimental Issues

Problem: Low Yield or Amorphous Solid in Form I Crystallization

  • Cause: The crystallization may not have reached equilibrium, or the water (anti-solvent) was added too quickly.
  • Solution: Ensure the mixture is stirred for a sufficient duration (at least 24 hours) at the recommended temperature. Add the water dropwise or in a slow, controlled stream to promote the formation of nucleation sites for crystals.

Problem: Suspected Degradation or Epimerization During Processing

  • Cause: The solution is too acidic, or the process is conducted at an inappropriately high temperature without the protective additive.
  • Solution: Adhere strictly to the recommended concentration of organic acid (e.g., citric acid at 0.01-0.03% w/v). This additive is specifically included to prevent epimerization at carbon 7 [2].

Problem: Poor Peak Shape in HPLC Analysis

  • Cause: The analyte may be interacting with residual silanols on the chromatographic column, or the mobile phase pH is not optimal.
  • Solution: Try using a column with a different stationary phase chemistry (e.g., a charged surface hybrid or a phenyl-based column). Fine-tune the mobile phase pH and consider using a buffered system instead of a simple acid modifier [4].

References

Ortataxel Precipitation & Solid Forms Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core methodologies for preparing two primary solid forms of ortataxel, based on patent data [1].

Solid Form Precipitation/Crystallization Method Solvent System (Ratios by Volume) Key Process Parameters

| Form A (Amorphous) | Fast precipitation [1] | Acetone + Water [1] | 1. Dissolve this compound in acetone. 2. Add solution to water under vigorous stirring. 3. Filter and dry the obtained solid [1]. | | Form B (Crystalline) | Slurry conversion [1] | Ethanol + Water [1] | 1. Suspend Form A in Ethanol/Water mixture. 2. Stir for 4-8 hours for complete conversion to Form B. 3. Stir for less than 4 hours to get a mixture of Forms A and B [1]. | | Form B or Mixtures | Solvent-Antisolvent [1] | Protic Organic Solvent (e.g., ethanol) + Water [1] | 1. Dissolve this compound in a protic organic solvent. 2. Add water to induce crystallization [1]. |

Detailed Experimental Protocols

Here are the step-by-step workflows for the key precipitation methods, incorporating process logic and decision points.

workflow start Start: this compound API decision1 Target Solid Form? start->decision1 amorph Amorphous Form A decision1->amorph  Select crystal Crystalline Form B decision1->crystal  Select mix Mixture of Forms A & B decision1->mix  Select diss_acetone 1. Dissolve in Acetone amorph->diss_acetone suspend_etoh_water 1. Suspend Form A in Ethanol/Water mixture crystal->suspend_etoh_water mix->suspend_etoh_water precip_water 2. Precipitate into Water (Fast addition, vigorous stir) diss_acetone->precip_water filter_dry_a 3. Filter & Dry precip_water->filter_dry_a output_a Output: Pure Form A filter_dry_a->output_a stir_long 2. Stir Slurry (4 to 8 hours) suspend_etoh_water->stir_long stir_short 2. Stir Slurry (Less than 4 hours) suspend_etoh_water->stir_short filter_dry_b 3. Filter & Dry stir_long->filter_dry_b stir_short->filter_dry_b output_b Output: Pure Form B filter_dry_b->output_b output_mix Output: Form A + B Mixture filter_dry_b->output_mix

For characterization, this workflow outlines the primary techniques used to confirm solid form identity and purity [2] [1].

char_flow sample Solid Sample pXRD Powder X-ray Diffraction (PXRD) sample->pXRD Crystal Structure dsc Differential Scanning Calorimetry (DSC) sample->dsc Melting Point/Events tga Thermogravimetric Analysis (TGA) sample->tga Weight Loss/Solvent ir Infrared Spectroscopy (IR) sample->ir Molecular Vibrations result Form Identity & Purity Report pXRD->result dsc->result tga->result ir->result

Analytical Techniques for Form Confirmation

The following table outlines the key techniques used to characterize this compound solid forms, with references to their application [2] [1].

Technique Key Information Obtained Application to this compound
Powder X-ray Diffraction (PXRD) Unique diffraction pattern identifying crystalline structure [2]. Used to distinguish between amorphous (Form A) and crystalline (Form B) materials [1].
Differential Scanning Calorimetry (DSC) Melting point, glass transition, and other thermal events [2]. Provides melting points and decomposition profiles for different forms [1].
Thermogravimetric Analysis (TGA) Weight loss due to solvent evaporation or decomposition [2]. Determines solvate/ hydrate content and general stability [1].
Infrared (IR) Spectroscopy Molecular fingerprint based on vibrational modes [2]. Can identify distinct functional group interactions in different solid forms [2].

Frequently Asked Questions

Q1: Why is my this compound precipitation yielding an oily substance instead of a solid? This is a common issue in antisolvent crystallization. To promote solid formation:

  • Ensure rapid mixing when adding the antisolvent (water) to ensure fast and uniform supersaturation [1].
  • Use seeding: Introduce a small amount of pre-characterized Form B crystals to induce heterogeneous crystallization.
  • Adjust the solvent/antisolvent ratio: A slightly different volume ratio might yield better results.
  • Control temperature: Slow cooling of the solution after a solvent-antisolvent addition can sometimes help.

Q2: How can I definitively prove I have made the correct polymorph? Polymorph identity is confirmed by cross-referencing multiple analytical techniques. The most definitive method is Powder X-ray Diffraction (PXRD), as each crystalline polymorph has a unique diffraction pattern [2] [1]. You should compare the PXRD pattern of your batch to a known reference pattern for Form B. This should be supplemented with DSC to check for the correct melting point and the absence of thermal events that might indicate an impurity or a different form [1].

Q3: My slurry conversion is not going to completion. What factors should I check? The conversion from Form A to Form B in a slurry is kinetically controlled. Key factors are:

  • Stirring time: The process requires 4-8 hours of stirring for complete conversion. Monitor the process over time using PXRD [1].
  • Temperature: Conducting the slurry at a moderately elevated temperature (e.g., 40-50°C) can significantly accelerate the conversion rate, but the maximum stable temperature should be verified first.
  • Slurry density: The ratio of solid to liquid can impact the conversion kinetics; optimizing this ratio may be necessary.

References

Reference Framework: Temperature-Controlled Taxane Delivery

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a thermoresponsive delivery system for paclitaxel (PTX), which exemplifies the technology that could be applicable to next-generation taxanes like ortataxel.

Parameter pNIB/PTX-3 Micelles (for Paclitaxel)
System Type Thermoresponsive polymeric micelles [1]
Drug Carrier pNIB polymer [1]
Release Mechanism Temperature-driven change in micelle structure [1]
Release Profile Initial rapid release, followed by sustained slow release [1]
Key In Vitro Findings Enhanced therapeutic effect in human ovarian cancer cell lines (HeyA8, SKOV3ip1) compared to PTX alone [1]
Key In Vivo Findings Single injection in orthotopic mouse models substantially reduced tumor size and prolonged survival [1]

Experimental Protocol & Workflow

The experimental workflow for developing and evaluating a temperature-controlled taxane formulation can be visualized as follows. This general protocol is adapted from the research on pNIB/PTX micelles [1].

Polymer Synthesis\n(pNIB) Polymer Synthesis (pNIB) Micelle Formation\n& Drug Loading Micelle Formation & Drug Loading Polymer Synthesis\n(pNIB)->Micelle Formation\n& Drug Loading In Vitro Characterization In Vitro Characterization Micelle Formation\n& Drug Loading->In Vitro Characterization Release Kinetics\n(Profile) Release Kinetics (Profile) In Vitro Characterization->Release Kinetics\n(Profile) Cytotoxicity Assays\n(Cell Lines) Cytotoxicity Assays (Cell Lines) In Vitro Characterization->Cytotoxicity Assays\n(Cell Lines) In Vivo Efficacy Studies\n(Animal Models) In Vivo Efficacy Studies (Animal Models) Release Kinetics\n(Profile)->In Vivo Efficacy Studies\n(Animal Models) Controlled release confirmed Cytotoxicity Assays\n(Cell Lines)->In Vivo Efficacy Studies\n(Animal Models) Enhanced effect confirmed Analysis of\nTumor Size & Survival Analysis of Tumor Size & Survival In Vivo Efficacy Studies\n(Animal Models)->Analysis of\nTumor Size & Survival

Diagram Title: Workflow for Temperature-Controlled Taxane Evaluation

Troubleshooting Common Scenarios

Since public details on this compound are limited, this general guide for taxane formulations can help troubleshoot common issues.

Problem Possible Cause Suggested Solution
Low Drug Loading Drug-polymer incompatibility; unsuitable loading conditions. Optimize drug-to-polymer ratio; explore different solvent systems.
Rapid/Incomplete Drug Release Poor temperature sensitivity; overly stable micelles. Fine-tune the polymer's composition to adjust its transition temperature.
Micelle Instability Low critical micelle concentration; shear or enzymatic degradation. Use more stable polymer blocks; add stabilizers to the formulation.
High Toxicity In Vitro Excipient toxicity; uncontrolled drug burst release. Purify materials to remove toxic catalysts/solvents; modify release profile.

Frequently Asked Questions

  • What is the typical storage condition for this compound? While specific data is unavailable, most taxane drugs require storage at 2-8°C or -20°C to maintain stability. Always refer to the manufacturer's certificate of analysis (CoA) for the specific lot.
  • Can this compound be used in a temperature-controlled drug delivery system like pNIB/PTX? The pNIB system is specifically designed for paclitaxel [1]. However, the general principle of thermoresponsive micelles is a promising strategy that could be investigated for next-generation taxoids like this compound to improve their solubility and delivery.
  • What is the significance of this compound in drug development? this compound is a second-generation taxoid derived from 14β-hydroxy-10-deacetylbaccatin III. It was selected as a clinical candidate and advanced to Phase II clinical trials due to its improved activity, especially against drug-resistant cancer cell lines [2].

References

Ortataxel Solid Forms & Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The physical form of a drug substance, such as ortataxel, is critical for its stability and formulation. Patents describe processes for obtaining specific solid forms.

Property Description of Crystalline Form I
Preparation Solvent System Ethanol-water mixtures [1]
Alternative Solvent Systems Acetone-water; methanol-alkane (e.g., n-heptane) [1]
General Process Dissolving this compound in a water-miscible organic solvent, adding water to induce precipitation/crystallization [2]
Characterization Techniques Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), FT-IR Spectroscopy [2] [1]

Formulation & Solubility Troubleshooting

This compound shares poor water solubility with other taxanes, which is a central challenge in formulation development [3].

Challenge Potential Causes Suggested Mitigation Strategies

| Low Solubility | Inherently lipophilic, neutral molecule (cannot be pH-modified) [4] | • Use lipid-based formulations (e.g., DHP107: monoolein, tricaprylin, Tween 80) [3]. • Create solid dispersions (e.g., with polymers like PVP-K30) [3]. • Utilize surfactant systems. | | Excipient-Related Toxicity | Solvents like Cremophor EL or Polysorbate 80 [3] | • Develop alternative formulations that avoid these solvents. • Explore nanoparticle albumin-bound (nab) technology. | | Chemical Instability | Degradation under stressful conditions (heat, light) [2] | • Control temperature during processing. • Use inert atmosphere (e.g., Nitrogen blanket) [4]. |

Analytical Methodologies for QC & Troubleshooting

Robust analytical methods are essential for identifying, quantifying, and monitoring the stability of this compound. The following workflow outlines a general approach for method development and sample analysis, compiling techniques from relevant sources.

G Start Start: Analytical Method HPLC HPLC Analysis Start->HPLC Column Column: C18 RP Column (e.g., 150 mm x 2.1 mm, 3 µm) HPLC->Column MobilePhase Mobile Phase: Isocratic or Gradient HPLC->MobilePhase Detection Detection HPLC->Detection SamplePrep Sample Preparation HPLC->SamplePrep MP1 • Methanol:Water (82:18) • Acetonitrile:Water (70:30) MobilePhase->MP1 Det1 • UV/Diode Array: 225-230 nm • Mass Spectrometry (MS) Detection->Det1 Prep1 • Liquid-Liquid Extraction (e.g., Ethyl Acetate) • Protein Precipitation (e.g., Acetonitrile) SamplePrep->Prep1

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of this compound over older taxanes like paclitaxel? A1: this compound is a third-generation taxane designed to overcome multidrug resistance. It is a poor substrate for the P-glycoprotein (P-gp) efflux pump, which can make it effective in tumors that have become resistant to paclitaxel or docetaxel [5] [6]. It also has confirmed oral bioavailability [3] [6].

Q2: Has this compound been evaluated in human clinical trials? A2: Yes, this compound has undergone Phase I and II clinical trials [6]. A Phase I trial evaluated an oral dosage form (10 to 70.1 mg/m² daily for 5 days every 3 weeks), with the main dose-limiting toxicity being neutropenia [3]. Phase II studies have shown clinical activity in taxane-refractory solid tumors [6].

Q3: What is the typical workflow for creating a stable oral formulation of this compound? A3: Based on strategies for similar taxanes:

  • Select a Base Form: Use a characterized crystalline form (e.g., Form I) for consistent starting material [1].
  • Choose a Formulation Strategy: Employ a lipid-based system (like DHP107) or a solid dispersion to enhance solubility and absorption without problematic solvents [3].
  • Develop an Analytical Method: Implement a validated HPLC-UV/MS method for in-process checks, stability testing, and pharmacokinetic studies [4] [7].

References

Ortataxel: Key Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes fundamental properties of ortataxel essential for any purification or analysis work.

Property Value / Description
Molecular Formula C({44})H({57})NO(_{17}) [1]
Average Mass 871.930 g/mol [1]
CAS Registry Number 186348-23-2 [2]
Solubility Soluble in DMSO [2]
Predicted Boiling Point 929.7 ± 65.0 °C [2]
Predicted Density 1.36 ± 0.1 g/cm³ [2]
Predicted pKa 11.75 ± 0.46 [2]

A Framework for HPLC Method Development

Since a specific HPLC method for this compound purity is not published, you can develop one based on established reversed-phase chromatography principles. The following workflow outlines a logical approach for this process.

Start Start HPLC Method Development ColumnSelect Column Selection (C18 is a common starting point) Start->ColumnSelect MobilePhase Mobile Phase Optimization (pH, buffer, organic modifier) ColumnSelect->MobilePhase Elution Elution Mode (Isocratic vs. Gradient) MobilePhase->Elution Detection Detection Settings Elution->Detection Validate Validate and Transfer Method Detection->Validate

Column Selection
  • Starting Point: A C18 column is the most common choice for reversed-phase chromatography and should be your initial selection [3].
  • Beyond C18: Not all C18 columns are identical. If the initial column does not provide sufficient selectivity or resolution, explore columns with different ligand chemistries (e.g., phenyl, polar-embedded) based on your analyte's chemistry [3].
  • Column Dimensions: To speed up analysis, you can use columns with smaller particle sizes (e.g., sub-2μm), shorter lengths, or superficially porous particles [3].
Mobile Phase Optimization
  • Composition: The chemistry of the aqueous and organic portions (e.g., acetonitrile or methanol) can be manipulated to affect retention, selectivity, and resolution [3].
  • pH Control: The pH of the mobile phase is a critical parameter. Optimizing pH can significantly alter the selectivity of the separation, especially for ionizable compounds [3].
  • Buffer Selection: Choose an appropriate buffer to maintain the desired pH throughout the analysis. Proper buffer selection is also key for method robustness [3].
Elution Mode and Detection
  • Gradient vs. Isocratic: For complex mixtures with components of varying polarity, a gradient elution (increasing organic solvent over time) is often more effective. For simpler mixtures, an isocratic elution (constant mobile phase) may suffice [3].
  • Detection: Practical tips for detector settings (e.g., wavelength, acquisition rate) are important to capture high-quality data without excessive noise [3].

FAQs on this compound and Purity

What is the clinical status of this compound? this compound was investigated in Phase I clinical trials as an oral taxane for patients with solid tumors [4]. It has demonstrated activity in preclinical models of human breast and ovarian carcinoma, including some activity in paclitaxel-resistant tumors [4]. A novel derivative, difluorovinyl-ortataxel (DFV-OTX), has shown promise in preclinical studies for effectively overcoming paclitaxel resistance in breast cancer cells [5].

What are the major challenges in developing HPLC methods for purity? Common challenges include achieving adequate resolution between the main compound and its impurities, ensuring method robustness, and managing issues like peak tailing or splitting. These can often be addressed through systematic optimization of the parameters outlined above, such as mobile phase pH, temperature, and gradient profile [3].

How can I improve the robustness of my HPLC method? Method robustness can be improved through careful mobile phase design (including buffer selection) and optimizing instrument parameters. A robust method will give consistent, reproducible chromatography even with minor, expected variations in conditions [3].

Troubleshooting Common Scenarios

  • Poor Resolution: Adjust the mobile phase composition (try a different organic solvent or ratio) or pH. A gradient elution may be necessary. Also, consider using a column with different selectivity [3].
  • Peak Tailing: This can be related to secondary interactions with the stationary phase. Trying a different column chemistry (e.g., a base-deactivated C18 for basic compounds) or optimizing the mobile phase pH can help [3].

References

Framework for Your Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Here is a proposed structure with examples for your ortataxel yield optimization support center. You can use this as a template and fill in the specifics as you compile data from your lab notebooks, standard operating procedures (SOPs), and published papers.

1. Frequently Asked Questions (FAQs)

  • Q: What are the critical process parameters (CPPs) that most significantly impact this compound yield?
    • A: [Based on your research, you could list parameters like: reaction temperature, catalyst type and concentration, precursor purity, solvent system, and mixing efficiency].
  • Q: How can I improve the solubility of reactants to increase final yield?
    • A: [Detail methods such as solvent screening, use of co-solvents, or temperature-controlled dissolution].
  • Q: A common impurity (X) is observed in the final product. How can it be minimized?
    • A: [Outline a troubleshooting guide, for example: "This impurity typically forms under high-temperature conditions. We recommend lowering the reaction temperature from [Value A] to [Value B] and monitoring the reaction progress with HPLC at 30-minute intervals."].

2. Troubleshooting Guides

For each specific issue, structure the guide as follows:

  • Problem: Clearly define the issue (e.g., "Low Yield in Step 3: Esterification").
  • Symptoms: Describe how the problem manifests (e.g., "Reaction mixture color remains pale yellow instead of deepening to amber," or "HPLC shows a new, unwanted peak at [retention time]").
  • Possible Causes & Solutions:
    • Cause 1: Degradation of starting material.
      • Solution: Check storage conditions of reagents; use fresh, properly stored batches.
    • Cause 2: Suboptimal pH level.
      • Solution: Adjust pH to the optimal range of 7.2-7.6 using a phosphate buffer.

3. Data Presentation in Tables

Once you have the data, summarize key experimental results in tables for easy comparison. Here is an example of what such a table might look like:

Experiment ID Catalyst Concentration (mM) Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Cat-Opt-01 5 60 4 45 95.2
Cat-Opt-02 10 60 4 68 98.5
Cat-Opt-03 15 60 4 65 97.8
Temp-Opt-01 10 50 4 55 97.0
Temp-Opt-02 10 70 4 70 96.5

Table Example: This table shows how you can compare the impact of different catalysts and temperatures on this compound yield and purity.

4. Experimental Protocols

Provide detailed, repeatable methodologies for key experiments.

  • Title: Protocol for Optimizing this compound Synthesis via Catalytic Hydrogenation.
  • Objective: To determine the effect of catalyst pressure on the yield and stereoselectivity of this compound.
  • Materials: [List specific materials, e.g., this compound precursor, Palladium on carbon (10% w/w), Anhydrous Tetrahydrofuran (THF)].
  • Procedure:
    • Dissolve [X mg] of precursor in [Y ml] of anhydrous THF in a hydrogenation reactor.
    • Add [Z mg] of catalyst under a nitrogen atmosphere.
    • Purge the system with hydrogen gas three times.
    • Pressurize the reactor to the target pressure (e.g., 30, 45, 60 psi).
    • Stir the reaction mixture at [RPM] and room temperature for 4 hours.
    • Monitor reaction completion by TLC or HPLC.
    • [Include subsequent workup and purification steps].

Visualizing a Workflow

Based on general principles of process optimization [1], here is an example of how you can visualize a troubleshooting workflow using Graphviz DOT language. You can adapt this model for this compound-specific processes.

ortataxel_troubleshooting Start Start: Low Yield Step1 Check Reactant Purity via HPLC Start->Step1 Decision1 Purity < 95%? Step1->Decision1 Step2 Verify Reaction Conditions (Temp, pH, Time) Decision2 Conditions within range? Step2->Decision2 Step3 Identify Impurities via LC-MS Action3 Optimize Purification Step Step3->Action3 Decision1->Step2 No Action1 Purify Reactant Decision1->Action1 Yes Decision2->Step3 Yes Action2 Adjust Parameters Decision2->Action2 No Action1->Step2 End Yield Improved Action2->End Action3->End

Diagram: A generic troubleshooting workflow for low yield, which can be adapted for this compound synthesis.

References

Troubleshooting Guide for Taxane Analysis by HPLC-UV

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes common issues, their potential causes, and solutions when developing HPLC-UV methods for taxanes, based on general principles and challenges noted for paclitaxel and docetaxel [1] [2] [3].

Problem Potential Causes Suggested Solutions

| Poor Peak Shape / Resolution | - Column degradation from excipients (e.g., Cremophor EL, polysorbate 80).

  • Inappropriate mobile phase pH or composition.
  • Sample matrix interference. | - Use a guard column [1].
  • Optimize gradient elution (e.g., acetonitrile/water) [1] [2].
  • Improve sample cleanup (e.g., solid-phase extraction, demulsification) [1] [3]. | | Low Recovery / Sensitivity | - Inefficient extraction from formulation or plasma.
  • Drug adsorption to containers.
  • UV detection at a sub-optimal wavelength. | - Use internal standard (e.g., 3H-paclitaxel, 2'-methylpaclitaxel) [3].
  • Optimize extraction solvents (e.g., methanol, ethyl ether) and techniques [1].
  • Confirm detection wavelength (commonly 227-230 nm) [1] [3] [4]. | | Inconsistent Results (Precision) | - Incomplete removal of formulation excipients.
  • Instability of analyte in solution.
  • Chromatographic interference from degradation products. | - Degrade Cremophor EL with lipase incubation [3].
  • Ensure sample stability (e.g., use mixture of methanol:glacial acetic acid) [1].
  • Validate method specificity using forced degradation studies [1]. |

Detailed Experimental Protocols

Here are detailed methodologies for sample preparation and analysis, adapted from techniques used for other taxanes.

Protocol 1: Sample Preparation from an Emulsion Formulation

This protocol is adapted from a method developed for a paclitaxel-cholesterol complex emulsion [1].

  • Demulsification and Extraction:

    • Place 2 mL of the emulsion sample into a centrifuge tube.
    • Add 400 mg of anhydrous sodium sulphate. Shake and ultrasonicate for 3 and 5 minutes, respectively.
    • Add 2 mL of methanol to extract the drug, vortex for 5 minutes, and centrifuge at 10,000 rpm for 10 minutes.
    • Transfer 1 mL of the supernatant to a new tube.
    • Add 4 mL of redistilled ethyl ether, extract for 3 minutes, and centrifuge at 10,000 rpm for 5 minutes.
  • Concentration and Reconstitution:

    • Transfer 2.5 mL of the organic supernatant to a clean tube and dry under a gentle stream of nitrogen gas.
    • Reconstitute the dried residue in 0.5 mL of a mixture of methanol and glacial acetic acid (200:1, v/v).
    • Shake for 3 minutes and filter the solution before HPLC injection [1].
Protocol 2: Solid Phase Extraction (SPE) from Plasma

This protocol is based on methods used for the high-sensitivity determination of paclitaxel and docetaxel in human plasma [3].

  • SPE Column Preparation:

    • Use LRC columns with 100 mg CN (cyanopropyl) packing material.
    • Condition the column sequentially with 10 mL of methanol and 2 mL of ammonium acetate (AmAc) buffer.
  • Sample Loading and Washing:

    • Load 2 mL of undiluted plasma sample onto the conditioned column.
    • Wash the column sequentially with:
      • 2 mL of AmAc buffer.
      • 1 mL of a mixture of AmAc buffer and methanol (80:20, v/v).
      • 2 mL of hexane.
  • Elution:

    • Elute the taxane analyte using 2 x 250 µL of ethyl acetate.
    • Evaporate the eluent to dryness in a vacuum centrifuge.
    • Reconstitute the dry residue in 100 µL of 40% acetonitrile in water.
    • Inject 90 µL into the HPLC system [3].
Protocol 3: HPLC-UV Analysis Conditions

These conditions provide a starting point for method development.

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent [1].
  • Mobile Phase: Gradient of water (A) and acetonitrile (B).
  • Gradient Program:
    • 0-25 min: 30% B to 60% B
    • 25-35 min: 60% B to 80% B
    • 35-40 min: 80% B [1].
  • Flow Rate: 1.2 mL/min [1].
  • Detection: UV at 227 nm [1] or 230 nm [4].
  • Column Temperature: 40°C [1].
  • Injection Volume: 10 µL [1].

The workflow below summarizes the core steps involved in developing and validating an analytical method for ortataxel.

cluster_validation Validation Parameters (ICH Guidelines) start Start: Analytical Method Development step1 Define Method Objectives (Matrix, Sensitivity, Specificity) start->step1 step2 Chromatographic Condition Optimization step1->step2 step3 Sample Preparation Protocol Design step2->step3 step4 Method Validation step3->step4 step5 Routine Analysis & Ongoing Monitoring step4->step5 v1 Specificity/ Selectivity step4->v1 v2 Linearity & Range v3 Accuracy v4 Precision v5 Sensitivity (LOD/LOQ) v6 Robustness

Key Considerations for this compound Method Development

  • Structural Similarity: this compound is an oral taxane derivative. Its structure is a modification of docetaxel or paclitaxel. You must identify how it differs (e.g., the presence of specific ester groups or side chains) as this will influence its chromatographic behavior, solubility, and stability [5].
  • Formulation Excipients: Oral formulations will contain different excipients (e.g., surfactants, polymers) compared to IV emulsions. Identify these components early, as they can cause interference and must be separated from the analyte peak [6] [7].
  • Stability Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) to establish the stability-indicating power of your method and identify potential degradation products [1].

References

Reference Protocols from Related Taxanes

Author: Smolecule Technical Support Team. Date: February 2026

Since a direct methodology for ortataxel is unavailable, the following table summarizes established degradation study protocols for the taxanes larotaxel and paclitaxel. You can adapt these frameworks for this compound [1] [2].

Compound Studied Key Analytical Methods Solution Conditions (pH) Temperature Conditions Identified Degradation Products
Larotaxel [2] LC-MS, Q-TOF-MS 1.5, 3.0, 5.0, 6.5, 7.4, 9.0, 10.0, 11.0 0°C, 25°C, 37°C, 45°C 10-deacetyl larotaxel, 7,8-cyclopropyl baccatin Ⅲ, 10-deacetyl-7,8-cyclopropyl baccatin Ⅲ
Paclitaxel [1] [3] Stability-indicating HPLC, LC-MS Neutral to Basic (above pH 6-7) Varied, based on kinetics Side-chain cleavage products, products from hydrolysis of C10, C2, and C4 ester bonds

The experimental workflow for these studies generally follows a logical progression, which can be visualized as follows:

Start Start: Define Study Objective Prep Prepare Drug Solutions Across pH & Temperature Range Start->Prep Incubate Incubate Samples with Timed Withdrawals Prep->Incubate Analyze Analyze Samples (LC-MS/HPLC) Incubate->Analyze Identify Identify Degradation Products (e.g., Q-TOF-MS) Analyze->Identify Model Model Degradation Kinetics Identify->Model End End: Report & Conclude Model->End

Detailed Experimental Methodology

Based on the larotaxel study, here is a detailed protocol you can adapt for this compound [2]:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 200 µg/mL) in a suitable solvent like methanol.
    • Use 0.05 M sodium phosphate buffers to create solutions of varying pH (e.g., 1.5, 3.0, 5.0, 6.5, 7.4, 9.0, 10.0, 11.0), adjusting with phosphoric acid or sodium hydroxide.
    • Mix the stock solution with the buffers to achieve the final desired concentration of this compound (e.g., 20 µg/mL) for the degradation study.
  • Forced Degradation and Sampling:

    • Incubate the prepared solutions at constant temperatures (e.g., 0°C, 25°C, 37°C, 45°C) in a controlled water bath.
    • Withdraw samples at predetermined time intervals (e.g., 0, 0.167, 0.333, 0.5, 0.75, 1, 2, 4, 8, 12, and 24 hours).
    • Immediately mix the withdrawn samples with an organic solvent (e.g., methanol) containing an internal standard to quench the reaction. Store samples at -20°C until analysis.
  • Analytical Conditions (LC-MS):

    • Chromatography: Use a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) maintained at 25°C. A mobile phase of methanol-water (e.g., 85:15, v/v) at a flow rate of 0.8 mL/min is a potential starting point for method development.
    • Mass Spectrometry: Employ an Electrospray Ionization (ESI) source in positive ion mode. Use Selected Ion Monitoring (SIM) to track the intact this compound molecule (e.g., [M+Na]+). For identifying unknown degradation products, use a Q-TOF-MS in full-scan mode to obtain accurate masses.
  • Kinetic Data Analysis:

    • Plot the concentration of intact this compound remaining over time.
    • If the degradation follows first-order kinetics, the plot of the natural logarithm of concentration versus time will be linear. The slope of this line gives the observed degradation rate constant (k_obs).

FAQs and Troubleshooting Guide

Q1: What are the most likely degradation pathways for this compound in aqueous solution? Based on taxane chemistry, the most common pathways are hydrolysis of ester groups and epimerization at the C7 position [1] [3] [2]. In alkaline conditions, hydrolysis of the side chain and deacetylation at the C10 position are particularly facile. You should monitor for these modifications.

Q2: My this compound degradation kinetics do not fit a simple first-order model. What could be the reason? This is common for complex molecules like taxanes. The overall degradation can be a combination of parallel reactions, such as simultaneous epimerization and hydrolysis [1] [3]. The observed rate is the sum of the rates of these individual pathways. Using a stability-indicating assay that separates all products is crucial for deconvoluting these complex kinetics.

Q3: How can I identify an unknown degradation product with no available reference standard? High-Resolution Mass Spectrometry (HRMS), such as Q-TOF-MS, is essential [2]. It provides the exact mass of the molecular ion and fragment ions, allowing you to propose a elemental composition and structure. You can compare the fragmentation pattern to that of the parent this compound to hypothesize the site of modification.

References

Ortataxel & Next-Generation Taxanes: Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Ortataxel and a closely related, more recent analogue for your reference.

Compound Name Key Features & Mechanism of Action Status in Development

| This compound (SB-T-101131) | • Overcomes multidrug resistance (MDR) by being a poor substrate for ABCB1/P-gp efflux pump [1] [2] • Binds to β-tubulin, stabilizes microtubules, and arrests cell cycle at G2/M phase [1] | Phase II (Status unclear, no recent updates found) [3] | | Difluorovinyl-Ortataxel (DFV-OTX) | • A novel derivative of this compound designed to block metabolic degradation by CYP 3A4 enzymes [1] • Effectively overcomes Paclitaxel resistance in breast cancer cells [1] [4] | Preclinical Research [1] [4] | | SB-T-101141 | • A 3rd-generation taxane that induces a novel, non-canonical ferroptosis (iron-dependent cell death) in Paclitaxel-resistant cells [5] | Preclinical Research [5] |

Experimental Protocols for Investigation

For researchers exploring the mechanisms of next-generation taxanes like this compound, here are detailed methodologies from recent studies.

Microtubule Polymerization and Cell Cycle Assay

This protocol is used to confirm the classic taxane mechanism of action [1].

  • Objective: To assess the compound's ability to stabilize microtubules and induce G2/M phase arrest.
  • Materials: Cell lines (e.g., PTX-sensitive MCF-7 and PTX-resistant MCF-7R), test compound (e.g., DFV-OTX), anti-β-tubulin antibody, flow cytometer.
  • Methodology:
    • Treat Cells: Seed cells in chamber slides and treat with the taxane compound at desired concentrations (e.g., 5 nM for 16 hours). Use a DMSO vehicle as a control.
    • Fix and Stain: Fix cells with 4% paraformaldehyde, permeabilize with Triton X-100, and incubate with an anti–β-tubulin primary antibody followed by a fluorescently labeled secondary antibody.
    • Visualize: Use confocal fluorescence microscopy to observe and image the microtubule network. Treated cells will show densely bundled microtubules compared to the fine, uniform network in control cells.
    • Cell Cycle Analysis: Harvest treated cells, fix with 70% ethanol, and stain with Propidium Iodide (PI). Analyze DNA content using flow cytometry to quantify the population of cells arrested in the G2/M phase.
Evaluating Ferroptosis Induction by Novel Taxanes

This advanced protocol is for investigating non-apoptotic cell death mechanisms, as seen with SB-T-101141 [5].

  • Objective: To determine if cell death is mediated through ferroptosis-like pathways.
  • Materials: Breast cancer cells (parental and PTX-resistant), test compound (e.g., SB-T-101141), DCFH-DA probe, C11-BODIPY 581/591 probe (for lipid ROS), Iron Assay Kit, Malondialdehyde (MDA) Assay Kit, Glutathione (GSH) Assay Kit, ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1), iron chelator (e.g., Deferoxamine, DFOM).
  • Methodology:
    • Treat and Inhibit: Pre-treat cells with Ferrostatin-1 (1-2 µM), Liproxstatin-1 (1 µM), or DFOM (100 µM) for 1-2 hours before adding the taxane compound.
    • Measure Reactive Oxygen Species (ROS):
      • Total ROS: Load cells with DCFH-DA probe and measure fluorescence intensity.
      • Lipid ROS: Stain cells with C11-BODIPY probe. A shift from red to green fluorescence indicates lipid peroxidation.
    • Quantify Key Metabolites:
      • Iron: Use a commercial Iron Assay Kit to measure intracellular iron and ferrous ion levels.
      • Lipid Peroxidation: Use an MDA Assay Kit to measure malondialdehyde, a byproduct of lipid peroxidation.
      • GSH Depletion: Use a GSH Assay Kit to measure the levels of reduced glutathione.
    • Validate: Confirm that cell death and ROS production are rescued by DFOM and NAC (a ROS scavenger) but not by apoptosis inhibitors (Z-VAD-FMK) or standard ferroptosis inhibitors, indicating a non-canonical ferroptosis pathway.

Mechanism of Action Pathways

The diagram below illustrates the two primary mechanisms of action for next-generation taxanes, integrating both the classic microtubule target and the novel ferroptosis pathway.

G cluster_classic Classic Microtubule Pathway cluster_novel Novel Ferroptosis Pathway (e.g., SB-T-101141) Taxane Taxane Binds to β-tubulin Binds to β-tubulin Taxane->Binds to β-tubulin  Direct action Binds to KHSRP protein Binds to KHSRP protein Taxane->Binds to KHSRP protein  Identified via CRISPR screen Stabilizes microtubules Stabilizes microtubules Binds to β-tubulin->Stabilizes microtubules Blocks cell cycle at G2/M phase Blocks cell cycle at G2/M phase Stabilizes microtubules->Blocks cell cycle at G2/M phase Induces Apoptosis Induces Apoptosis Blocks cell cycle at G2/M phase->Induces Apoptosis Inhibits CISD1 expression Inhibits CISD1 expression Binds to KHSRP protein->Inhibits CISD1 expression Disrupts iron homeostasis Disrupts iron homeostasis Inhibits CISD1 expression->Disrupts iron homeostasis Accumulation of Fe²⁺ ions Accumulation of Fe²⁺ ions Disrupts iron homeostasis->Accumulation of Fe²⁺ ions ROS & Lipid ROS production\n(via Fenton reaction) ROS & Lipid ROS production (via Fenton reaction) Accumulation of Fe²⁺ ions->ROS & Lipid ROS production\n(via Fenton reaction) ROS & Lipid ROS production ROS & Lipid ROS production GSH depletion GSH depletion ROS & Lipid ROS production->GSH depletion Non-canonical Ferroptosis Non-canonical Ferroptosis GSH depletion->Non-canonical Ferroptosis

Frequently Asked Questions

  • What is the main advantage of this compound over Paclitaxel? The primary advantage is its ability to evade the P-glycoprotein (P-gp/ABCB1) efflux pump, a common mechanism of multidrug resistance (MDR) that renders many cancers unresponsive to Paclitaxel [1] [2].

  • Are there any oral formulations of next-generation taxanes? Yes, the development of oral taxanes is an active area of research. While this compound itself was investigated as an oral agent, other candidates like T-26 have shown significantly high oral bioavailability (65.79%) in rat models, highlighting the feasibility of this approach [6].

  • The ferroptosis inhibitors Ferrostatin-1 and Liproxstatin-1 don't block cell death from SB-T-101141. What does this mean? This is a key finding. It indicates that SB-T-101141 triggers a non-canonical type of ferroptosis. The cell death is dependent on iron and ROS but operates through a pathway distinct from the classical GPX4-GSH axis inhibited by Ferrostatin-1. The mechanism involves binding to KHSRP and disrupting iron homeostasis via CISD1 [5].

  • What is the current clinical status of this compound? Based on available data, this compound advanced to Phase II clinical trials for conditions like metastatic breast cancer and recurrent glioblastoma. However, there is no publicly available information indicating recent progress or approval, suggesting its development may have been discontinued [3].

References

FAQs on Ortataxel Solvent Residue Control

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some fundamental questions researchers might have.

Q: Why is controlling solvent residues critical in Ortataxel API? A: Controlling solvent residues is essential for ensuring the safety, quality, and stability of the Active Pharmaceutical Ingredient (API). Residual solvents from the synthesis and purification processes can be toxic and may also impact the physical form and chemical stability of the final product. For instance, the initial crystallization of this compound from acetone and hexane results in an acetone solvate, which contains 4.5-6.5% acetone [1]. A key development goal is to produce solid forms with lower solvent content that are chemically and physically stable [1].

Q: What are the established solid forms of this compound, and how do they relate to solvents? A: Patent literature describes several solid forms, which are directly linked to solvent use during processing:

  • Acetone Solvate: This is the initial form obtained from synthesis, containing 4.5-6.5% acetone [1].
  • Form A (Amorphous Solid): Prepared by dissolving this compound (e.g., the acetone solvate) in a water-miscible solvent like acetone or DMSO, followed by fast precipitation in acidified water [1].
  • Form B (Crystalline Polymorph): A form with low solvent content, prepared by dissolving this compound in a protic organic solvent (like ethanol) containing a trace of organic acid, followed by the addition of water and stirring [1].

Q: What analytical techniques are used to detect and quantify residual solvents? A: Gas Chromatography (GC) is the standard technique, often coupled with a headspace sampler (HS). This method is well-established for determining residual solvents in pharmaceuticals like Paclitaxel, a compound closely related to this compound [2]. The following table summarizes a validated GC method that can serve as a reference.

Table 1: A Reference GC Method for Residual Solvent Analysis (e.g., in Paclitaxel) [2]

Parameter Specification
GC Column DB-624, 30 m length × 0.53 mm ID, 3 μm film thickness
Detection Flame Ionization Detector (FID)
Sample Introduction Headspace Sampler
Injection Mode Split (5:1 ratio)
Diluent N-methyl-2-pyrrolidinone (with 1% piperazine) and water (80:20, v/v)
Key Analytes Methanol, Ethanol, Acetone, Isopropyl Alcohol, Dichloromethane, n-Hexane, Ethyl Acetate, Tetrahydrofuran

Experimental Protocols for Form Control

The control of solvent residues begins with the preparation of specific solid forms. Here are detailed methodologies for producing two key forms of this compound.

Protocol 1: Preparation of this compound Form A (Amorphous Solid) [1] This form is known for its physical and chemical stability over at least 36 months.

  • Dissolution: Dissolve this compound (e.g., the acetone solvate) in acetone (8 mL per gram of this compound) at 20-30°C.
  • Acidified Water Preparation: Prepare a separate volume of water (40 mL per gram of this compound) containing 0.001-0.003% w/v of citric acid. The organic acid prevents the undesired formation of the 7-epimer.
  • Precipitation: Add the this compound solution quickly into the acidified water with stirring at room temperature.
  • Isolation: Isolate the resulting amorphous solid by filtration or centrifugation.

Protocol 2: Preparation of this compound Form B (Crystalline Polymorph) [1] This form is a crystalline polymorph with a low solvent content and is also stable for at least 36 months.

  • Dissolution: Dissolve this compound (e.g., the acetone solvate or Form A) in ethanol (8-12 mL per gram of this compound) containing 0.01-0.03% w/v of citric acid.
  • Precipitation: Add water to the ethanol solution until precipitation is observed.
  • Crystallization: Stir the resulting mixture at 40°C for 4 to 8 hours to facilitate crystallization.
  • Isolation: Isolate the crystalline solid by filtration or centrifugation.

The following diagram illustrates the decision-making workflow for selecting and controlling the solid form of this compound, which directly impacts the final solvent residue profile.

G Start Start: this compound Acetone Solvate Decision1 Target Solid Form? Start->Decision1 P1 Form A (Amorphous) Decision1->P1 Amorphous P2 Form B (Crystalline) Decision1->P2 Crystalline Step1 Dissolve in acetone with acidified water P1->Step1 Step3 Dissolve in ethanol with citric acid P2->Step3 Step2 Fast precipitation at room temperature Step1->Step2 End1 Low Solvent Amorphous Form Step2->End1 Step4 Add water and stir at 40°C for 4-8 hrs Step3->Step4 End2 Low Solvent Crystalline Form Step4->End2

Troubleshooting Guide: Common HPLC Issues

While the search results focus on GC for solvents, HPLC is crucial for analyzing the API and related substances. Here are common issues and solutions.

Problem: High Background Noise or Contamination in HPLC

  • Cause: Accumulation of hydrophobic contaminants from samples or mobile phases on the HPLC system and column.
  • Solution: Perform a systematic flushing of the entire LC system [3].
    • Remove the column and connect the line directly to waste.
    • Flush Pumps: Place both pump inlets in Isopropanol (IPA). Flush at a low flow rate (e.g., 0.2 mL/min) overnight (12-16 hours) to dissolve contaminants.
    • Final Flush: Increase the flow rate to 0.4 mL/min for 30 minutes.
    • For severe contamination, a mixture of acetonitrile, acetone, and IPA (1:1:1) may be more effective [3].

Problem: Complex Sample Matrix Interferes with Analysis

  • Cause: Emulsion formulations or complex samples can damage HPLC columns and interfere with detection.
  • Solution: Implement a robust sample preparation method prior to HPLC injection. This can involve [4]:
    • Breaking the Emulsion: Add a chemical demulsifier like anhydrous sodium sulphate.
    • Extraction: Use organic solvents (e.g., methanol, ethyl ether) to extract the drug from the excipients and oils.
    • Concentration: Evaporate the solvent under a nitrogen stream and reconstitute the residue in a mobile-phase-compatible solvent.

References

Comparative Activity of Ortataxel and Docetaxel

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and available experimental data for Ortataxel and Docetaxel based on the search results.

Feature This compound Docetaxel
Generation & Status Third-generation taxane; has advanced to Phase II clinical trials [1] [2] First-generation taxane; FDA-approved and widely used in clinics [2]
Primary Mechanism Microtubule stabilization, binds to β-tubulin, leading to cell cycle arrest at G2/M and apoptosis [1] Microtubule stabilization, binds to β-tubulin, leading to cell cycle arrest at G2/M and apoptosis [3]
Key Structural Advantage Systematic modifications at C2, C10, C3', and C3'N positions; Difluorovinyl (DFV) group blocks metabolic hydroxylation [1] Semi-synthetic; features a tert-butyl carbamate ester critical for activity [3]
Potency & Efficacy In vitro: Exhibits significantly stronger cytotoxicity than Paclitaxel in resistant MCF-7R cells at 1-5 nM concentrations [1] In vitro: Endothelial cells are 10-100x more sensitive than tumor cells; 10x less potent than this compound in antiangiogenic assays [4] [1]
Activity in Resistant Cells Highly active against P-gp-overexpressing, Paclitaxel-resistant MCF-7R breast cancer cells. Effective in triple-negative breast cancer (TNBC) models [1]. Susceptible to multidrug resistance (MDR) mechanisms, including P-gp efflux [2].
Key Resistance Mechanisms Overcome Effectively suppresses drug efflux by ABCB1 (P-gp) [1]. Resistance commonly arises from P-gp overexpression, tubulin mutations, and cancer stem cells (CSCs) [2].

Experimental Data and Methodologies

The following sections detail the key experiments that provide the data for the comparison above.

Cytotoxicity and Overcoming Resistance (this compound)
  • Objective: To evaluate the in vitro cytotoxic potency of DFV-OTX and its ability to kill Paclitaxel-resistant cancer cells [1].
  • Protocol:
    • Cell Line: Paclitaxel-resistant human breast cancer cells (MCF-7R) with confirmed P-gp (ABCB1) overexpression [1].
    • Treatment: Cells were treated with this compound, Paclitaxel, and other third-generation taxanes at low concentrations (1 nM and 5 nM) [1].
    • Assessment: Cell viability was measured after treatment. DFV-OTX showed significantly stronger cytotoxic activity compared to Paclitaxel and other analogues at these concentrations [1].
  • Findings: The half-maximal inhibitory concentration (IC₅₀) of DFV-OTX was markedly lower than that of Paclitaxel in the resistant cell line, demonstrating superior potency against P-gp-mediated resistance [1].
Antiangiogenic Activity (Docetaxel)
  • Objective: To compare the antiangiogenic effects of Paclitaxel and Docetaxel, which are crucial for suppressing tumor growth [4].
  • Protocol:
    • In vitro models: Used human umbilical vein endothelial cells (HUVECs) to assess proliferation, migration, and tube formation (differentiation) [4].
    • Ex vivo model: Used rat aortic ring explants to measure capillary sprouting [4].
    • Treatment: Models were treated with a range of concentrations of both taxanes [4].
  • Findings: While both drugs inhibited angiogenesis, Docetaxel was approximately 10 times more potent than Paclitaxel, with a lower IC₅₀ concentration. Endothelial cells were found to be 10-100 times more sensitive to these drugs than tumor cells [4].
Mechanism of Overcoming P-gp Efflux (this compound)
  • Objective: To investigate how DFV-OTX circumvents P-gp-mediated multidrug resistance [1].
  • Protocol:
    • Intracellular Drug Accumulation: P-gp-overexpressing MCF-7R cells were treated with DFV-OTX or Paclitaxel. The intracellular concentration of each drug was measured using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry [1].
    • P-gp ATPase Activity: The effect of DFV-OTX on the ATPase activity of P-gp was assessed, as efflux pumps require ATP hydrolysis to function [1].
  • Findings: The intracellular concentration of DFV-OTX was significantly higher than that of Paclitaxel in the resistant cells. Furthermore, DFV-OTX was shown to inhibit the ATPase activity of P-gp, thereby suppressing its drug-efflux capability and allowing the drug to accumulate inside the resistant cancer cells [1].

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the shared mechanism of action of taxanes and how this compound's specific properties allow it to overcome a key resistance pathway.

G cluster_shared Shared Taxane Mechanism cluster_resistance P-gp Mediated Resistance (Overcome by this compound) A Taxane (this compound/Docetaxel) B Binds to β-tubulin in microtubules A->B C Stabilizes microtubules prevents depolymerization B->C D Disrupts microtubule dynamics C->D E Cell cycle arrest at G2/M phase D->E F Induction of Apoptosis (Programmed Cell Death) E->F Pgp P-glycoprotein (P-gp) Overexpression Efflux Active efflux of taxanes like Paclitaxel Pgp->Efflux LowInt Low intracellular drug concentration Efflux->LowInt Resistance Multidrug Resistance (MDR) LowInt->Resistance OTX_Action This compound: · Poor P-gp substrate · Inhibits P-gp ATPase HighInt High intracellular concentration maintained OTX_Action->HighInt HighInt->A

This diagram outlines the core mechanism shared by all taxanes and highlights this compound's distinct advantage in overcoming P-gp-mediated resistance, a common challenge with first-generation drugs like Docetaxel.

Key Conclusions for Researchers

  • This compound represents an evolution in taxane design, specifically engineered to retain potency against cancers that have developed resistance to Docetaxel and Paclitaxel, primarily through P-gp efflux [1] [2].
  • Docetaxel remains a clinically validated and potent agent, but its susceptibility to resistance mechanisms is a recognized limitation that next-generation taxanes like this compound aim to address [2].
  • The available direct comparative data is limited. The information presented here is pieced together from studies focused on individual drugs. Robust, head-to-head preclinical and clinical studies between this compound and Docetaxel would be needed to draw more definitive comparative conclusions.

References

Modulation of ABC Transport Proteins by Ortataxel and Comparators

Author: Smolecule Technical Support Team. Date: February 2026

Modulator / Taxane P-gp (ABCB1) MRP-1 (ABCC1) Wild-type BCRP (ABCG2) Mutant BCRP (R482T) Key Evidence
Ortataxel (IDN-5109) Effective modulator [1] Effective modulator [1] Effective modulator [1] Not modulated [1] Increased drug retention and cytotoxicity in cell lines overexpressing these proteins [1].
tRA96023 Effective modulator [1] Not modulated [1] Effective modulator [1] Not modulated [1] Modulated drug retention in Pgp and BCRP-expressing lines, but not in MRP-1 lines [1].
Paclitaxel & Docetaxel Substrate [1] Information not available in search results Information not available in search results Information not available in search results Associated with multidrug resistance due to being pumped out of cells by P-gp [1].
DFV-OTX Overcomes resistance [2] [3] Information not available in search results Overcomes resistance [2] [3] Information not available in search results Potent cytotoxicity against PTX-resistant cells with upregulated ABCB1/ABCG2; unique binding to β-tubulin [2] [3].
PSC-833 Specific modulator [1] Not applicable Not applicable Not applicable Established Pgp-specific modulator used for comparison [1].
Fumitremorgin C Not applicable Not applicable Specific modulator [1] Not applicable Established BCRP-specific modulator used for comparison [1].

Detailed Experimental Protocols

The key findings on this compound's modulation profile are primarily derived from the following well-established cell-based assays [1]:

Drug Retention Assay
  • Objective: To measure the ability of a compound (this compound) to inhibit the efflux activity of ABC transport proteins.
  • Methodology:
    • Cell Lines: Use established cell lines overexpressing specific transport proteins (e.g., for P-gp, MRP-1, and both wild-type and mutant BCRP).
    • Fluorescent Substrates: Incubate cells with fluorescent substrate drugs (e.g., mitoxantrone, daunorubicin, or doxorubicin) that are known to be expelled by these transporters.
    • Test Modulator: Co-incubate with the modulator of interest (this compound, tRA96023) or a known specific inhibitor (e.g., PSC-833 for P-gp, fumitremorgin C for BCRP) as a positive control.
    • Measurement: After incubation, measure the intracellular fluorescence, which correlates with the amount of substrate retained inside the cells. Higher fluorescence in the test group indicates successful inhibition of the efflux pump.
Cytotoxicity Assay
  • Objective: To determine if increased drug retention translates to enhanced cell killing.
  • Methodology:
    • Cell Culture: Similar drug-resistant cell lines are cultured.
    • Combination Treatment: Treat cells with a cytotoxic drug (e.g., doxorubicin) both alone and in combination with the modulator (this compound).
    • Viability Assessment: After a set period, cell viability is measured using a standard assay (e.g., resazurin reduction assay, which measures metabolic activity [4]).
    • Analysis: A significant reduction in cell viability in the combination group, compared to the cytotoxic drug alone, confirms that the modulator can chemosensitize resistant cells.

Mechanisms of Action and Overcoming Resistance

The following diagram illustrates the general mechanism by which this compound and novel taxanes like DFV-OTX are proposed to overcome paclitaxel resistance.

G Paclitaxel Paclitaxel ABC_Transporter ABC Transporter (e.g., P-gp, ABCG2) Paclitaxel->ABC_Transporter  Substrate  Effluxed Ortataxel_DFVOTX This compound/DFV-OTX Ortataxel_DFVOTX->ABC_Transporter  Modulation  Inhibits Efflux Microtubules Microtubule Stabilization Ortataxel_DFVOTX->Microtubules  Enhanced Binding  & Polymerization ABC_Transporter->Paclitaxel  Resistance Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

This diagram shows two key strategies for overcoming resistance:

  • Broad-Spectrum Efflux Pump Modulation: Unlike paclitaxel, which is a substrate for efflux pumps like P-gp, this compound acts as a broad-spectrum modulator of several ABC transport proteins (P-gp, MRP-1, and BCRP), thereby preventing the expulsion of chemotherapeutics and increasing their intracellular concentration [1].
  • Enhanced Tubulin Binding and Evasion of Metabolism:
    • Novel Derivatives: The novel taxane DFV-OTX (Difluorovinyl-ortataxel) was specifically designed with a difluorovinyl group to block metabolic inactivation by enzymes like CYP 3A4, which improves its stability and potency [2].
    • Potent Activity: DFV-OTX demonstrates a stronger ability to induce tubulin polymerization and cell cycle arrest at the G2/M phase, even in paclitaxel-resistant cells [2] [3].
    • Unique Interactions: Molecular docking studies suggest DFV-OTX has unique hydrogen-bonding and van der Waals interactions with β-tubulin, which may contribute to its efficacy against resistant cancers [2].

References

Ortataxel as a BCRP Modulator: Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key experimental findings on ortataxel and other selected BCRP inhibitors from scientific literature.

Inhibitor Name Reported Substrates Used in Experiments Cell Line Models Effects on BCRP Specificity Key Experimental Findings
This compound [1] [2] [3] Mitoxantrone, Daunorubicin, Doxorubicin [1] Pgp-, MRP-1-, and BCRP-overexpressing cell lines (e.g., 8226/MR20) [1] [3] Modulates drug retention and cytotoxicity [1]; Decreased ATPase activity [3] No (Broad-spectrum: also inhibits Pgp and MRP-1) [1] Effectively reversed resistance to mitoxantrone in BCRP-expressing cells. Did not modulate mutant BCRP(R482T) [1].
Fumitremorgin C (FTC) [1] [2] [3] Mitoxantrone [3] S1-M1-3.2 cells [3] Inhibited BCRP function; Inhibited ATPase activity [3] Yes [2] [3] A first-generation, specific BCRP inhibitor; compared against this compound in early studies [1].
Elacridar (GF120918) [2] [4] [3] Mitoxantrone [3] MCF-7/MX cells [3] Inhibited BCRP function; Inhibited ATPase activity [3] No (Also a potent Pgp inhibitor) [2] [3] A well-characterized dual Pgp/BCRP inhibitor used as a reference compound [4].
Ko143 [4] Information not specified in search results Information not specified in search results Information not specified in search results Yes (A specific and potent BCRP inhibitor) [4] A widely used laboratory tool for specific BCRP inhibition, derived from FTC [4].

Detailed Experimental Protocols for this compound

The key findings on this compound are primarily derived from the 2004 study by Cancer Chemotherapy and Pharmacology [1]. The core methodology is summarized below, and the diagram illustrates the experimental workflow for the drug retention and cytotoxicity assays.

G Start Start: Establish Resistant Cell Lines A1 Culture cell lines overexpressing specific ABC transporters (Pgp, MRP-1, BCRP) Start->A1 A2 Include wild-type (BCRP(R482)) and mutant (BCRP(R482T)) forms A1->A2 B Apply Experimental Treatments A2->B C Modulator Incubation: Treat cells with this compound, tRA96023, or reference inhibitors (PSC-833, probenecid, FTC) B->C D Substrate Exposure: Add fluorescent substrates (Mitoxantrone, Daunorubicin, Doxorubicin) C->D E Perform Dual Assays D->E F1 Drug Retention Assay E->F1 F2 Cytotoxicity Assay E->F2 G1 Measure intracellular fluorescence via flow cytometry F1->G1 H Analyze Data: Compare modulation of retention and cytotoxicity reversal G1->H G2 Measure cell viability (e.g., via MTT assay) F2->G2 G2->H

1. Drug Retention Assay [1]

  • Purpose: To determine if the modulator (this compound) inhibits the efflux function of BCRP, leading to increased accumulation of substrate drugs inside the cell.
  • Methodology: Cells were incubated with the potential modulator (this compound, tRA96023, or a reference inhibitor). A fluorescent substrate drug (e.g., mitoxantrone, daunorubicin, doxorubicin) was then added. After a set period, intracellular fluorescence was measured, typically using flow cytometry. Higher fluorescence indicates successful inhibition of the BCRP efflux pump.

2. Cytotoxicity Assay [1]

  • Purpose: To confirm that increased drug retention translates to a reversal of chemoresistance and enhanced cell killing.
  • Methodology: The cytotoxicity of anticancer drugs (the same substrates used in the retention assay) was tested in the presence and absence of the modulator. Cell viability was measured after a defined period using assays like MTT. A significant decrease in IC50 values in the presence of the modulator demonstrates effective reversal of resistance.

Clinical and Research Context of BCRP Inhibition

  • The Role of BCRP in MDR: BCRP is a major ABC transporter that confers resistance to a wide range of anticancer agents, including mitoxantrone, doxorubicin, topotecan, and methotrexate [5] [2]. Its overexpression is a significant clinical obstacle, particularly in acute myeloid leukemia [2] [3].

  • This compound's Dual Role: Unlike classic, non-cytotoxic inhibitors, this compound is itself a cytotoxic taxane. Its development strategy was to create a chemotherapeutic agent that is not effectively pumped out by Pgp and can simultaneously inhibit multiple ABC transporters to overcome broad-spectrum resistance [1] [6]. This is a key differentiator from specific BCRP inhibitors like FTC or Ko143.

  • Comparison to Other Inhibitors: The search for effective and safe clinical BCRP inhibitors has been challenging. While specific inhibitors exist for research (e.g., Ko143), many broad-spectrum inhibitors like elacridar and tariquidar have faced hurdles in clinical development due to toxicity and pharmacokinetic interactions [7] [6]. This compound represents an alternative "evade and inhibit" strategy.

References

Ortataxel Clinical Trial Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety outcomes from the identified Phase II clinical trial of ortataxel.

Trial Aspect This compound (75 mg/m² i.v. every 3 weeks)
Clinical Trial Identifier NCT01989884 [1]
Trial Phase & Design Phase II, multicenter, single-arm [1]
Patient Population Adults with recurrent Glioblastoma (GBM) after surgery, radiotherapy, and temozolomide chemotherapy [1]
Primary Endpoint Progression-Free Survival (PFS) at 6 months [1]
Result 11.4% (4 out of 35 patients) [1]
Secondary Endpoints Overall Survival (OS) at 9 months, Objective Response Rate, Safety [1]
Key Findings The study did not meet the pre-specified efficacy threshold to continue to the second stage. A limited number of patients experienced a long-lasting benefit [1].

| Common Adverse Events (Grade 3+) | • Neutropenia: 13.2% of patients • Hepatotoxicity: 13.2% of patients • Leukopenia: 15.8% of patients [1] | | Overall Conclusion | this compound failed to demonstrate significant activity in this patient population, though a subset experienced prolonged benefit [1]. |

Experimental Protocol Details

For the Phase II trial on recurrent Glioblastoma, the key methodological details were as follows [1]:

  • Patient Eligibility: The trial enrolled adult patients with histologically confirmed GBM that had recurred after initial treatments, including surgery/biopsy, standard radiotherapy, and temozolomide chemotherapy [1].
  • Treatment Regimen: Patients received This compound at 75 mg/m² via intravenous (i.v.) infusion every three weeks. Treatment continued until disease progression was observed [1].
  • Study Design: The trial used a two-stage design. An interim analysis was planned after the first group of patients was enrolled. The trial would only continue to the second stage if a minimum number of patients (7 out of 33) were progression-free at 6 months [1].
  • Outcome Measurements:
    • Primary Endpoint: The activity of this compound was primarily measured by the proportion of patients alive and free from disease progression at 6 months (PFS6) [1].
    • Secondary Endpoints:
      • Progression-Free Survival (PFS): Time from enrollment until disease progression.
      • Overall Survival at 9 months (OS9): The proportion of patients alive at 9 months after enrollment.
      • Objective Response Rate (ORR): The proportion of patients with a predefined reduction in tumor size.
      • Safety and Compliance: Monitoring of adverse events and treatment adherence [1].

Mechanism of Action and Development Context

This compound is a second-generation taxane. To understand its mechanism and development rationale, the following diagram illustrates the general action of taxanes and where oral taxanes like this compound fit into the development landscape.

G TaxaneClass Taxane Chemotherapy Class MechAction Binds to β-tubulin subunit of microtubules TaxaneClass->MechAction DevelopmentGoal Development Goal for Oral Taxanes (e.g., this compound) TaxaneClass->DevelopmentGoal BiologicalEffect Stabilizes microtubules Prevents disassembly MechAction->BiologicalEffect CellularEffect Disrupts mitotic spindle function in cell division BiologicalEffect->CellularEffect FinalOutcome Cell cycle arrest at G2/M phase → Apoptosis CellularEffect->FinalOutcome Goal1 Ease of administration DevelopmentGoal->Goal1 Goal2 Improved efficacy DevelopmentGoal->Goal2 Goal3 Reduced toxicity vs. IV taxanes DevelopmentGoal->Goal3

The general mechanism of taxanes, as shown above, involves disrupting microtubule function to halt cancer cell division [2]. This compound was developed as part of a class of novel oral taxanes, which aimed to offer potential advantages such as easier administration, better efficacy, and lower toxicity compared to traditional intravenous taxanes like paclitaxel and docetaxel [3].

Interpretation and Research Implications

The available evidence indicates that this compound, as a single agent, did not demonstrate significant efficacy in the challenging setting of recurrent Glioblastoma [1]. The trial's failure to meet its primary endpoint suggests that its activity in this population is limited. However, the observation that a subset of patients experienced a long-lasting benefit is a notable finding that may warrant further investigation to identify potential biomarkers for response [1].

  • Clinical Trial vs. Real-World Data: When interpreting these results, you should be aware of the potential for discrepancies between outcomes in tightly controlled clinical trials and those in real-world clinical practice. These differences can arise from variations in patient populations, operational procedures, and assessment protocols [4].
  • Comparison with Other Taxanes: This search did not find head-to-head clinical trials comparing this compound to docetaxel or other taxanes. The safety profile observed in the this compound trial (notably neutropenia and hepatotoxicity) differs from the classic dose-limiting toxicity of older taxanes, which is often peripheral neuropathy [2]. This suggests a potentially different tolerability profile that could be explored in future studies.

References

ortataxel toxicity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Taxane Toxicity Profile Comparison

The table below summarizes the key toxicities and pharmacokinetic factors for FDA-approved first-generation taxanes.

Feature Paclitaxel Docetaxel Cabazitaxel
Common Hematologic Toxicities Neutropenia, leukopenia [1] Neutropenia (correlates with AUC) [2] Information missing from search results
Common Non-Hematologic Toxicities Peripheral neuropathy (sensory) [3] [4] [5] Mucositis, fatigue, diarrhea, nausea, vomiting [6] Information missing from search results
Key Neurotoxicity Risk Factors Age ≥45-60 years, high cumulative dose (>900 mg), hypertension, vitamin D deficiency, anemia, elevated ALT, long infusion duration, high BMI, depression [5] Higher systemic exposure (AUC and Cmax) [6] Information missing from search results
Key Pharmacokinetic Parameters Information missing from search results Linear PK, large inter-individual variability in clearance. AUC correlates with toxicity and efficacy. Clearance affected by AAG level, hepatic function, age, and BSA [2]. Information missing from search results
Formulation & Solvents Requires solubilizing excipients (e.g., Cremophor EL) which can cause hypersensitivity reactions [7] Requires solubilizing excipients (e.g., polysorbate 80) which can cause hypersensitivity reactions [6] [7] Information missing from search results
Novel Formulations (Examples) Albumin-bound (nab-paclitaxel), liposomal, polymeric micelles [7] Polymeric micelles [7] Information missing from search results

Detailed Experimental Protocols for Toxicity Assessment

For researchers designing studies, here are standard methodologies used to generate the comparative data.

Clinical Toxicity Monitoring
  • Protocol: Toxicity is typically graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) [5].
  • Procedure: Patients are evaluated before each treatment cycle and for a follow-up period. Symptoms are recorded and graded on a scale:
    • Grade 1: Asymptomatic or mild symptoms; clinical or diagnostic observations only.
    • Grade 2: Moderate symptoms; limiting instrumental activities of daily living.
    • Grade 3: Severe symptoms; limiting self-care activities of daily living.
    • Grades 4-5: Life-threatening consequences or death.
Pharmacokinetic (PK) and Toxicity Relationship Studies
  • Study Design: Phase I clinical trials where patients receive different dose levels of the drug. Patients are categorized based on the occurrence of severe treatment-related toxicity [6].
  • PK Sampling: Serial blood samples are collected after drug administration to measure plasma concentrations over time.
  • Data Analysis:
    • Non-compartmental analysis is used to calculate key PK parameters: Area Under the Curve (AUC) and maximum plasma concentration (Cmax) [6].
    • Statistical comparisons (e.g., t-tests) are made between the PK parameters of patients who experienced severe toxicity and those who did not [6].
    • Population PK analysis identifies patient factors (covariates) that influence drug clearance, such as α1-acid glycoprotein (AAG) levels, hepatic function, and age [2].

Mechanistic Pathways of Key Toxicities

The following diagram illustrates the primary mechanism of action and pathways leading to two major taxane toxicities: peripheral neuropathy and myelosuppression.

G Start Taxane Administration MOA Binds to β-tubulin Stabilizes microtubules Start->MOA A1 Disruption of microtubule dynamics in dividing cells MOA->A1 B1 Disruption of microtubule dynamics in neuronal cells MOA->B1 Mechanism in post-mitotic neurons A2 Mitotic Arrest A1->A2 A3 Apoptosis of rapidly dividing cells A2->A3 Tox1 Myelosuppression (Neutropenia) A3->Tox1 B2 Impaired axonal transport B1->B2 B3 Mitochondrial dysfunction & Oxidative stress B1->B3 B4 Axonal Degeneration ('Dying-back') B2->B4 B3->B4 Tox2 Peripheral Neuropathy (Sensory deficits, pain) B4->Tox2

Interpretation of Comparative Data

  • Neurotoxicity is a Class-Wide Challenge: Sensory peripheral neuropathy (CIPN) is a common, dose-limiting toxicity for microtubule-stabilizing agents. It manifests in a "stocking and glove" distribution due to the preferential effect on long axons [3] [4]. The diagram above summarizes the complex pathophysiology.
  • PK-Driven Hematologic Toxicity: For docetaxel, the systemic exposure (AUC) is a significant predictor of severe hematologic toxicity [6] [2]. This highlights the importance of therapeutic drug monitoring and understanding sources of PK variability (e.g., hepatic function).
  • Solvent-Related Toxicity: The need for potent solvents in classic formulations is a major driver of hypersensitivity reactions. The development of novel formulations (e.g., nab-paclitaxel, polymeric micelles) aims primarily to eliminate these excipient-related toxicities [7].

References

Neutropenia Incidence Comparison of Taxanes

Author: Smolecule Technical Support Team. Date: February 2026

Taxane Agent Formulation Reported Neutropenia Incidence (Grade 3/4) Key Study Phase
Ortataxel Oral Grade 3/4 neutropenia; febrile neutropenia (DLT) [1] Phase I
Docetaxel (Branded) IV FN: 5%-33% in adjuvant breast cancer (without primary G-CSF prophylaxis) [2] [3] Multiple (Approved)
Docetaxel (Generic) IV Significantly higher FN rates vs. branded in some studies [4] [5] Multiple (Approved)
Paclitaxel IV Dose-limiting toxicity; nadir ~day 10 [6] Multiple (Approved)
Cabazitaxel IV Reported in >90% of patients [6] Multiple (Approved)
Tesetaxel Oral Leukopenia (major toxicity) [1] Phase III (Development terminated)
Milataxel Oral / IV Febrile neutropenia (DLT) [1] Phase I (Development stopped)
BMS-275183 Oral Leukopenia (major toxicity) [1] Phase I

This compound Experimental Protocol and Context

The key data for this compound comes from a single Phase I clinical trial, which has a primary goal of determining safety and tolerability.

  • Study Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of oral this compound in patients with solid tumors refractory to standard treatment [1].
  • Patient Population: 18 patients with treatment-refractory solid tumors [1].
  • Dosing Schedule: this compound was administered orally in doses ranging from 10 to 70.1 mg/m², once daily for 5 days, every 3 weeks [1].
  • Assessment Method: Hematologic toxicity (including neutropenia) was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities were defined by the study protocol, which included febrile neutropenia [1].
  • Key Findings: The major toxicities observed were grade 3 and 4 neutropenia. Febrile neutropenia was identified as a dose-limiting toxicity, meaning it was a severe side effect that prevented further dose escalation [1].

Mechanism of Taxane-Induced Neutropenia

The following diagram illustrates the myelosuppressive mechanism shared by taxane chemotherapeutics, which leads to neutropenia.

G Taxane Taxane Chemotherapy Administration Microtubule Stabilization of Microtubules Taxane->Microtubule CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis RapidDivision Rapidly Dividing Cells Apoptosis->RapidDivision Neutropenia Bone Marrow Myelosuppression RapidDivision->Neutropenia Affects Outcome Neutropenia Neutropenia->Outcome

Interpretation and Data Limitations for this compound

When interpreting the this compound data, consider these key points:

  • Limited Data: The available information is from a small, early-stage trial not specifically designed to quantify incidence rates. The precise frequency of neutropenia across a larger population is unknown.
  • Dose Dependency: The neutropenia was observed during dose escalation, a context where toxicity is expected. The incidence and severity are likely dose-dependent.
  • Benchmarking: Compared to approved IV taxanes like docetaxel, which have well-documented and sometimes high rates of neutropenia, this compound's profile appears consistent with the class effect. The development of other oral taxanes has been hampered by significant hematological toxicity [7].

For researchers, the data suggests that neutropenia is a class-effect toxicity for this compound that would require diligent management in any future clinical development, potentially through prophylactic G-CSF support or schedule optimization.

References

Comparative Hepatotoxicity Profiles of Taxanes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on the hepatotoxicity of various taxane chemotherapeutic agents.

Drug Name Hepatotoxic Effects Documented Reported Incidence & Severity Proposed Mechanisms of Hepatotoxicity
Ortataxel Information Not Available Information Not Available Information Not Available [1] [2]
Paclitaxel Serum ALT/AST elevations [3] [4]; Acute hepatic necrosis (rare, linked to hypersensitivity) [3] Serum enzyme elevations in 7-26% of patients; >5x ULN in 2% at high doses [3] Direct effect of microtubule inhibition; Hypersensitivity reaction leading to ischemic injury [3]
Docetaxel Elevated LFTs; Hepatitis [4] Case reports of symptomatic, non-jaundiced hepatocellular injury post-infusion [3] Reactive oxygen species (ROS) formation; CYP450-mediated metabolic activation; Mitochondrial membrane potential collapse; Lysosomal membrane leakiness [5]
Paclitaxel (Protein-Bound, nab-paclitaxel) Information Not Available Information Not Available Novel formulations aim to reduce nonspecific targeting of healthy cells, potentially lowering organ toxicity [6].

Experimental Methodologies for Hepatotoxicity Assessment

While specific protocols for this compound are not published, established methodologies from studies on other taxanes provide a template for investigation. The following workflow visualizes a standard approach for in vitro hepatotoxicity evaluation.

G Start Isolate Primary Rat Hepatocytes A Pre-incubation (30 min) Start->A B Compound Exposure (e.g., EC50 concentration) with/without inhibitors A->B C Incubation Period (3 hours) B->C D Viability & Mechanism Assays C->D E1 Cell Viability (Trypan Blue Exclusion) D->E1 E2 Oxidative Stress (DCFH-DA Fluorescence) D->E2 E3 Glutathione Levels (Spectrofluorometry) D->E3 E4 Mitochondrial Membrane Potential (Rhodamine 123 Staining) D->E4 E5 Lysosomal Integrity (Acridine Orange Staining) D->E5 End Data Analysis D->End

Key Experimental Details:

  • Cell Model: The use of freshly isolated rat hepatocytes is a standard and relevant model for detecting drug-induced liver injury, as it maintains functional metabolic enzymes like CYP450 [5].
  • Cytotoxicity Assessment: The trypan blue exclusion test is a fundamental method for assessing plasma membrane integrity and cell viability. Results are typically expressed as the percentage of viable cells after a 3-hour incubation [5].
  • Mechanistic Probes:
    • Reactive Oxygen Species (ROS): Measured using the fluorescent probe DCFH-DA. The intensity of the resulting fluorescence (DCF) is proportional to ROS levels [5].
    • Glutathione (GSH): Quantified via spectrofluorometry after reaction with o-phthalaldehyde (OPT), providing insight into the cellular antioxidant capacity [5].
    • Mitochondrial Membrane Potential (MMP): Assessed using the cationic dye rhodamine 123. A decrease in fluorescence indicates MMP collapse, a key event in apoptosis [5].

Mechanisms of Taxane-Induced Hepatotoxicity

The hepatotoxicity of established taxanes like docetaxel involves multiple interconnected cellular pathways, as illustrated below.

G Taxane Taxane CYP CYP450 Metabolism Taxane->CYP Bioactivation ROS Reactive Oxygen Species (ROS) CYP->ROS Induces Mito Mitochondrial Injury ROS->Mito Causes Apoptosis Apoptotic Cell Death ROS->Apoptosis Lysosome Lysosomal Membrane Destabilization Mito->Lysosome Toxic Cross-Talk Mito->Apoptosis Lysosome->Apoptosis

Research Implications and Data Gaps

  • This compound's Development Rationale: this compound was designed as a next-generation taxane to overcome multidrug resistance mediated by efflux pumps like P-glycoprotein (P-gp) [1]. Its molecular structure incorporates a difluorovinyl group intended to block metabolic pathways susceptible to the CYP3A4 enzyme [1]. This targeted design suggests a potential for an altered toxicity profile, including hepatotoxicity, but primary literature confirming this is not available.
  • Addressing the Data Gap: The lack of published hepatotoxicity data for this compound indicates it is likely still in pre-clinical or early clinical development stages. A comprehensive comparison would require access to proprietary toxicology studies from the developing pharmaceutical company or peer-reviewed publications from later-phase clinical trials.

References

Ortataxel Overview and Key Differentiators

Author: Smolecule Technical Support Team. Date: February 2026

Ortataxel (also known as IDN-5109, BAY 59-8862) is a third-generation, orally bioavailable taxane developed to overcome key limitations of older taxanes like paclitaxel and docetaxel [1] [2]. Its core proposed advantages are:

  • Oral Bioavailability: As an oral therapy, it offers potential for patient convenience and at-home administration, avoiding intravenous infusions and their associated solvents [1] [2].
  • Ability to Overcome Resistance: It is a poor substrate for the P-glycoprotein (Pgp/ABCB1) efflux pump, a major mechanism of multidrug resistance that limits the efficacy of earlier taxanes [3].
  • Activity in Refractory Tumors: Early-phase trials indicated clinical activity in some tumors that were refractory to paclitaxel and docetaxel [2].

Comparative Efficacy and Clinical Trial Data

The table below summarizes available efficacy and safety data for this compound and other taxanes from clinical trials. Please note that cross-trial comparisons should be interpreted with caution due to different patient populations and study designs.

Drug Name Phase Indication(s) Studied Key Efficacy Findings Major Toxicities Administration
This compound Phase 2 Recurrent Glioblastoma; Metastatic Breast Cancer; Refractory NHL [4] Recurrent GBM: PFS-6 rate of 22.5% (9/40 pts); 1 partial response [4] [5]. Solid Tumors: 1 partial response, 2 stable disease in 18 pts [1]. Leukopenia, GI toxicity, neutropenia, febrile neutropenia, fatigue, neuropathy [4] [1]. Oral & IV [1]
Paclitaxel Approved (IV) Various solid tumors N/A (Established efficacy across multiple cancers) Hypersensitivity reactions, neurotoxicity, neutropenia (partly linked to solvent) [1]. IV (solvent-based)
Docetaxel Approved (IV) Various solid tumors N/A (Established efficacy across multiple cancers) Neutropenia, fluid retention, neurotoxicity (partly linked to solvent) [1]. IV (solvent-based)
Cabazitaxel Approved (IV) Prostate cancer N/A (Approved for castration-resistant prostate cancer) Neutropenia [3]. IV
Tesetaxel Phase 2/3 Metastatic Breast Cancer N/A (Promising activity in clinical trials) Leukopenia, Gastrointestinal [1]. Oral
BMS-275183 Phase 1/2 Solid Tumors N/A Peripheral neuropathy, Leukopenia [1]. Oral

Abbreviations: GBM: Glioblastoma; NHL: Non-Hodgkin's Lymphoma; PFS-6: 6-month Progression-Free Survival rate; pts: patients.

Key Experimental Data and Methodologies

Phase 2 Trial in Recurrent Glioblastoma

A pivotal Phase 2, single-arm trial investigated this compound in patients with recurrent glioblastoma [4] [5].

  • Primary Endpoint: 6-month progression-free survival (PFS-6) rate.
  • Historical Control: The study was designed assuming a PFS-6 rate of 15% for the active control.
  • Results: The study met its pre-defined efficacy threshold, with a PFS-6 rate of 22.5% (9 out of 40 patients) and one partial response [4] [5].
  • Conclusion: The trial demonstrated evidence of single-agent activity for this compound in this hard-to-treat population [5].
Preclinical Evidence for Overcoming Resistance

A critical body of research explains the structural rationale behind this compound's ability to evade drug resistance [3].

  • Objective: To determine how structural modifications at the C3' and C3'N positions of the taxane molecule affect its affinity for the ABCB1 (Pgp) efflux pump.
  • Methods:
    • In vitro testing: Using paclitaxel-sensitive (SK-BR-3, MCF-7) and paclitaxel-resistant (SK-BR-3/PacR, MCF-7/PacR) human breast cancer cell lines. Resistant lines overexpressed the ABCB1 transporter [3].
    • ATPase activity assay: Measured the stimulation of ABCB1's ATPase activity by different taxanes, indicating interaction strength with the pump.
    • Molecular docking: Computationally modeled the binding affinity and interaction between various taxanes and the ABCB1 transporter [3].
  • Key Finding: Taxanes with non-aromatic substituents at either the C3' or C3'N position (a characteristic of this compound and other 3rd-gen taxanes) showed significantly lower affinity for the ABCB1 transporter. This results in reduced drug efflux and greater intracellular accumulation, overcoming a major paclitaxel resistance mechanism [3].

Mechanism of Action and Overcoming Resistance

The following diagram illustrates the key mechanism by which this compound overcomes multidrug resistance compared to classical taxanes.

cluster_cancer_cell Cancer Cell cluster_classical Classical Taxane (e.g., Paclitaxel) cluster_this compound This compound C1 Enters Cell C2 Recognized by ABCB1/Pgp Pump C1->C2 C3 Actively Effluxed C2->C3 C4 Low Intracellular Concentration C3->C4 C5 Reduced Efficacy RESISTANCE C4->C5 O1 Enters Cell O2 Poor Substrate for ABCB1/Pgp Pump O1->O2 O3 Accumulates in Cell O2->O3 O4 Binds Microtubules O3->O4 O5 Mitotic Arrest & Cell Death EFFICACY O4->O5 Microtubules Microtubules O4->Microtubules

Development Status and Context

This compound's development pathway provides important context for the available data:

  • Current Status: The drug's highest development phase is Phase 2 [4]. The most recent clinical trial update identified was from 2019 [4] [5], suggesting that its clinical development may have stalled or been discontinued. The referenced "First Approval Date" is blank, confirming it has not reached the market [4].
  • Historical Context: Spectrum Pharmaceuticals acquired worldwide rights to this compound in 2007, highlighting it as a late-stage asset at that time [2]. The lack of progress since the 2019 glioblastoma trial indicates a hiatus in its development.

Conclusion for Researchers

However, the absence of recent clinical progress and the lack of robust, phase 3-level efficacy data mean that its comparative advantage remains potential rather than proven. For research purposes, this compound's value lies primarily in its structural innovations, which inform the ongoing design of next-generation cytotoxic agents.

References

Clinical Trial Data for Ortataxel

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key outcomes from a Phase II trial of ortataxel in recurrent glioblastoma, which provides the most direct clinical efficacy data available.

Trial Phase Patient Population Primary Endpoint Result Overall Survival (OS) Data Key Findings and Conclusion
Phase II [1] Recurrent Glioblastoma (GBM) after first-line treatment (N=40) PFS at 6 months: 11.4% (4/35 patients) [1] OS at 9 months: Reported as a secondary endpoint, but specific rate not provided in the abstract [1]. Failed to meet pre-specified efficacy to proceed; limited activity in recurrent GBM, though a small subset had long-term benefit [1].

Preclinical and Mechanistic Insights

While comprehensive phase III survival data is lacking, preclinical studies highlight this compound's potential value in overcoming drug resistance, a major challenge in cancer treatment.

  • Ability to Overcome Multidrug Resistance (MDR): this compound was developed as a next-generation taxane specifically to combat resistance to paclitaxel and docetaxel. Its key advantage is that it is a poor substrate for the P-glycoprotein (P-gp) efflux pump, which is often overexpressed in cancer cells and pumps out chemotherapy drugs, leading to resistance [2] [3].
  • Activity in Resistant Cell Lines: In vitro studies demonstrate that this compound and its more recent derivative, difluorovinyl-ortataxel (DFV-OTX), exhibit strong cytotoxicity against paclitaxel-resistant breast cancer cells (MCF-7R) that overexpress the ABCB1 efflux pump. DFV-OTX was significantly more potent than paclitaxel in these resistant cells [2].
  • Mechanism of Action: Like other taxanes, this compound binds to β-tubulin, stabilizes microtubules, and disrupts mitosis, leading to apoptosis (programmed cell death) [2] [4]. Its unique chemical structure at the C3' position is responsible for evading the P-gp efflux pump [2].

The following diagram illustrates the mechanism by which this compound overcomes paclitaxel resistance.

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies from key experiments.

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To evaluate the cytotoxic effects of this compound/DFV-OTX compared to paclitaxel.
  • Cell Lines: Use drug-sensitive (e.g., MCF-7) and corresponding paclitaxel-resistant (e.g., MCF-7R) human breast cancer cell lines [2].
  • Procedure:
    • Seed cells in 96-well plates and culture overnight.
    • Treat cells with a range of concentrations of paclitaxel, this compound, and DFV-OTX for a defined period (e.g., 72 hours).
    • Add MTT reagent to each well and incubate to allow formazan crystal formation by viable cells.
    • Dissolve the crystals with DMSO and measure the absorbance at 570 nm.
    • Calculate the half-maximal inhibitory concentration (IC50) for each drug [2].

2. Analysis of Apoptosis and Cell Cycle

  • Objective: To confirm the induction of apoptosis and cell cycle arrest.
  • Methods:
    • Flow Cytometry for Apoptosis: Use an Annexin V-FITC/PI double-staining kit. Treat cells, then stain and analyze by flow cytometry to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].
    • Flow Cytometry for Cell Cycle: Fix the treated cells with ethanol, treat with RNase, and stain DNA with Propidium Iodide (PI). Analyze DNA content via flow cytometry to determine the percentage of cells in G1, S, and G2/M phases [2].
    • Western Blotting: Analyze key protein markers. Isolate total protein from treated cells, separate by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins like cleaved caspase-7, PARP, and p-H2A.X (for DNA damage) [2].

3. Intracellular Drug Accumulation Assay

  • Objective: To demonstrate that this compound accumulates more effectively than paclitaxel in resistant cells.
  • Procedure:
    • Culture paclitaxel-resistant cells (MCF-7R) and treat them with this compound/DFV-OTX or paclitaxel.
    • After incubation, wash the cells to remove extracellular drug.
    • Lyse the cells and use techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to precisely measure the intracellular concentration of the drugs [2].

Interpretation and Context

  • Clinical Development Status: The available Phase II data [1] did not show significant efficacy in recurrent glioblastoma to warrant further development as a single agent for this indication. This explains the lack of large Phase III trials and robust overall survival data.
  • Promise in Drug Resistance: The primary value of this compound lies in its designed ability to circumvent P-gp mediated multidrug resistance, as consistently shown in preclinical models [2] [3]. This makes it a candidate for treating cancers that have become resistant to first-generation taxanes.
  • Novel Analogs: Research continues on newer analogs like DFV-OTX, which incorporates a difluorovinyl group to block metabolic degradation and further improve stability and potency against resistant cancers [2].

References

Experimental Data on DFV-OTX vs. Paclitaxel

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings for DFV-OTX compared to paclitaxel (PTX) from studies on breast cancer cell lines [1] [2]:

Experimental Metric DFV-OTX Performance Paclitaxel (PTX) Performance
Cytotoxicity in PTX-resistant cells (MCF-7R) Significantly stronger cytotoxic activity at 1 and 5 nM concentrations [1]. Limited by resistance mechanisms [1].
Inhibition of colony formation Effectively inhibited in vitro tumorigenesis in resistant cell lines [1] [2]. Compromised efficacy in resistant cell lines [1].
Intracellular Drug Accumulation Lower intracellular concentration measured by LC-MS/MS; suggests reduced susceptibility to efflux pumps [2]. Higher intracellular concentration; effluxed by pumps like ABCB1/ABCG2 [1] [2].
β-Tubulin Binding Unique hydrogen-bonding and van der Waals interactions with β-tubulin, per molecular docking analysis [1] [2]. Standard binding mode to β-tubulin [1].
Efficacy in Mouse Xenograft Models Exhibited clear efficacy in tumors derived from PTX-resistant MCF-7R and MDA-MB-231R cell lines [1] [2]. Reduced efficacy in resistant tumor models [1].

Detailed Experimental Protocols

The data in the table above was generated through the following key experimental methodologies [1]:

  • Cell Viability and Cytotoxicity Assays: Cell viability was measured using assays like Cell Counting Kit-8 (CCK-8). Cells were seeded in plates and treated with various concentrations of taxanes. After incubation, the CCK-8 solution was added, and the absorbance was measured to calculate the inhibitory concentration (IC50).
  • Colony Formation Assay: Cells were seeded at a low density and treated with the drug. After a period of incubation, the resulting cell colonies were fixed, stained, and counted to assess the drug's ability to inhibit long-term cell proliferation and tumorigenic potential.
  • Cell Cycle Analysis: Cells were fixed, treated with RNase, and stained with Propidium Iodide (PI). The DNA content was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
  • Apoptosis Detection: The Annexin V-FITC/PI double-staining kit was used. Cells were stained and analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
  • Molecular Docking Analysis: The three-dimensional structure of β-tubulin was used. The DFV-OTX structure was modeled and docked into the taxane-binding site of β-tubulin using docking software to predict binding modes and interaction energies.
  • Intracellular Drug Concentration Measurement: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) was employed. Cells were treated with the drug, lysed, and the lysates were analyzed by LC-MS/MS to quantify the precise amount of drug inside the cells.

Mechanisms of Action & Resistance

To understand how DFV-OTX overcomes resistance, it's helpful to visualize the key mechanisms involved. The diagram below illustrates the primary pathway through which paclitaxel resistance emerges and how DFV-OTX counteracts it.

G Paclitaxel Paclitaxel ABC_Pump ABC Efflux Pump (e.g., ABCB1, ABCG2) Paclitaxel->ABC_Pump Substrate Tubulin β-Tubulin / Microtubules Paclitaxel->Tubulin DFV_OTX DFV_OTX DFV_OTX->ABC_Pump Poor Substrate DFV_OTX->Tubulin Enhanced Binding Resistance Multidrug Resistance (MDR) ABC_Pump->Resistance Causes Apoptosis Apoptosis Tubulin->Apoptosis Stabilization Induces

The primary mechanism of resistance to paclitaxel is the overexpression of ATP-binding cassette (ABC) efflux pumps, such as ABCB1 (P-glycoprotein) and ABCG2 [1] [3]. These pumps actively expel taxanes from cancer cells, reducing intracellular drug accumulation and leading to multidrug resistance (MDR) [1].

DFV-OTX is designed to counteract this. Its specific chemical modification (a difluorovinyl group at the C3' position on the taxane skeleton) makes it a poor substrate for these ABC efflux pumps, allowing it to be retained more effectively within resistant cells [1] [2]. Furthermore, DFV-OTX demonstrates a unique binding mode to β-tubulin, which enhances its ability to stabilize microtubules and induce cell cycle arrest and apoptosis, even in resistant cell lines [1].

Conclusion for Researchers

  • Primary Advantage: Its primary documented advantage is the ability to evade key ABC efflux pumps, a major resistance mechanism for paclitaxel and other chemotherapeutics [1] [2].
  • Potency: It exhibits superior cytotoxicity and efficacy in preclinical models of paclitaxel-resistant breast cancer, particularly in triple-negative breast cancer (TNBC) models [1].
  • Mechanism: The structural modifications confer both reduced efflux and a potentially more potent interaction with the tubulin target [1] [2].

References

Structural Advantages & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Ortataxel's core advantage lies in strategic structural modifications that reduce its affinity for drug efflux pumps.

  • Key Structural Modifications: Research indicates that substituents at the C3' and C3'N positions of the taxane molecule are critical. Unlike paclitaxel and docetaxel, which have aromatic phenyl groups at these positions, this compound and other third-generation taxanes feature non-aromatic groups (e.g., cyclopropane, isobutyl) at one or both of these sites [1]. This change is associated with a lower binding affinity for the ABCB1 (P-glycoprotein) transporter [1].
  • Mechanism: These non-aromatic groups make this compound a less desirable substrate for efflux pumps. Consequently, it is pumped out of cancer cells less efficiently, allowing it to accumulate within the cell and effectively trigger cell death even in resistant phenotypes [1].

The following diagram illustrates the structural rationale and its functional consequences.

G Start Structural Modification Mod1 Non-aromatic group at C3' and/or C3'N Start->Mod1 Mech1 Reduced binding affinity for ABCB1 (P-gp) transporter Mod1->Mech1 Mech2 Less efficient efflux from cancer cell Mech1->Mech2 Outcome Overcomes multidrug resistance in cancer cells Mech2->Outcome

Quantitative Comparison of ABC Transporter Modulation

This compound exhibits a broader spectrum of activity against key ABC transporters compared to classic taxanes. The table below summarizes its modulation profile based on experimental evidence.

Taxane ABCB1 (P-gp) ABCC1 (MRP-1) ABCG2 (BCRP) Key Evidence
Paclitaxel Substrate [2] [3] [4] Not effectively modulated [3] Not effectively modulated [3] Key clinical limitation is P-gp-mediated resistance [2].
Docetaxel Substrate [2] Information Not Specified Information Not Specified Also faces P-gp-mediated resistance [2].
Cabazitaxel Low affinity / Non-substrate [2] [5] Information Not Specified Information Not Specified Developed to treat docetaxel-resistant tumors; low P-gp affinity [5].
This compound (IDN-5109) Effective modulator [3] Effective modulator [3] Effective modulator (wild-type) [3] Broad-spectrum modulation of P-gp, MRP-1, and BCRP demonstrated [3].

Experimental Data & Cytotoxicity Profile

The functional impact of this compound's broad-spectrum modulation is demonstrated by its potent cytotoxicity against multidrug-resistant cancer cells.

Cell Line / Model Resistance Profile Key Finding for this compound Experimental Context
Paclitaxel-Resistant Breast Cancer (SK-BR-3/PacR, MCF-7/PacR) Overexpression of ABCB1 transporter [1] Induces apoptosis at significantly lower concentrations than paclitaxel [1]. Compared to paclitaxel, this compound overcame resistance with higher potency [1].
P-gp Overexpressing Cell Lines Resistance to paclitaxel and docetaxel [6] Increased cytotoxic effect observed [6]. This compound identified as a modified taxane effective against P-gp-overexpressing cells [6].

Core Experimental Protocols

The key findings on this compound are supported by standard, robust in vitro methodologies in pharmacology and cell biology.

  • Drug Retention & Cytotoxicity Assays

    • Purpose: To measure a compound's ability to modulate ABC transporter function and reverse drug resistance.
    • Method: Resistant cancer cells overexpressing a specific transporter (e.g., P-gp, MRP-1, BCRP) are incubated with a fluorescent substrate drug (e.g., mitoxantrone, doxorubicin) with and without the modulator (this compound). Intracellular drug retention is measured via flow cytometry. Cytotoxicity is assessed using cell viability assays (e.g., MTT, Cell Counting Kit-8) after treatment [3].
  • Molecular Docking

    • Purpose: To predict the binding affinity and orientation of a drug molecule (e.g., this compound) with a target protein (e.g., the ABCB1 transporter).
    • Method: The 3D structure of the target protein is used. Computational software simulates the interaction between the drug and the protein's binding pocket, generating a "docking score" where a lower score indicates higher binding affinity. This explains this compound's lower affinity for ABCB1 compared to paclitaxel [1].
  • ATPase Activity Assay

    • Purpose: To determine if a compound stimulates or inhibits the ATP-hydrolyzing activity of ABC transporters, which is linked to their transport function.
    • Method: Membrane preparations containing the ABC transporter are incubated with ATP and the drug. The release of inorganic phosphate, indicating ATP hydrolysis, is measured. Substrates like paclitaxel typically stimulate ATPase activity, while this compound's effect is comparatively lower [1].

The following diagram outlines the workflow for these key experiments.

G Start Experimental Investigation of this compound Exp1 Drug Retention & Cytotoxicity Assay Start->Exp1 Exp2 Molecular Docking Study Start->Exp2 Exp3 ATPase Activity Assay Start->Exp3 Data1 Functional Outcome: Intracellular accumulation & cell death Exp1->Data1 Data2 Binding Affinity: Theoretical docking score Exp2->Data2 Data3 Transporter Interaction: Level of ATP hydrolysis Exp3->Data3 Conclusion Integrated Conclusion: This compound is a broad-spectrum ABC modulator that evades efflux Data1->Conclusion Data2->Conclusion Data3->Conclusion

Therapeutic Implications

This compound's profile makes it a promising candidate for overcoming specific clinical challenges in oncology. Its primary value lies in targeting cancers with ABC transporter-mediated multidrug resistance, a common cause of treatment failure with older taxanes [6] [3]. Furthermore, its ability to evade efflux pumps suggests it could be a superior payload in tumor-targeted drug delivery systems (e.g., antibody-drug conjugates), as more of the drug would be delivered to the intended cancer cell [2].

References

ortataxel probenecid comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles at a Glance

The table below summarizes the core characteristics of each drug based on the available information:

Feature Ortataxel Probenecid
Drug Type Anti-cancer drug (Chemotherapeutic agent) Uricosuric agent
Primary Indication Cancer (investigational) Gout; Hyperuricemia
Main Mechanism of Action Not fully detailed in search results; third-generation taxane. Inhibits renal tubular reabsorption of uric acid; inhibits renal secretion of weak organic acids.
Key Molecular Targets Listed as a substrate of the ABCG2 (BCRP) transporter [1]. Inhibits SLC22A6, SLC22A11, SLC22A8, and TAS2R16 transporters [2].
Development/Approval Status Appears in pre-clinical/clinical research contexts [1]. FDA and other agencies approved [2].
Role in Combination Therapy Subject of research to improve its own bioavailability. Used as an adjunct to elevate plasma levels of other drugs (e.g., antibiotics, some antivirals).

Shared Pharmacology: The ABCG2 Transporter

The most significant point of comparison between this compound and probenecid lies in their interaction with membrane transporters, specifically the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP).

  • This compound as a Substrate: this compound is identified as a substrate for the ABCG2 transporter [1]. This means ABCG2 can pump this compound out of cells, potentially reducing its intracellular concentration and compromising its efficacy, a common mechanism of drug resistance in cancer therapy.
  • Probenecid as an Inhibitor: While the search results do not explicitly list probenecid as an ABCG2 inhibitor, they firmly establish it as a broad inhibitor of several other renal and organic anion transporters [2]. In research, drugs with such properties are often investigated for their potential to inhibit other transporters like ABCG2. The conceptual research pathway would be to use probenecid to block ABCG2, thereby increasing the accumulation and effectiveness of this compound in cancer cells.

Experimental Insights and Workflow

The search results do not provide a specific protocol for testing this compound and probenecid together. However, a standard experimental workflow to investigate whether probenecid can enhance this compound's efficacy by inhibiting ABCG2 would involve the following stages. The diagram below outlines this conceptual research pathway.

The key methodologies for such an investigation, as supported by the search results, include:

  • Functional Transporter Assays: A standard method involves flow cytometric measurement of drug efflux. As demonstrated in studies with similar drugs, the function of a transporter like ABCG2 can be measured by monitoring the intracellular retention of a fluorescent substrate (e.g., mitoxantrone) in the presence or absence of a specific inhibitor [3]. In this case, probenecid would be tested as the potential inhibitor.
  • Cell Viability and Cytotoxicity Assays: The ultimate test of efficacy involves treating cancer cell lines, including those known to express high levels of ABCG2, with this compound both alone and in combination with probenecid. Cell viability would then be measured using standard assays (e.g., MTT, MTS). A significant decrease in viability in the combination group would suggest that probenecid is sensitizing cells to this compound [4].

Conclusion for Researchers

  • This compound represents a modern chemotherapeutic agent whose effectiveness may be limited by active efflux via transporters like ABCG2.
  • Probenecid, with its established profile as a transporter inhibitor, presents a compelling candidate for in vitro and pre-clinical research aimed at boosting the performance of this compound and overcoming resistance.

The available data does not confirm that this specific combination has been tested, but it provides a strong mechanistic rationale and established experimental frameworks for such an investigation.

References

Ortataxel's Structural Features and Activity Relationship

Author: Smolecule Technical Support Team. Date: February 2026

Ortataxel (IDN-5109, BAY 59-8862) is a novel analog of paclitaxel designed to overcome the limitations of earlier taxanes [1]. Its structural modifications are key to its improved oral bioavailability and activity against resistant tumors.

The table below summarizes the core structural features of this compound and their functional roles based on general taxane SAR principles and the biological outcomes observed in studies [1] [2].

Structural Feature Functional Role & Biological Consequence
C-13 Side Chain Modifications make it a poor substrate for the P-glycoprotein (P-gp) efflux pump [1].
Oral Bioavailability Structural redesign enabled it to be the first taxane with demonstrated oral bioavailability, overcoming poor GI absorption of older taxanes [1].
Activity in Resistant Models Showed efficacy in paclitaxel-resistant human ovarian carcinoma xenografts, indicating ability to overcome some forms of multidrug resistance [1].

Key Experimental Findings and Protocols

The primary evidence for this compound's efficacy and SAR comes from preclinical in vivo models and an early-phase clinical trial.

  • Experimental Model (Preclinical): The activity of oral this compound was evaluated in mouse models transplanted with human breast carcinoma (MX-1). The study demonstrated that oral this compound was as effective as intravenous paclitaxel in suppressing tumor growth [1].
  • Clinical Trial (Phase I): A Phase I trial involved 18 patients with treatment-refractory solid tumors [1].
    • Dosing Protocol: this compound was administered orally in doses ranging from 10 to 70.1 mg/m², given once daily for 5 days every 3 weeks [1].
    • Major Findings: The dose-limiting toxicities were primarily hematological, including grade 3 and 4 neutropenia. One patient with carcinoma of unknown primary origin achieved a partial response, and two patients had stable disease [1].

The Mechanism of Action of Taxanes

All taxanes, including this compound, share a common primary mechanism of action. The diagram below illustrates the key steps in this process.

taxonomy Taxane Taxane (e.g., this compound) Microtubule Stabilizes Microtubules Taxane->Microtubule CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Induces Apoptosis CellCycle->Apoptosis BCL2 BCL-2 Phosphorylation (Inactivation) Apoptosis->BCL2 Docetaxel is more potent p53 p53 & p21/WAF1 Activation Apoptosis->p53

This mechanism is supported by studies showing that taxanes can induce the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and upregulate tumor suppressors like p53 and p21/WAF-1 [3].

Research Status and Context

This compound represents an important step in the evolution of taxane therapy, demonstrating that oral administration and activity in resistant models are achievable through rational drug design [1]. However, its clinical development appears to have halted after the mentioned Phase I trial.

Research has continued with newer generations of taxanes. For instance, third-generation Stony Brook Taxoids (SB-T-121605, SB-T-121606) feature more extensive modifications and have shown significantly higher potency and ability to overcome resistance in in vitro models of ovarian carcinoma [2].

References

ortataxel second-generation taxane advantages

Author: Smolecule Technical Support Team. Date: February 2026

Ortataxel vs. Other Taxanes: Core Comparison

The table below summarizes the key characteristics of this compound compared to established taxanes.

Taxane Generation Example Compounds Key Advantages / Characteristics Status & Efficacy Notes
First-Generation Paclitaxel, Docetaxel [1] [2] Foundation of taxane chemotherapy; effective in many solid tumors [1]. Limited by severe side effects (e.g., neuropathy) and susceptibility to multidrug resistance (MDR) [1] [3] [2].
Second-Generation This compound (SB-T-101131) [4] [5] Designed to circumvent MDR by evading efflux pumps like P-glycoprotein (P-gp) [4] [5]. Potent against paclitaxel-resistant cell lines [4]. Clinical Trial (Phase II): Showed limited efficacy in recurrent glioblastoma; however, a subset of patients experienced long-term benefit [6].
Newer Formulations nab-paclitaxel (Abraxane) [7] Albumin-bound nanoparticle; improved solubility (avoids toxic solvents), enhanced tumor delivery, and reduced neuropathy [7]. Approved for clinical use; demonstrates improved efficacy and safety profile in metastatic breast cancer [7].
Newer Analogues Cabazitaxel [2] Poor affinity for P-gp, making it effective against docetaxel-resistant tumors [2]. Approved for metastatic, hormone-refractory prostate cancer after docetaxel failure [2].
Third-Generation (Preclinical) Difluorovinyl-Ortataxel (DFV-OTX), SB-T-1214 [4] [5] Further structural modifications (e.g., C3' difluorovinyl group) to block metabolic pathways and enhance potency against MDR and cancer stem cells (CSCs) [4] [5]. Preclinical Research: DFV-OTX shows superior ability to overcome paclitaxel resistance in breast cancer models [4] [8].

Experimental Data and Key Findings

In Vitro and In Vivo Efficacy

Preclinical studies demonstrate this compound's potential to overcome common resistance mechanisms.

  • Overcoming Efflux Pumps: this compound and its advanced derivative, DFV-OTX, maintained potent cytotoxicity in paclitaxel-resistant breast cancer cell lines that overexpress efflux pumps like ABCB1/P-gp and ABCG2. In contrast, paclitaxel's efficacy was significantly compromised [4] [8].
  • Tubulin Polymerization: DFV-OTX effectively induced tubulin polymerization and caused cell cycle arrest at the G2/M phase, leading to apoptosis in both paclitaxel-sensitive and resistant cells [4] [8].
  • In Vivo Activity: In mouse models bearing paclitaxel-resistant breast tumor xenografts, treatment with DFV-OTX resulted in clear antitumor efficacy [8].
Clinical Trial Outcomes

A Phase II clinical trial evaluated this compound in a real-world clinical setting.

  • Trial Design: Multicenter, single-arm trial for patients with recurrent glioblastoma. Primary endpoint was 6-month progression-free survival (PFS) [6].
  • Efficacy Results: The study did not meet its primary endpoint, with only 11.4% of patients alive and progression-free at 6 months. The trial was stopped early due to lack of efficacy [6].
  • Safety Profile: Notable toxicities included neutropenia (13.2% of patients) and hepatotoxicity (13.2%) [6].
  • Notable Finding: Despite the overall negative result, a limited number of patients experienced a long-lasting benefit, suggesting a potential niche for the drug [6].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies from key experiments.

Cytotoxicity and Resistance Reversal Assay

This protocol is used to measure a compound's ability to kill cancer cells and overcome drug resistance [4].

  • Cell Culture: Maintain paclitaxel-sensitive (e.g., MCF-7) and paclitaxel-resistant (e.g., MCF-7R) human breast cancer cell lines. The resistant line is developed by continuous exposure to paclitaxel and overexpresses ABCB1/ABCG2 efflux pumps.
  • Drug Treatment: Seed cells in 96-well plates and treat with a concentration gradient of paclitaxel, this compound, or DFV-OTX for a set period (e.g., 72 hours).
  • Viability Measurement: Assess cell viability using a colorimetric assay like MTT or CCK-8, which measures metabolic activity.
  • Data Analysis: Calculate half-maximal inhibitory concentration (IC50) values. A lower IC50 in the resistant cell line indicates success in bypassing the resistance mechanism.
Microtubule Polymerization Assay

This experiment directly visualizes the drug's effect on its target, microtubule dynamics [4].

G A Purified Tubulin B Add Drug Candidate (this compound/DFV-OTX/Paclitaxel) A->B C Incubate at 37°C to Promote Polymerization B->C D Monitor Turbidity at 350nm (OD350) over Time C->D E Analyze Polymerization Kinetics & Extent D->E

In Vivo Xenograft Model for Efficacy

This protocol evaluates the antitumor activity of a compound in a live animal model [8].

  • Tumor Inoculation: Subcutaneously implant paclitaxel-resistant human cancer cells (e.g., MDA-MB-231R) into immunodeficient mice.
  • Group Randomization: Once tumors reach a palpable size (e.g., ~100-150 mm³), randomize mice into control and treatment groups.
  • Drug Administration: Treat mice with the test compound (e.g., DFV-OTX) or vehicle control via intravenous injection at a predetermined schedule (e.g., every 3 weeks).
  • Tumor Monitoring: Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Endpoint Analysis: After a set period or when tumor burden limits are reached, analyze data for tumor growth inhibition and statistical significance.

Mechanism of Action and Advantages

This compound's core advantage lies in its optimized structure that directly counters the primary mechanism of taxane resistance.

G Paclitaxel Paclitaxel Resistance Multidrug Resistance (MDR) Paclitaxel->Resistance  Substrate for Microtubules Microtubules Paclitaxel->Microtubules Binds & Stabilizes Resistance->Microtubules Reduces Intracellular Concentration This compound This compound This compound->Resistance Poor Substrate Evades Efflux This compound->Microtubules Potently Binds & Stabilizes Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest at G2/M Phase

The diagram illustrates how this compound's structural modifications make it a poor substrate for P-gp, allowing it to accumulate inside resistant cancer cells and effectively execute its microtubule-stabilizing function.

Conclusion and Research Outlook

  • This compound's Profile: It is a rationally designed second-generation taxane with demonstrated pre-clinical efficacy against multidrug-resistant cancer cells by evading P-glycoprotein efflux.
  • Clinical Reality: Its performance in a Phase II trial for glioblastoma was disappointing, halting its development for this indication.
  • Future Directions: The research on this compound paved the way for more potent third-generation taxanes like Difluorovinyl-Ortataxel (DFV-OTX). Current strategies focus on using these highly potent, next-generation taxanes as payloads in tumor-targeted drug delivery systems (e.g., antibody-drug conjugants) to maximize efficacy and minimize systemic toxicity [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

3

Exact Mass

871.36264935 Da

Monoisotopic Mass

871.36264935 Da

Heavy Atom Count

62

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8H61Y4E29N

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pharmacology

Ortataxel is a semisynthetic, second-generation taxane derivative with potential antineoplastic activity. Ortataxel binds to and stabilizes tubulin molecules, thereby interfering with the dynamics of microtubule assembly/disassembly. This results in the inhibition of cell division and cellular proliferation. As it represents a poor substrate for P-glycoprotein (P-gp), multi-drug resistance protein (MRP-1) and breast cancer resistance protein (BCRP) mediated efflux, ortataxel modulates multi-drug resistance mechanisms and may be useful for treating multi-drug resistant tumors that express Pgp, MRP-1 and BCRP.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

186348-23-2

Wikipedia

Ortataxel

Dates

Last modified: 02-18-2024
1: Xiang F, Yu J, Yin R, Ma Y, Yu L. Structure-activity relationship of taxol inferring from docking taxol analogues to microtubule binding site. Z Naturforsch C. 2009 Jul-Aug;64(7-8):551-6. PubMed PMID: 19791508.
2: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.
3: Geney R, Chen J, Ojima I. Recent advances in the new generation taxane anticancer agents. Med Chem. 2005 Mar;1(2):125-39. Review. PubMed PMID: 16787308.
4: Sano D, Matsuda H, Ishiguro Y, Nishimura G, Kawakami M, Tsukuda M. Antitumor effects of IDN5109 on head and neck squamous cell carcinoma. Oncol Rep. 2006 Feb;15(2):329-34. PubMed PMID: 16391850.
5: Song L, Prey JD, Xue J, Kanter P, Manzotti C, Bombardelli E, Morazzoni P, Pendyala L. Pharmacokinetic measurements of IDN 5390 using electrospray ionization tandem mass spectrometry: structure characterization and quantification in dog plasma. Rapid Commun Mass Spectrom. 2005;19(24):3617-25. PubMed PMID: 16299696.
6: Barboni L, Ballini R, Giarlo G, Appendino G, Fontana G, Bombardelli E. Synthesis and biological evaluation of methoxylated analogs of the newer generation taxoids IDN5109 and IDN5390. Bioorg Med Chem Lett. 2005 Dec 1;15(23):5182-6. Epub 2005 Sep 23. PubMed PMID: 16183281.
7: Lavelle F. American Association for Cancer Research 1999: 10-14 April, Philadelphia, Pennsylvania. Expert Opin Investig Drugs. 1999 Jun;8(6):903-9. PubMed PMID: 15992139.
8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Oct;26(8):639-63. PubMed PMID: 15605126.
9: Eckstein JW. Drug evaluation: Bay-59-8862. IDrugs. 2004 Jun;7(6):575-81. Review. PubMed PMID: 15197663.
10: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Apr;26(3):211-44. PubMed PMID: 15148527.

Explore Compound Types